amonabactin T

Catalog No.
S1819248
CAS No.
120919-04-2
M.F
C6H5N3O
M. Wt
0
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
amonabactin T

CAS Number

120919-04-2

Product Name

amonabactin T

Molecular Formula

C6H5N3O

Molecular Weight

0

Synonyms

amonabactin T

amonabactin T structure elucidation

Author: Smolecule Technical Support Team. Date: February 2026

Core Structure of the Amonabactins

The amonabactins are a family of peptide-based bis-catecholate siderophores produced by Aeromonas hydrophila. Their general backbone is composed of either tri- or tetrapeptides with the sequence (Gly)-L-Lys-L-Lys-D-Aro, where glycine is optional and "Aro" is either tryptophan or phenylalanine [1]. The iron-chelating 2,3-dihydroxybenzamide groups are attached to the ε-amino group of the C-terminal lysine and either to the glycine (if present) or to the ε-amino group of the N-terminal lysine [1]. The architecture includes an inverted D-aromatic amino acid, which helps protect the molecule from enzymatic degradation [1].

Key Techniques for Structure Elucidation

The structure of the amonabactins was determined using a combination of advanced analytical techniques, detailed in the table below.

Technique Key Application / Information Gained
Tandem Mass Spectrometry (MS/MS) Established the sequence of the amino acid components [1].
Chiral Gas Chromatography-Mass Spectra Determined the chirality (D/L configuration) of the constituent amino acids [1].
Multidimensional NMR (e.g., COSY, HMBC) Determined full atomic connectivity and the final structure through spin systems and long-range couplings [1].
Chemical Synthesis Final proof of structure by comparing synthetic materials with the natural products [1].
High-Resolution MS (HRMS) Established the precise molecular formula [2].

The general workflow for structure elucidation integrates these techniques, as shown below.

Start Start: Isolated Compound MS Mass Spectrometry (MS/MS, HRMS) Start->MS AminoAcidSeq Determine Amino Acid Sequence MS->AminoAcidSeq Chirality Chiral GC-MS AminoAcidSeq->Chirality Stereochem Establish Amino Acid Chirality Chirality->Stereochem NMR Multidimensional NMR (COSY, HMBC) Stereochem->NMR Connectivity Determine Full Connectivity NMR->Connectivity Synthesis Chemical Synthesis Connectivity->Synthesis Confirmation Final Structure Confirmation Synthesis->Confirmation

Structure elucidation workflow for amonabactins.

Detailed Experimental Protocols

For researchers aiming to replicate or adapt these methods, the following outlines the key experimental procedures.

Sequence Determination via Tandem MS

Mass spectrometry was critical for deconstructing the peptide sequence.

  • Objective: To fragment the intact amonabactin molecule and deduce the sequence of its amino acid building blocks based on the mass of the resulting fragments [1].
  • Protocol: The isolated compound is introduced into a tandem mass spectrometer. A specific precursor ion (likely the protonated molecule, [M+H]⁺) is selected and fragmented, often by collision-induced dissociation (CID). The resulting product ion spectrum is analyzed [3]. The fragmentation pattern reveals the order of amino acids, as the breakage of peptide bonds produces a ladder of fragments whose mass differences correspond to the mass of specific amino acid residues [1].
Chirality Analysis via Chiral GC-MS

Determining the D/L configuration of amino acids is crucial for understanding the complete structure.

  • Objective: To determine the absolute configuration (D or L) of each amino acid in the peptide chain [1].
  • Protocol: A pure sample of amonabactin is completely hydrolyzed into its individual amino acids under acidic conditions. These amino acids are then derivatized to form volatile diastereomers using a chiral agent. The derivatives are separated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The retention times of the derivatives are compared to those of standard D- and L-amino acids to assign stereochemistry [1].
Structural Connectivity via 2D NMR

NMR spectroscopy provided the three-dimensional atomic connectivity.

  • Objective: To determine the full connectivity of atoms within the molecule, including the attachment points of the 2,3-dihydroxybenzamide groups [1].
  • Protocol:
    • Sample Preparation: Dissolve 5-20 mg of pure compound in a suitable deuterated solvent (e.g., DMSO-d6 or CD₃OD) [4].
    • Data Acquisition: Collect a suite of 1D and 2D NMR experiments, including:
      • ¹H-¹H COSY: Reveals protons that are coupled to each other through chemical bonds (typically two or three bonds apart).
      • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons with carbon atoms over longer ranges (2-4 bonds). This is essential for establishing linkages between structural units, such as connecting the catecholate groups to the specific ε-amines of the lysine residues [1] [2].
    • Spectral Interpretation: Analyze the cross-peaks in 2D spectra to map out the entire structure.

The process of analyzing NMR data to confirm a proposed structure involves specific checks, as shown below.

NMRData Acquired NMR Data Comparison Compare Predicted Spectrum with Experimental Data NMRData->Comparison ProposedStruct Proposed Chemical Structure Software Structure Verification Software ProposedStruct->Software Prediction Software Predicts NMR Spectrum for the Proposed Structure Software->Prediction Prediction->Comparison MatchFactor Generate NMR Match Factor Comparison->MatchFactor Decision Structure Confirmed? MatchFactor->Decision

NMR data verification workflow for structure confirmation.

Final Confirmation via Synthesis
  • Objective: To provide irrefutable proof of the proposed structure.
  • Protocol: The structure deduced from spectral data is synthesized via solid-phase or solution-phase peptide synthesis. The synthetic product is compared to the natural isolate using analytical techniques such as co-injection in HPLC, comparative NMR spectroscopy, and MS. Identical analytical profiles confirm the structure [1].

Complementary Modern Techniques

While the original studies used the methods above, current practice employs further advancements:

  • Computer-Assisted Structure Elucidation (CASE): Software systems can use NMR and MS data as input to automatically generate and rank candidate structures, reducing interpreter bias and solving complex problems [3] [5].
  • Genome Mining: Tools like antiSMASH can analyze the bacterium's genome to identify the gene cluster responsible for amonabactin biosynthesis, providing a genetic blueprint that supports the chemically derived structure [3].

References

Comprehensive Technical Guide: 2,3-Dihydroxybenzoic Acid in Siderophore Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2,3-Dihydroxybenzoic Acid and its Role as a Siderophore Building Block

2,3-Dihydroxybenzoic acid (2,3-DHBA) is a key catechol-type phenolic acid that serves as a fundamental building block for numerous microbial siderophores—specialized iron-chelating compounds produced by bacteria, fungi, and plants under iron-limited conditions. This dihydroxybenzoic acid derivative features a catechol group (ortho-dihydroxybenzene) that, upon deprotonation, exhibits exceptionally high affinity for ferric iron (Fe³⁺), forming stable octahedral complexes that can be transported into microbial cells through specific receptor systems. The carboxylic acid functional group provides an attachment point through which 2,3-DHBA incorporates into more complex siderophore scaffolds via amide or ester bond formation. As an iron-chelating moiety, 2,3-DHBA demonstrates remarkable metal coordination efficiency, with the catechol group capable of participating in bidentate coordination of ferric ions, contributing to the impressive iron-binding constants observed in siderophores that incorporate this molecule [1] [2].

The biological significance of 2,3-DHBA extends beyond its role as a siderophore precursor. This molecule occurs naturally in various plants, bacteria, and fungi, and has been identified in Phyllanthus acidus, the aquatic fern Salvinia molesta, and particularly abundant in the fruits of Flacourtia inermis [1]. Research has revealed that 2,3-DHBA itself possesses inherent antimicrobial properties and has been investigated as a potentially useful iron-chelating drug [1]. In humans, 2,3-DHBA has been identified as a product of aspirin metabolism, though its physiological significance in this context remains under investigation [1]. From a chemical perspective, 2,3-DHBA presents as a colorless solid with a melting point of 205°C, good solubility in water, ethanol, diethyl ether, and acetone, and a molecular weight of 154.121 g·mol⁻¹ [1] [3]. Its acid dissociation constants (pKa values) are approximately 2.91 for the carboxylic acid group, with additional pKa values corresponding to the ionization of the phenolic hydroxyl groups [3].

Table 1: Fundamental Chemical and Physical Properties of 2,3-Dihydroxybenzoic Acid

Property Value/Description Reference
Chemical Formula C₇H₆O₄ [1]
Molar Mass 154.121 g·mol⁻¹ [1]
Melting Point 205°C (401°F; 478 K) [1]
Appearance Colorless solid [1]
Density 1.542 g/cm³ at 20°C [1]
Solubility in Water Soluble [1]
pKa 2.91 (at 25°C) [3]
logP 1.20 [3]

Biosynthesis Pathways and Molecular Mechanisms

Biosynthetic Pathway from Chorismate

The primary biosynthetic route to 2,3-DHBA begins with chorismate, a key intermediate in the shikimate pathway. In Escherichia coli, this conversion requires three enzymes encoded by the entCEBA operon. First, isochorismate synthase (EntC) catalyzes the conversion of chorismate to isochorismate through an intramolecular rearrangement. Next, isochorismatase (EntB) facilitates the conversion of isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate, incorporating two hydroxyl groups into the aromatic ring system. Finally, 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) carries out a reductive aromatization to produce the mature 2,3-DHBA molecule [2] [4]. This three-step enzymatic cascade represents a highly conserved pathway across diverse bacterial species, though genetic organization and regulation may vary. The entire process occurs under iron-starved conditions, as iron sufficiency typically represses transcription of the biosynthetic genes through Fur-mediated regulation [2].

Incorporation into Siderophores

Once synthesized, 2,3-DHBA must be activated and incorporated into more complex siderophore structures. This process is mediated by 2,3-dihydroxybenzoate-AMP ligase (EntE in E. coli), which adenylates the carboxylic acid group of 2,3-DHBA, forming an acyl-adenylate intermediate with the consumption of ATP. This activated intermediate is then transferred to carrier proteins or directly to nucleophiles to form amide or ester linkages. In the well-characterized enterobactin system, activated 2,3-DHBA is transferred to the aryl carrier protein domain of EntB (holo-EntB-arylCP), and subsequently coupled to L-serine residues through the action of the nonribosomal peptide synthetase EntF [2] [4]. The final assembly of enterobactin involves the trimerization of three DHB-L-serine units through ester bonds to form the macrocyclic lactone structure characteristic of this powerful siderophore. Similar biosynthetic logic applies to other 2,3-DHBA-containing siderophores, including amonabactin in Aeromonas species, acinetobactin in Acinetobacter baumannii, and bacillibactin in Bacillus subtilis, though the specific assembly enzymes and final architectures differ [5] [6] [2].

G Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC Dihydro_DHB Dihydro_DHB Isochorismate->Dihydro_DHB EntB DHB DHB Dihydro_DHB->DHB EntA DHB_AMP DHB_AMP DHB->DHB_AMP EntE + ATP Enterobactin Enterobactin DHB_AMP->Enterobactin EntF/EntB + L-Serine EntC EntC Isochorismate synthase EntB EntB Isochorismatase EntA EntA Dehydrogenase EntE EntE AMP ligase EntF_B EntF/EntB NRPS assembly

Visualization of the 2,3-DHBA biosynthetic pathway from chorismate to enterobactin

Structural Biology of 2,3-DHBA Processing Enzymes

Adenylation Domain Architecture and Function

The structural basis for 2,3-DHBA recognition and activation has been elucidated through X-ray crystallographic studies of several adenylation enzymes, including BasE from the acinetobactin system and FbsH from the fimsbactin pathway. These enzymes belong to the ANL superfamily (Adenylation NRPS-like) of adenylating enzymes and share a conserved modular architecture consisting of two large domains: a N-terminal domain responsible for substrate binding and adenylate formation, and a C-terminal domain that often functions in thioesterification or interacts with carrier proteins [6] [7]. The active site typically contains a conserved phosphate-binding loop (P-loop) for ATP coordination and multiple residues that position the 2,3-DHBA substrate for nucleophilic attack on the α-phosphate of ATP. Recent structural studies of FbsH bound to 2,3-DHBA (PDB ID: 9BHY) at 2.30 Å resolution reveal precise molecular interactions between enzyme and substrate, including hydrogen bonding with the catechol hydroxyl groups and π-stacking interactions with the aromatic ring [7]. These structural insights provide a foundation for engineering altered substrate specificity through targeted mutagenesis of active site residues.

Enzyme Engineering for Substrate Promiscuity

Structure-guided engineering of 2,3-DHBA adenylation domains has emerged as a promising strategy for generating novel siderophore analogs with potential therapeutic applications. Research on both BasE (from Acinetobacter baumannii) and FbsH (from the fimsbactin pathway) has demonstrated that targeted mutations in the substrate-binding pocket can expand enzyme promiscuity to accept alternate aryl substrates. For BasE, mutagenesis of active site residues created enlarged binding pockets that accommodated C4-modified DHB analogs while maintaining catalytic efficiencies comparable to the wild-type enzyme with its natural substrate [6]. Similarly, engineering of FbsH produced enzyme variants with enhanced tolerance for DHB analogs containing modifications at the C4 position [7]. This engineered substrate flexibility enables chemoenzymatic production of siderophore analogs that could potentially block native iron uptake systems or serve as carriers for antibiotic conjugates, representing a promising approach to combating antibiotic-resistant pathogens.

Table 2: Key Structural Features of 2,3-DHBA Processing Enzymes

Enzyme Organism PDB ID Resolution Key Structural Features Reference
FbsH (with DHB) Acinetobacter baumannii 9BHY 2.30 Å Wild-type enzyme with natural substrate 2,3-DHBA bound [7]
BasE (mutants) Acinetobacter baumannii Not specified Various Mutants with expanded binding pockets for DHB analogs [6]
DhbE Bacillus subtilis Not specified Not specified Standalone A-domain in bacillibactin biosynthesis [2]
EntE Escherichia coli Not specified Not specified Forms complex with EntA to enhance activity [8]

Genetic Organization and Diversity of 2,3-DHBA Biosynthesis

The genetic determinants for 2,3-DHBA biosynthesis display both conserved features and remarkable diversity across bacterial taxa. In Escherichia coli, the enterobactin biosynthesis cluster (entCEBA) encodes the complete pathway for 2,3-DHBA production and its subsequent incorporation into the siderophore enterobactin. This operon exhibits a conserved gene order, with entC (isochorismate synthase) preceding entE (2,3-dihydroxybenzoate-AMP ligase), entB (isochorismatase/aryl carrier protein), and entA (dehydrogenase) [2] [4]. However, comparative genomics reveals that other bacterial genera have evolved distinct genetic architectures for 2,3-DHBA production. In Aeromonas species, for example, two non-homologous gene clusters mediate 2,3-DHBA synthesis: the aeb system in enterobactin-producing strains and the amo system in amonabactin producers [5]. Notably, gene probes for the E. coli entCEBA genes do not hybridize with Aeromonas DNA, indicating significant sequence divergence despite functional conservation [5].

This genetic diversity extends to the regulatory mechanisms controlling 2,3-DHBA production. In most bacteria, expression of 2,3-DHBA biosynthetic genes is iron-responsive, repressed under iron-replete conditions by Fur-family metalloregulators, and derepressed under iron limitation. However, species-specific additional regulatory layers exist, including integration with quorum sensing systems, oxidative stress responses, and virulence regulons in pathogenic species. The evolutionary relationships between these diverse genetic systems remain partially elucidated, though current evidence suggests they may have diverged from an ancestral group of 2,3-DHBA genes, adapting to specific ecological niches and metabolic requirements [5]. This genetic plasticity enables bacteria to fine-tune their iron acquisition capabilities in response to environmental challenges, contributing to the ecological success of diverse bacterial lineages across varied habitats.

Experimental Methods and Protocols

Enzyme Kinetics and Adenylation Assays

Quantitative analysis of 2,3-DHBA adenylation activity typically employs ATP-PPᵢ exchange assays to measure the reverse reaction or direct spectrophotometric/microscopic assays to monitor reaction progress. The following protocol adapts established methods for studying EntE and related adenylation domains [2] [8]:

  • Reaction Conditions: Prepare assay mixtures containing 50 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, 2 mM ATP, 5 mM sodium pyrophosphate (³²P-labeled for sensitive detection), 0.5-2 mM 2,3-DHBA or analog, and appropriately diluted enzyme in a total volume of 100 μL.
  • Incubation Parameters: Conduct reactions at 28°C for 15-60 minutes, optimizing for linear product formation.
  • Termination and Detection: Stop reactions by adding 200 μL of acidic charcoal suspension (2% w/v in 0.1 M HCl, 5 mM sodium pyrophosphate). Wash three times with 1 mL of 0.1 M HCl, 5 mM sodium pyrophosphate, then once with ethanol. Measure bound radioactivity by liquid scintillation counting.
  • Kinetic Analysis: Determine Kₘ and Vₘₐₓ values by varying substrate concentrations and fitting data to appropriate kinetic models. For enzyme engineering studies, compare catalytic efficiency (kₐₜ/Kₘ) for native versus alternate substrates [6] [2].
Protein-Protein Interaction Studies

The functional enhancement of EntE activity through interaction with EntA can be investigated using multiple biophysical approaches [8]:

  • Analytical Ultracentrifugation (AUC): Conduct sedimentation equilibrium experiments at 4°C in 20 mM HEPES (pH 7.5), 150 mM NaCl, 5% glycerol. Use protein concentrations ranging from 0.5 to 20 μM. Analyze data using appropriate software to determine association states and equilibrium constants.
  • Pull-down Assays: Incubate His-tagged EntA with untagged EntE (or vice versa) in binding buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Triton X-100) for 30 minutes at 4°C. Add Ni-NTA resin and incubate with gentle mixing for 1 hour. Wash with binding buffer containing 20 mM imidazole, then elute with 250 mM imidazole. Analyze by SDS-PAGE and Western blotting.
  • Isothermal Titration Calorimetry (ITC): Perform titrations at 10°C by injecting 10 μL aliquots of 200 μM EntE into 20 μM EntA in matched buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Use 180-second intervals between injections. Fit data to appropriate binding models to determine stoichiometry and thermodynamic parameters.
  • Fluorescence Resonance Energy Transfer (FRET): Monitor EntA-EntE interactions by labeling proteins with appropriate fluorophores (donor on EntE, acceptor on EntA) or using intrinsic protein fluorescence. Measure fluorescence changes upon mixing, analyzing binding behavior through sigmoidal curve fitting [8].

G Enzyme_assay Enzyme Preparation (Heterologous expression and purification) Kinetics Enzyme Kinetics (ATP-PPᵢ exchange assay) Enzyme_assay->Kinetics Interaction Protein Interaction Studies (AUC, ITC, FRET) Enzyme_assay->Interaction Engineering Enzyme Engineering (Site-directed mutagenesis and screening) Enzyme_assay->Engineering Interaction->Engineering Interface engineering Structural Structural Analysis (X-ray crystallography of complexes) Engineering->Structural Mutant characterization Structural->Engineering Structure-guided design

Experimental workflow for studying 2,3-DHBA adenylation enzymes and their interactions

Research Applications and Future Directions

Therapeutic Development and Antimicrobial Strategies

The essential role of 2,3-DHBA-containing siderophores in bacterial virulence makes them attractive targets for novel anti-infective strategies. Research efforts are exploring multiple approaches: First, siderophore analogs that compete with native siderophores for iron binding or receptor recognition can disrupt bacterial iron acquisition, potentially inhibiting growth of pathogenic species. Second, the siderophore-antibiotic conjugate approach (often called the "Trojan horse" strategy) exploits bacterial iron transport systems to deliver antimicrobial payloads into cells, potentially overcoming permeability-based resistance mechanisms [6]. Recent work with acinetobactin analogs demonstrates that structural modifications to the 2,3-DHBA moiety can generate compounds that interfere with native iron acquisition in Acinetobacter baumannii, resulting in growth inhibition under iron-limited conditions [6]. Similarly, engineering the fimsbactin pathway enzymes to produce non-native siderophores may yield compounds that block iron uptake or serve as carriers for antibiotic cargo in multidrug-resistant pathogens [7].

Chemoenzymatic Production of Siderophore Analogs

The substrate promiscuity of engineered 2,3-DHBA adenylation domains enables chemoenzymatic approaches to siderophore analog production. Current methodology involves:

  • Enzyme Engineering: Create adenylation domain variants with expanded substrate specificity through structure-guided mutagenesis of active site residues [6] [7].
  • In Vitro Reconstitution: Combine wild-type or engineered adenylation domains with downstream biosynthetic enzymes (carrier proteins, condensation domains, etc.) to produce siderophore analogs [7].
  • Analytical Validation: Characterize novel compounds using LC-MS, NMR, and iron-binding assays to confirm structure and function.
  • Biological Assessment: Evaluate analogs for antimicrobial activity, iron uptake inhibition, or potential as drug delivery vectors [6].

While these approaches show promise, current limitations include the modest conversion rates often observed with non-native substrates and the selectivity bottlenecks imposed by downstream catalytic domains in NRPS assembly lines [7]. Future research directions will likely focus on engineering complete biosynthetic pathways rather than individual enzymes, developing high-throughput screening methods for analog discovery, and optimizing reaction conditions to improve yields of target compounds.

Conclusion

References

Comprehensive Technical Guide: Tryptophan Phenolate Siderophores - Biosynthesis, Characterization, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Siderophores and Iron Acquisition

Iron is an essential micronutrient for virtually all living organisms, serving as a cofactor in critical metabolic processes including electron transport, oxygen metabolism, and DNA synthesis [1]. Despite being the fourth most abundant element in the Earth's crust, iron bioavailability is extremely limited under aerobic conditions and physiological pH, where it exists primarily as insoluble Fe(III) oxides [1]. To overcome this challenge, microorganisms have evolved sophisticated iron acquisition systems centered on siderophores - low-molecular-weight compounds (500-1500 Da) with extraordinarily high affinity for Fe(III) (Kf > 10³⁰) [1]. These iron-chelating molecules are synthesized and secreted under iron-deficient conditions and function to solubilize environmental iron, making it bioavailable for microbial growth and metabolism [1].

Siderophores are chemically diverse and are typically classified based on their iron-coordinating functional groups into three main categories: catecholates, hydroxamates, and α-hydroxycarboxylates [1]. Phenolate siderophores represent a significant subclass characterized by the presence of 2,3-dihydroxybenzoic acid (DHB) derivatives that coordinate iron through oxygen atoms [1]. Among these, tryptophan-containing siderophores constitute a structurally and functionally distinct group that incorporates tryptophan or its derivatives into their molecular architecture. The study of tryptophan phenolate siderophores is particularly valuable for understanding bacterial virulence mechanisms and developing novel therapeutic strategies against pathogenic bacteria [2] [3].

Amonabactin: A Case Study in Tryptophan Phenolate Siderophores

Structural Characteristics and Biosynthetic Variations

Amonabactin, produced by Aeromonas hydrophila strain 495A2, represents a prototypical tryptophan phenolate siderophore system. This siderophore exists in two biologically active forms with distinct structural characteristics [3]:

  • Amonabactin T: Composed of 2,3-dihydroxybenzoic acid (DHB), lysine, glycine, and tryptophan [3]
  • Amonabactin P: Composed of DHB, lysine, glycine, and phenylalanine [3]

Both forms demonstrate biological activity in stimulating growth of amonabactin-negative mutants under iron-deficient conditions [3]. The structural variation between these two forms highlights the substrate flexibility of the amonabactin biosynthetic machinery, which can incorporate either tryptophan or phenylalanine into the final siderophore structure [2]. This biochemical plasticity may provide an ecological advantage by allowing the bacterium to adapt to varying amino acid availability in different environments.

Table 1: Quantitative Comparison of this compound and P Forms

Characteristic This compound Amonabactin P
Aromatic amino acid component Tryptophan Phenylalanine
Production with 0.3 mM L-Trp supplement Exclusive production Not produced
Production with 0.3-30 mM L-Phe supplement Not produced Predominant production
Biological activity Stimulates growth under iron deficiency Stimulates growth under iron deficiency
Precursor influence L-tryptophan supplements yield exclusively T form L-phenylalanine supplements yield predominantly P form
Genetic Regulation and Distribution Across Species

The production of amonabactin appears to be regulated by iron availability through a mechanism that likely involves the Fur (ferric uptake regulator) protein, which represses siderophore biosynthesis under iron-replete conditions [2]. Mutational analysis has revealed that amonabactin biosynthesis proceeds through a pathway composed of two complementary segments: one dedicated to the production of the phenolate component DHB, and another responsible for assembling the complete siderophore from DHB and amino acid precursors [2].

The distribution of amonabactin production across Aeromonas species demonstrates significant taxonomic variation [3]:

  • A. hydrophila isolates: 76% (19 of 25) were amonabactin-positive
  • A. sobria isolates: Only 19% (3 of 16) produced amonabactin
  • A. caviae isolates: 100% (3 of 3) were amonabactin producers

This distribution pattern suggests that amonabactin production may represent a species-specific adaptation to particular environmental niches or may reflect evolutionary relationships within the Aeromonas genus. The predominance of amonabactin production in A. hydrophila and A. caviae isolates indicates this siderophore may contribute significantly to the virulence ecology of these species.

Biosynthesis Pathways and Molecular Mechanisms

Tryptophan Biosynthesis as a Precursor Pathway

The biosynthesis of tryptophan-containing siderophores depends on the availability of tryptophan, which itself is synthesized through a conserved metabolic pathway present in many microorganisms. The tryptophan biosynthetic pathway comprises six enzymatic steps beginning with chorismate, a key metabolic intermediate in the shikimate pathway [4] [5]. In Mycobacterium tuberculosis, a pathogen that requires functional tryptophan biosynthesis for intracellular survival, this pathway has been particularly well-characterized [4]:

  • Step 1: Conversion of chorismate to anthranilate by anthranilate synthase (TrpE/TrpG)
  • Step 2: Transfer of phosphoribosyl group to anthranilate by anthranilate phosphoribosyl transferase (TrpD)
  • Step 3: Ribose ring opening by phosphoribosylanthranilate isomerase (TrpF)
  • Step 4: Ring closure to form indole-3-glycerol phosphate by indole-3-glycerol phosphate synthase (TrpC)
  • Step 5: Cleavage to indole by tryptophan synthase α subunit (TrpA)
  • Step 6: Final addition of serine by tryptophan synthase β subunit (TrpB) to form tryptophan

This pathway is notable for its allosteric regulation through feedback inhibition, where tryptophan binds to a regulatory site in the TrpE protein to modulate pathway activity [4]. In the context of siderophore biosynthesis, tryptophan serves as both a regulatory molecule and a structural precursor, creating potential cross-regulation between primary metabolism and iron acquisition systems.

Siderophore Assembly and Modification

The incorporation of tryptophan into siderophores like amonabactin involves a dedicated nonribosomal peptide synthesis machinery that assembles the complete molecule from its constituent amino acids and the DHB moiety. Biochemical studies suggest that a novel enzyme sensitive to D-tryptophan inserts either tryptophan or phenylalanine into the growing siderophore structure [2]. This enzyme demonstrates unusual substrate flexibility, allowing the production of both this compound and P forms through what appears to be a single assembly pathway [2].

The following diagram illustrates the tryptophan biosynthesis pathway that provides essential precursors for siderophore assembly:

G Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate TrpE/TrpG (Anthranilate Synthase) PRA N-Phosphoribosyl Anthranilate (PRA) Anthranilate->PRA TrpD (Anthranilate Phosphoribosyltransferase) CDRP 1-Carboxyphenylamino-1'-Deoxyribulose-5'-Phosphate PRA->CDRP TrpF (PRA Isomerase) IGP Indole-3-Glycerol Phosphate CDRP->IGP TrpC (IGP Synthase) Indole Indole IGP->Indole TrpA (Tryptophan Synthase α) Tryptophan Tryptophan Indole->Tryptophan TrpB (Tryptophan Synthase β) Siderophores Siderophores Tryptophan->Siderophores Nonribosomal Peptide Synthesis

The tryptophan biosynthetic pathway converts chorismate to tryptophan, which serves as a precursor for siderophore assembly.

Mutational analyses of amonabactin biosynthesis have identified two distinct classes of mutants [2]:

  • Type I mutants: Unable to produce phenolates, but can utilize exogenous DHB to synthesize both forms of amonabactin
  • Type II mutants: Produce and excrete DHB but cannot assemble complete amonabactin molecules

This genetic evidence supports a modular biosynthetic organization with dedicated modules for DHB production and siderophore assembly. The identification of overproduction mutants with lesions in amonabactin utilization further suggests complex regulation that coordinates siderophore biosynthesis with cellular iron status and siderophore uptake [2].

Experimental Methods and Characterization Protocols

Siderophore Detection and Screening Methods

The initial detection and screening of siderophore production, particularly for tryptophan-containing phenolates, relies on several well-established biochemical assays:

  • Chrome Azurol S (CAS) Agar Assay: This universal method detects siderophore production through a colorimetric reaction [2] [1]. The CAS reagent contains hexadecyltrimethylammonium bromide (HDTMA) as a surfactant and ferric iron complexed with the dye Chrome Azurol S. Siderophores with higher affinity for iron remove Fe³⁺ from the dye complex, causing a characteristic color change from blue to orange [1]. The protocol involves:

    • Preparation of CAS agar plates with minimal iron
    • Spot inoculation with test strains
    • Incubation under iron-limiting conditions
    • Observation for orange halos around colonies indicating siderophore production
  • Chemical Screening for Phenolate Groups: Specific detection of phenolate-type siderophores like amonabactin can be achieved through Arnow's test or other phenol-specific colorimetric assays that detect the characteristic 2,3-dihydroxybenzoate moiety [2].

  • Growth Promotion Bioassays: Functional siderophore activity can be assessed through cross-feeding experiments where siderophore-deficient mutants are tested for growth stimulation by culture supernatants or purified fractions from putative siderophore producers [3]. This method confirms the biological activity of the siderophore in facilitating iron uptake.

Purification and Structural Characterization

The purification of tryptophan-containing phenolate siderophores like amonabactin requires specialized approaches due to their chemical properties:

  • Production and Polyamide Column Chromatography: The original purification of this compound and P forms employed a combination of production methodology (controlling amino acid supplementation to influence which form is produced) and polyamide column chromatography to separate the two variants [3]. This separation leverages subtle differences in hydrophobicity and specific interactions with the chromatographic matrix.

  • High-Performance Liquid Chromatography (HPLC): Modern purification typically employs reversed-phase HPLC with detection at appropriate wavelengths for monitoring phenolate compounds (typically 260-320 nm). Fraction collection coupled with mass spectrometric analysis enables isolation of pure siderophore compounds for further characterization.

  • Mass Spectrometric Analysis: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry provides molecular weight confirmation and fragmentation patterns that inform structural analysis. For amonabactin, this technique would confirm the mass difference between the T and P forms corresponding to the tryptophan/phenylalanine substitution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive structural elucidation, including stereochemistry and confirmation of the tryptophan incorporation, requires multidimensional NMR analysis ( [6]H, C, COSY, HSQC, HMBC). This technique can definitively establish the connectivity between the DHB, lysine, glycine, and tryptophan components.

Table 2: Experimental Methods for Siderophore Analysis

Method Category Specific Techniques Key Applications Considerations for Tryptophan Phenolate Siderophores
Detection & Screening CAS assay, Chemical tests (Arnow's), Growth promotion bioassays Initial detection, Functional assessment CAS detects all siderophore types; specific tests needed for phenolate identification
Separation & Purification Polyamide chromatography, HPLC, Solvent extraction Isolation of pure compounds, Separation of different forms Tryptophan content increases hydrophobicity; enables separation from phenylalanine form
Structural Characterization MS, NMR, UV-Vis spectroscopy, CD spectroscopy Molecular structure elucidation, Stereochemical assignment Tryptophan indole ring gives characteristic UV and NMR signals; aids identification
Functional Analysis Iron binding assays, Antimicrobial activity tests, Receptor binding studies Mechanism of action, Structure-function relationships Tryptophan moiety may participate in specific recognition by transport receptors

Therapeutic Applications and Drug Development Perspectives

Siderophore-Based Antimicrobial Strategies

The tryptophan biosynthetic pathway and tryptophan-containing siderophores represent promising targets for novel antimicrobial therapies, particularly against intracellular pathogens like Mycobacterium tuberculosis [4]. Several strategic approaches have emerged:

  • Tryptophan Biosynthesis Inhibition: In M. tuberculosis, the tryptophan biosynthetic pathway is essential for survival within the phagosomal environment of macrophages [4]. The allosteric inhibitors targeting the first (TrpE) and final (TrpB) enzymes of the pathway have demonstrated efficacy, suggesting that tryptophan biosynthesis represents a vulnerable target for anti-tuberculosis drugs [4]. Interestingly, some inhibitors of these enzymes are produced by the gut microbiome, indicating that inter-bacterial competition may naturally exploit this vulnerability [4].

  • Iron Acquisition Disruption: Targeting siderophore biosynthesis or uptake represents a promising approach to limit bacterial growth, particularly in pathogens that rely on tryptophan-containing siderophores for virulence. The substrate flexibility observed in amonabactin biosynthesis, where either tryptophan or phenylalanine can be incorporated, suggests potential strategies using substrate analogs like D-tryptophan to disrupt proper siderophore assembly [2].

  • Siderophore-Antibiotic Conjugates: The "Trojan horse" approach exploits bacterial siderophore uptake systems to deliver antibacterial agents into bacterial cells. Creating hybrid molecules that conjugate existing antibiotics to synthetic or natural siderophores can facilitate targeted drug delivery, enhancing antibiotic efficacy while potentially reducing side effects [1].

Diagnostic and Therapeutic Monitoring Applications

Beyond direct antimicrobial applications, understanding tryptophan-containing siderophores has implications for diagnostic development and therapeutic monitoring:

  • Pathogen-Specific Detection: The species-specific distribution of amonabactin production among Aeromonas isolates suggests potential for molecular detection methods targeting siderophore biosynthetic genes to identify and distinguish pathogenic strains [3]. Such approaches could enhance diagnostic specificity for infections caused by siderophore-producing pathogens.

  • Therapeutic Response Monitoring: As siderophore production is typically upregulated during infection, detecting these molecules or their breakdown products in patient samples could provide biomarkers for infection monitoring and treatment response assessment. The distinctive tryptophan component of certain siderophores might facilitate specific detection amidst background metabolites.

Conclusion and Future Research Directions

Tryptophan phenolate siderophores represent a structurally and functionally distinct class of iron-chelating molecules with significant implications for microbial ecology, pathogenesis, and potential therapeutic applications. The amonabactin system in Aeromonas hydrophila provides a compelling model for understanding the biosynthetic flexibility, genetic regulation, and functional significance of these specialized metabolites.

Future research should prioritize several key areas:

  • Structural characterization of the complete biosynthetic machinery, particularly the novel enzyme that incorporates tryptophan or phenylalanine into amonabactin
  • Ecological studies examining the distribution and expression of tryptophan-containing siderophores in clinical and environmental settings
  • Therapeutic development leveraging insights into tryptophan biosynthesis and siderophore assembly for novel antimicrobial strategies
  • Diagnostic applications exploring the potential of siderophore detection for pathogen identification and infection monitoring

References

amonabactin discovery and characterization

Author: Smolecule Technical Support Team. Date: February 2026

The Amonabactin Discovery Workflow

Amonabactins are siderophores (iron-chelating compounds) produced by the bacterium Aeromonas hydrophila. Their discovery and characterization typically follow a structured workflow. The diagram below illustrates this multi-stage process.

AmonabactinWorkflow Production Production Extraction Extraction Production->Extraction Fermentation & Harvest Purification Purification Extraction->Purification Liquid-Liquid Extraction Char Characterization Purification->Char Chromatographic Techniques ID Structural Elucidation Char->ID Spectroscopic Analysis

Amonabactin discovery pipeline from production to structural identification.

Detailed Experimental Protocols

Here are the detailed methodologies for key experiments in the discovery workflow.

Fermentation and Production
  • Objective: To cultivate the bacterium and induce siderophore production.
  • Procedure:
    • Inoculate a culture of Aeromonas hydrophila in a low-iron chemically defined medium. Iron starvation is a key stressor that triggers siderophore synthesis [1].
    • Incubate in a fermenter with controlled parameters (e.g., 28-30°C, pH 7.0-7.5) for 24-48 hours with aeration and agitation.
  • Quality Control: Periodically monitor bacterial growth and check for siderophore production using the universal Chrome Azurol S (CAS) assay, where a color change from blue to orange indicates siderophore presence.
Extraction and Preliminary Purification
  • Objective: To separate amonabactin from the complex fermentation broth.
  • Procedure:
    • Cell Removal: Separate the bacterial cells from the culture supernatant by centrifugation.
    • Liquid-Liquid Extraction: Extract the supernatant with an organic solvent like ethyl acetate. Amonabactins, being hydrophilic, may partition into the aqueous layer, while other metabolites are removed [2].
    • Concentration: Lyophilize the aqueous extract to obtain a crude powder.
Purification via Chromatography
  • Objective: To isolate pure amonabactin from the crude extract.
  • Procedure:
    • Liquid Chromatography: Use techniques such as Flash Chromatography or semi-preparative High-Performance Liquid Chromatography (HPLC).
    • HPLC Method Example:
      • Column: C18 reversed-phase.
      • Mobile Phase: A water-acetonitrile gradient, both containing 0.1% formic acid.
      • Detection: UV-Vis detector at 220 nm or 310 nm.
    • Collect fractions corresponding to the peak of interest and concentrate them.
Structural Elucidation
  • Objective: To determine the precise molecular structure of amonabactin.
  • Procedure:
    • Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to determine the exact molecular mass and formula.
    • Nuclear Magnetic Resonance (NMR): Conduct 1D and 2D NMR experiments to identify the carbon skeleton, functional groups, and connectivity of atoms.

Characterization and Quantitative Data

The table below summarizes key properties that would be identified during the characterization of amonabactin.

Property Characterization Technique Typical Outcome/Value
Molecular Formula High-Resolution Mass Spectrometry (HRMS) C~2~9H~4~N~7~O~1~2~-~ (example for amonabactin P)
Iron-Binding Affinity Chrome Azurol S (CAS) Assay / UV-Vis Spectrophotometry Strong positive result; characteristic absorption shift upon Fe³⁺ binding.
Purity & Retention Time Analytical HPLC >95% pure; specific retention time under defined method conditions.
Siderophore Activity Growth Promotion Assay Restores growth of A. hydrophila or indicator strains in iron-deficient media.

References

Comprehensive Technical Analysis of Iron Acquisition Mechanisms in Aeromonas hydrophila: Molecular Insights, Experimental Approaches, and Therapeutic Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Iron Homeostasis in A. hydrophila

Iron represents an essential micronutrient for bacterial survival, growth, and virulence expression, serving as a cofactor in critical metabolic processes including electron transport, DNA biosynthesis, tricarboxylic acid (TCA) cycle, and various enzymatic reactions [1]. Despite being the second most abundant metal in the Earth's crust, the biologically available ferrous iron (Fe²⁺) is scarce in aerobic environments and particularly within host systems, where nutritional immunity actively restricts access to free iron as a defense strategy against pathogens [1] [2]. The aquatic pathogen Aeromonas hydrophila, responsible for significant economic losses in aquaculture and emerging as an opportunistic human pathogen, has evolved sophisticated mechanisms to overcome iron restriction [1] [3]. Understanding these iron acquisition systems provides crucial insights into the pathogenicity of this bacterium and reveals potential therapeutic targets for controlling infections.

The iron scarcity challenge is particularly pronounced in host environments, where iron is sequestered by binding proteins such as transferrin, lactoferrin, ferritin, and hemoglobin, creating conditions that demand efficient bacterial iron-scavenging systems [2] [4]. Under iron-limited conditions, A. hydrophila not only enhances its iron acquisition capabilities but also upregulates virulence factors, creating a complex relationship between iron homeostasis and pathogenicity [2] [5]. This technical guide synthesizes current research on A. hydrophila iron acquisition mechanisms, integrating proteomic and transcriptomic findings, experimental methodologies, and therapeutic implications to provide researchers and drug development professionals with a comprehensive resource for developing novel intervention strategies.

Molecular Mechanisms of Iron Acquisition

Aquomonas hydrophila employs multiple sophisticated systems for iron acquisition, which can be categorized into siderophore-mediated systems, heme uptake mechanisms, and direct interactions with host iron-binding proteins. These systems work in concert to ensure bacterial survival under diverse iron-restricted conditions.

Siderophore-Mediated Iron Acquisition
  • Amonabactin Production: A. hydrophila produces the phenolate siderophore amonabactin, which exists in both tryptophan and phenylalanine variants [4] [6]. This siderophore demonstrates remarkable efficiency in removing iron from host proteins including transferrin and lactoferrin, regardless of their iron saturation levels (30-100%) [4]. The kinetics of iron removal from diferric transferrin shows a hyperbolic dependence on amonabactin concentration, indicating a specific receptor-mediated process rather than simple chelation [4].

  • Receptor-Mediated Transport: The outer membrane expresses specific TonB-dependent receptors for ferri-siderophore complexes, including receptors for ferrichrome (R4W0J5), ferrienterobactin (A0KJP9), and other siderophores [1]. These receptors work in conjunction with the TonB-ExbB-ExbD complex, which transduces proton motive force from the inner membrane to facilitate iron-siderophore transport across the outer membrane [1]. Following outer membrane transport, periplasmic ABC transporters (including R4VG84, R4VTC6, R4VQ44, A0KG07) deliver iron compounds to ATP-binding cassette (ABC) transporters in the cytosolic membrane for final import into the cytosol [1].

Heme and Hemoprotein Utilization
  • Specific Heme Receptors: A. hydrophila expresses multiple outer membrane receptors dedicated to heme acquisition, including R4VC61 (hemin receptor) and R4VA05 (outer-membrane heme receptor), which demonstrate significant upregulation (22.83- and 19.06-fold respectively) under iron starvation [1]. These receptors enable the pathogen to exploit host heme sources, particularly hemoglobin, as an iron source [1] [6].

  • Direct Binding Capability: The bacterium demonstrates direct binding capability to various hemoproteins, including hemoglobin, cytochrome c, and hemin, through specific outer membrane receptors [6]. This direct binding capacity allows A. hydrophila to circumvent the host's iron-withholding defense by directly accessing the iron contained within heme molecules of host proteins [1] [6].

Direct Interaction with Host Iron-Binding Proteins

Aquomonas hydrophila has evolved mechanisms to directly interact with and extract iron from key host iron-binding proteins through both siderophore-dependent and siderophore-independent pathways:

Table 1: Host Iron-Binding Protein Utilization by A. hydrophila

Host Protein Mechanism of Iron Acquisition Key Bacterial Components Efficiency/Notes
Transferrin Amonabactin-mediated iron removal TonB-dependent receptors Works at 30-100% iron saturation; independent of physical contact [4]
Lactoferrin Amonabactin-mediated iron removal Glycosidic domain recognition Binding inhibited by monosaccharides (mannose, fucose, galactose) [6]
Lactoferrin (various forms) Direct binding Surface receptors Binds iron-saturated and iron-depleted human lactoferrin, bovine milk and colostrum lactoferrin [6]
Ferritin Direct binding Specific receptors Binding is specific and reversible [6]

The binding to lactoferrin appears to involve glycosidic domains of the lactoferrin molecule, as evidenced by significant inhibition of binding with precursor monosaccharides (mannose, fucose, and galactose) and by reduced binding after pepsin and neuraminidase treatment of bacteria [6]. This sophisticated recognition system allows A. hydrophila to efficiently exploit multiple host iron sources during infection.

Quantitative Proteomic and Transcriptomic Analyses

Advanced omics technologies have provided comprehensive insights into the global response of A. hydrophila to iron restriction, revealing complex adaptations at both transcriptional and translational levels.

Cell Envelope Proteomic Alterations

A quantitative proteomic analysis of cell envelope preparations under iron starvation identified 542 cell envelope proteins, with 170 differentially expressed proteins (104 up-regulated and 66 down-regulated) [1] [7]. The distribution of these altered proteins across cellular compartments highlights the comprehensive adaptation of the cell envelope to iron stress:

  • Outer Membrane Proteins: 37 OMPs up-regulated, 7 down-regulated
  • Inner Membrane Proteins: 50 IMPs up-regulated, 39 down-regulated
  • Periplasmic Proteins: 25 up-regulated, 28 down-regulated

Table 2: Key Up-regulated Iron Acquisition Proteins in A. hydrophila

Protein Accession Protein Description Fold Change Cellular Location Function
K1JLD4_AERHY Hemoglobin/transferrin/lactoferrin receptor 40.78 Outer membrane Receptor for multiple host iron proteins
A0KJP9_AERHH TonB-dependent siderophore receptor 23.97 Outer membrane Ferrienterobactin receptor
R4VC61_AERHY Hemin receptor 22.83 Outer membrane Heme acquisition
R4VA05_AERHY Outer-membrane heme receptor 19.06 Outer membrane Heme acquisition
Multiple subunits H+-ATP synthase 15-22× Inner membrane Energy generation for iron transport
R4VG84, R4VTC6, R4VQ44 Periplasmic ABC transporters Significant increases Periplasm Iron compound transport through periplasm

The most dramatically up-regulated proteins include receptors for siderophores, heme, and host iron-binding proteins, along with critical energy transduction systems such as H+-ATP synthase subunits, which increased 15-22 fold under iron starvation [1]. This highlights the energy-demanding nature of iron acquisition under restrictive conditions.

Integrated Transcriptomic and Proteomic Regulation

A comparative transcriptomic and proteomic analysis revealed 1,204 differentially expressed genes (601 up- and 603 down-regulated) and 236 differentially expressed proteins (90 up- and 146 down-regulated) under iron restriction, with 167 genes and proteins showing consistent expression patterns [2]. The convergence between transcriptomic and proteomic data confirms the coordinated upregulation of iron transport systems at multiple regulatory levels. Key findings include:

  • Enhanced Virulence Expression: Iron limitation efficiently enhanced the expression of virulence factors in A. hydrophila, including increased protease activity, hemolytic activity, lipase activity, and swimming ability [2].
  • Metabolic Reprogramming: Down-regulation of iron-cluster proteins, electron transport chain components, and redox proteins indicates a shift from iron-utilizing to iron-independent biochemical pathways [1] [2].
  • Enterobactin Synthesis: Differential expression of genes and proteins related to enterobactin synthesis plays important roles in addressing iron scarcity [2].

The functional validation through artificial infection experiments demonstrated that iron-limited A. hydrophila caused higher mortality in cyprinid Megalobrama amblycephala, confirming the physiological significance of these molecular adaptations [2].

Experimental Methodologies for Studying Iron Acquisition

Establishing Iron-Restricted Conditions
  • Iron Chelator Application: Researchers typically use the membrane-permeable iron chelator 2,2'-dipyridyl (DIP or Bip) at concentrations ranging from 150-200 μM to create iron-restricted conditions in vitro [1] [2]. The optimal concentration should be determined empirically through growth curve analysis, as excessive concentrations may cause nonspecific effects [2].

  • Growth Monitoring: Under iron restriction (150 μM DIP), A. hydrophila exhibits slower growth, particularly after the middle exponential phase, compared to controls [1]. This growth retardation provides a biological indicator of iron stress effectiveness.

  • Alternative Iron Sources: Studies utilizing transferrin or lactoferrin (30-100% iron-saturated) enclosed in dialysis tubing have demonstrated that A. hydrophila can successfully acquire iron from these host proteins without direct contact, confirming the role of diffusible siderophores [4].

Multi-Omics Workflows

The experimental workflow for studying iron acquisition mechanisms typically involves an integrated multi-omics approach:

G A Bacterial Culture under Fe Limitation B Sample Collection (OD₆₀₀ ≈ 0.8) A->B C Cell Fractionation B->C D Whole Cell Analysis B->D E Envelope Protein Extraction C->E F Total RNA Extraction D->F G Total Protein Extraction D->G H Proteomic Processing E->H I Transcriptomic Processing F->I G->H J Dimethyl Labeling LC-MS/MS H->J L iTRAQ Labeling LC-MS/MS H->L K RNA-seq Library Construction & Sequencing I->K M Bioinformatic Analysis J->M K->M L->M N Functional Validation M->N

Experimental workflow for studying iron acquisition in A. hydrophila using multi-omics approaches.

  • Proteomic Processing: For cell envelope proteomics, envelope proteins are extracted and digested, followed by dimethyl labeling or iTRAQ (isobaric tags for relative and absolute quantification) labeling and LC-MS/MS analysis [1] [2]. Protein identification typically requires at least two unique peptides with a false discovery rate (FDR) < 1% [1] [8]. Differential expression thresholds are commonly set at >1.5-fold increase or <0.667-fold decrease with p < 0.05 [8].

  • Transcriptomic Processing: RNA is purified using commercial kits (e.g., RNAqueous kit), with mRNA enrichment using MICROBExpress, followed by cDNA synthesis, library construction, and Illumina sequencing [2]. Differentially expressed genes are identified using EdgeR software with thresholds of log₂(fold change) ≥ 2, p < 0.05, and biological coefficient of variation = 0.01 [2].

  • Bioinformatic Integration: GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes) enrichment analyses identify biological processes and pathways significantly affected by iron restriction [2] [8]. Integration of proteomic and transcriptomic data reveals consistent expression patterns across multiple regulatory levels.

Functional Validation Approaches
  • Gene Expression Validation: Quantitative real-time PCR (qPCR) validates proteomic and transcriptomic findings, with studies confirming consistency in 18 of 20 selected genes [2].
  • Phenotypic Assays: Virulence factor quantification under iron restriction includes protease activity, hemolytic activity, lipase activity, and swimming motility assays [2].
  • Genetic Manipulation: Targeted gene knockout (e.g., Δorf01830, Δorf01609, Δorf03641) characterizes the role of specific iron-related proteins, with mutants showing reduced protease activity and virulence in zebrafish models [8].
  • Infection Challenges: Artificial infection models using fish (e.g., zebrafish, cyprinid) demonstrate that iron-limited A. hydrophila exhibits enhanced virulence, causing higher mortality rates [2] [8].

Iron Acquisition Pathways and Virulence Regulation

The molecular pathways of iron acquisition in A. hydrophila represent a highly coordinated system that intersects directly with virulence regulation. The following diagram illustrates the integrated iron acquisition network:

G A Environmental Iron Limitation B Fur Regulon Derepression A->B C Siderophore Synthesis (Amonabactin) B->C D Receptor Expression (TonB-dependent) B->D E Heme Acquisition System Activation B->E G Iron-Siderophore Complex Formation C->G H Outer Membrane Transport D->H E->H F Host Iron Source (Transferrin, Lactoferrin, Hemoglobin) F->G F->H direct binding G->H I Periplasmic Transport (ABC Transporters) H->I J Inner Membrane Transport I->J K Cytosolic Iron Release J->K L Metabolic Reprogramming K->L M Virulence Factor Upregulation K->M L->M N Enhanced Pathogenicity M->N

Integrated iron acquisition and virulence regulation pathway in A. hydrophila.

  • Regulatory Control: The ferric uptake regulator (Fur) protein serves as the master regulator of iron homeostasis, derepressing iron acquisition genes under iron-restricted conditions [2]. This derepression initiates a coordinated response involving siderophore biosynthesis, receptor expression, and transport system activation.

  • Energy Coupling: The significant upregulation of H+-ATP synthase subunits (15-22 fold) highlights the substantial energy investment required for iron acquisition under starvation conditions [1]. This energy generation supports the TonB-ExbB-ExbD complex that powers outer membrane transport and the ABC transporters responsible for inner membrane passage [1].

  • Virulence Connection: Iron restriction efficiently enhances virulence expression in A. hydrophila, with increased production of proteases, hemolysins, and other virulence factors [2] [5]. This coupling between iron scarcity and virulence likely represents an adaptive response to the host environment, where successful pathogens must both acquire essential nutrients and overcome host defenses.

  • Metabolic Adaptation: The downregulation of iron-containing metabolic proteins, including iron-cluster proteins, electron transport chain components, and redox proteins, demonstrates a strategic reallocation of limited iron resources while maintaining essential metabolic functions through iron-independent alternatives [1].

Therapeutic Implications and Future Directions

Vaccine Development Candidates

The iron acquisition systems of A. hydrophila represent promising targets for vaccine development, as these surface-exposed proteins are accessible to antibodies and critical for pathogen survival in host environments:

  • Recombinant Protein Vaccines: Six iron-regulated extracellular proteins (ORF01609, ORF01830, ORF01839, ORF02943, ORF03355, and ORF03641) have demonstrated significant immunoprotective effects in zebrafish models, with relative percent survival (RPS) of 50-80% when challenged with virulent A. hydrophila strains [8].

  • Cross-Protective Potential: Vaccination with iron acquisition proteins provides protection against multiple virulent strains of A. hydrophila (LP-2, LP-3, and YT-1), suggesting conserved epitopes across strains [8].

  • Virulence Attenuation: Mutants lacking iron-regulated extracellular proteins (Δorf01609 and Δorf01830) showed decreased protease activity and reduced virulence in zebrafish, confirming the importance of these proteins in pathogenesis [8].

Novel Antimicrobial Strategies

Understanding iron acquisition mechanisms opens several promising avenues for antimicrobial development:

  • Siderophore Analogues: The development of siderophore analogues or siderophore-antibiotic conjugates could exploit the iron acquisition system for targeted drug delivery [4].
  • Receptor Blockers: Monoclonal antibodies or small molecules targeting critical outer membrane receptors (e.g., heme receptors, siderophore receptors) could inhibit iron uptake and impair bacterial growth in host environments [1] [8].
  • TonB System Disruption: Interference with the TonB-ExbB-ExbD energy transduction system could simultaneously disrupt multiple iron acquisition pathways without directly selecting for resistance in individual receptors [1].
Diagnostic Applications

The iron-regulated proteins of A. hydrophila may serve as diagnostic markers for detecting virulent strains in aquaculture settings or clinical samples, potentially enabling early intervention strategies [5] [8]. The consistent upregulation of specific receptors and transporters under iron restriction provides a molecular signature of adaption to host environments.

Conclusion

The iron acquisition systems of Aeromonas hydrophila represent a sophisticated adaptive response to the iron-restricted environments encountered during host infection. Through siderophore production, heme acquisition, direct interaction with host iron-binding proteins, and comprehensive metabolic reprogramming, this pathogen successfully overcomes nutritional immunity barriers. The significant investment in energy generation (H+-ATP synthase upregulation) and the coordinated expression of virulence factors under iron stress highlight the central role of iron homeostasis in the pathogenesis of A. hydrophila.

References

Comprehensive Technical Guide to Siderophore Production Under Iron Starvation: Mechanisms, Analysis, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Siderophores and Iron Scarcity

Iron is an essential micronutrient for virtually all aerobic organisms, serving as a cofactor for enzymes involved in critical metabolic processes including DNA synthesis, oxygen transport, and electron transfer. Despite being the fourth most abundant element in the Earth's crust, iron bioavailability is extremely limited in aerobic environments at neutral pH, where it exists predominantly in the insoluble ferric (Fe³⁺) form, with free iron concentrations approximating 10⁻²⁴ M in biological fluids. This scarcity is further exacerbated in mammalian hosts during infection through a defense mechanism known as nutritional immunity, where host proteins such as transferrin, lactoferrin, and ferritin sequester iron to limit pathogen growth. To overcome this limitation, microorganisms have evolved sophisticated iron acquisition mechanisms, the most prominent being the production and utilization of siderophores—low molecular weight (500-1,500 Da), high-affinity iron-chelating compounds.

Siderophores function as crucial virulence factors for numerous bacterial pathogens, enabling them to establish and maintain infections within iron-restricted host environments. The significance of siderophore production extends beyond pathogenesis, playing fundamental roles in microbial ecology, plant growth promotion, and biogeochemical cycling of iron. The iron-siderophore complex represents a key battlefield in host-pathogen interactions, with hosts deploying countermeasures such as lipocalin 2 (siderocalin) to intercept bacterial siderophores, and pathogens evolving stealth siderophores resistant to this neutralization. This comprehensive review examines the molecular regulation, biosynthetic pathways, experimental methodologies, and emerging therapeutic applications related to siderophore production under iron starvation, providing researchers and drug development professionals with an in-depth technical resource.

Molecular Regulation of Siderophore Production

Genetic Control Mechanisms

Siderophore biosynthesis and transport are tightly regulated processes that respond to intracellular iron status through sophisticated genetic control systems. In most bacteria, the ferric uptake regulator (Fur) protein serves as the master regulator of iron homeostasis. Under iron-replete conditions, Fur binds Fe²⁺, undergoing a conformational change that enables it to bind specific DNA sequences known as Fur boxes located in the promoter regions of iron-regulated genes, thereby repressing their transcription. During iron starvation, the apo-form of Fur dissociates from DNA, derepressing the transcription of genes involved in siderophore biosynthesis, modification, and transport. The Fur regulon encompasses a wide array of genes beyond siderophore systems, including those encoding iron storage proteins, transporters for other metals, and virulence factors, illustrating the central role of Fur in bacterial adaptation to iron limitation [1] [2].

In addition to Fur-mediated repression, some bacteria employ positive regulatory mechanisms to control siderophore production. For instance, in the ferric citrate uptake system of Escherichia coli, the FecR protein senses the presence of ferric citrate in the extracellular environment and activates the FecI extracytoplasmic function (ECF) sigma factor, which then initiates transcription of the fec operon. This two-tiered regulation allows bacteria to fine-tune their iron acquisition systems in response to both intracellular iron status and the availability of specific iron sources in the environment. Similarly, in Pseudomonas aeruginosa, the PvdS sigma factor activates transcription of pyoverdine biosynthesis genes under iron-limiting conditions. Recent studies have also revealed post-transcriptional regulatory mechanisms involving small RNAs that provide an additional layer of control, enabling rapid adaptation to fluctuating iron availability [1] [3].

Regulation in Gram-Positive Bacteria

While Gram-negative bacteria predominantly utilize Fur for iron-dependent regulation, GC-rich Gram-positive bacteria such as Actinobacteria employ the diphtheria toxin regulator (DtxR) as their master iron regulator. DtxR functions similarly to Fur, binding DNA in its iron-bound form to repress transcription of genes involved in siderophore biosynthesis and uptake. The functional equivalence of Fur and DtxR despite their structural differences represents a fascinating example of convergent evolution in bacterial iron regulation. In Staphylococcus epidermidis, recent research has identified a siderophore homolog locus (sfaABCD) that is upregulated during biofilm growth under iron restriction, highlighting the importance of siderophore-mediated iron acquisition for survival within the host. Deletion of this locus significantly impairs bacterial growth and biofilm formation under iron-limited conditions, confirming its essential role in staphylococcal iron homeostasis [2] [4].

Table 1: Major Regulatory Proteins in Bacterial Siderophore Production

Regulatory Protein Bacterial Class Mechanism of Action Representative Organisms
Fur (Ferric uptake regulator) Gram-negative Fe²⁺-dependent DNA binding represses transcription Escherichia coli, Pseudomonas aeruginosa
DtxR (Diphtheria toxin regulator) GC-rich Gram-positive Fe²⁺-dependent DNA binding represses transcription Corynebacterium diphtheriae, Mycobacterium tuberculosis
FecR/FecI system Gram-negative Extracellular signal transduction activates ECF sigma factor Escherichia coli (ferric citrate system)
PvdS Gram-negative ECF sigma factor activates pyoverdine genes Pseudomonas aeruginosa
Small RNAs Both Gram-negative and Gram-positive Post-transcriptional regulation through antisense binding Vibrio anguillarum, various other species
Regulatory Diagram

The following diagram visualizes the complex regulatory network controlling siderophore production in response to iron starvation:

G Iron Iron Fur_active Fe²⁺-Fur (active) Iron->Fur_active Binding Sigma_factors Alternative Sigma Factors Iron->Sigma_factors Limitation Activates sRNAs Small RNAs Iron->sRNAs Limitation Regulates Fur_inactive Apo-Fur (inactive) Biosynthesis_genes Siderophore Biosynthesis Genes Fur_inactive->Biosynthesis_genes Derepression Transport_genes Siderophore Transport Genes Fur_inactive->Transport_genes Derepression Fur_active->Biosynthesis_genes Repression Fur_active->Transport_genes Repression Siderophores Siderophore Production Biosynthesis_genes->Siderophores Sigma_factors->Biosynthesis_genes Positive Regulation sRNAs->Biosynthesis_genes Post-transcriptional Control

Regulatory Network of Siderophore Production Under Iron Starvation

Biosynthesis Pathways and Structural Classification

Non-Ribosomal Peptide Synthetase (NRPS) Pathways

The majority of known siderophores are synthesized via non-ribosomal peptide synthetase (NRPS) pathways, which represent modular enzymatic assembly lines that function independently of the ribosome. NRPSs are multimodular enzymes where each module is responsible for incorporating a specific monomeric unit into the growing peptide chain. Each minimal module contains three core domains: (1) the adenylation (A) domain that selects and activates the specific amino acid or hydroxyacid building block; (2) the peptidyl carrier (PCP) domain that shuttles the activated building block between catalytic sites via a 4'-phosphopantetheine prosthetic group; and (3) the condensation (C) domain that catalyzes peptide bond formation between adjacent modules. Additional specialized domains, such as epimerization (E) domains that convert L- to D-amino acids, and tailoring domains that introduce hydroxyl groups or other modifications, further expand the structural diversity of NRPS-derived siderophores [1].

The combinatorial logic of NRPS assembly lines allows for the generation of remarkable structural diversity from a limited set of building blocks. Variations can arise through differences in the selection of the initial "N-cap" (often a phenolic acid such as salicylate or 2,3-dihydroxybenzoate), tailoring of amino acid residues during chain elongation (e.g., N⁵-hydroxyornithine formation), the mode of chain termination (commonly cyclization or aminolysis), and the nature of the nucleophile that captures the completed chain. This modular architecture also facilitates the natural evolution of new siderophore structures through domain swapping, module duplication, and horizontal gene transfer, enabling bacteria to rapidly adapt their iron acquisition capabilities to specific environmental niches or to evade host defense mechanisms that target particular siderophore types [1] [3].

NRPS-Independent Siderophore (NIS) Pathways

Although NRPS pathways account for the biosynthesis of many well-known siderophores, certain iron-chelators are produced through NRPS-independent siderophore (NIS) pathways. NIS synthetases typically utilize ATP-dependent ligase mechanisms to condense carboxylic acid-containing precursors (such as citrate, α-ketoglutarate, or dicarboxylic acids) with amine-containing compounds (such as diamines, spermidine, or norspermidine). Examples of NIS-derived siderophores include aerobactin (produced by E. coli and other Enterobacteriaceae), achromobactin (produced by Erwinia chrysanthemi), and rhizobactin (produced by Sinorhizobium meliloti). The NIS pathway represents a more metabolically economical alternative to NRPS-mediated synthesis, as it utilizes primary metabolites as building blocks and does not require the complex multimodular enzymatic machinery of NRPS systems [3].

Structural Classification and Iron Coordination

Siderophores are classified according to the chemical nature of their iron-coordinating functional groups, with the major classes being catecholates, hydroxamates, carboxylates, and mixed-type siderophores that incorporate multiple iron-chelating motifs. Catecholate-type siderophores feature adjacent hydroxyl groups on aromatic rings (typically derived from 2,3-dihydroxybenzoate) that provide oxygen atoms for iron coordination. Enterobactin produced by E. coli and other Enterobacteriaceae represents one of the strongest known catecholate siderophores, with an estimated Fe³⁺ binding constant of 10⁵² M⁻¹. Hydroxamate-type siderophores contain N-hydroxy amide functional groups (commonly derived from N⁵-hydroxyornithine or related hydroxyamino acids) that coordinate iron through oxygen atoms. Ferrichrome (produced by fungi) and desferrioxamine B (produced by Streptomyces pilosus) are prominent examples of hydroxamate siderophores. Carboxylate-type siderophores utilize carboxylic acid groups for iron coordination, with staphyloferrin A (produced by Staphylococcus aureus) and rhizobactin 1021 (produced by Sinorhizobium meliloti) representing well-characterized examples [5] [1] [2].

Table 2: Major Siderophore Structural Classes and Representative Examples

Structural Class Iron-Coordinating Groups Representative Siderophores Producing Organisms Binding Constant (Kd)
Catecholates Catechol (phenolate) groups Enterobactin Escherichia coli ~10⁻⁵² M
Bacillibactin Bacillus subtilis ~10⁻⁴⁸ M
Vibriobactin Vibrio cholerae ~10⁻³⁹ M
Hydroxamates N-hydroxy amides Ferrichrome Ustilago sphaerogena ~10⁻³² M
Desferrioxamine B Streptomyces pilosus ~10⁻³¹ M
Aerobactin Escherichia coli ~10⁻²⁵ M
Carboxylates Carboxylic acids Staphyloferrin A Staphylococcus aureus ~10⁻³⁰ M
Rhizobactin 1021 Sinorhizobium meliloti ~10⁻²⁹ M
Citrate Various fungi & bacteria Variable
Mixed-type Multiple ligand types Pyoverdine Pseudomonas aeruginosa ~10⁻³² M
Yersiniabactin Yersinia pestis ~10⁻³⁶ M
Acinetobactin Acinetobacter baumannii ~10⁻³⁶ M

The structural diversity of siderophores extends beyond their iron-chelating groups to include variations in the backbone scaffold, stereochemistry, and appended functional groups. This chemical diversity reflects evolutionary adaptation to specific ecological niches and selective pressures, including competition for iron with other microorganisms and evasion of host siderophore-sequestering defenses. For instance, some pathogens produce "stealth" siderophores such as salmochelin (a glycosylated derivative of enterobactin) that are resistant to recognition by the host immune protein lipocalin 2 (siderocalin), providing a competitive advantage during infection [6] [3].

Experimental Methods for Siderophore Analysis

Qualitative and Quantitative Detection Methods

The Chrome Azurol S (CAS) assay serves as a universal method for detecting siderophore production, utilizing the colorimetric change that occurs when the blue CAS-Fe³⁺ complex is disrupted by stronger iron chelators. In this assay, siderophore-producing microorganisms are cultured on CAS agar plates, where the formation of an orange halo around bacterial colonies indicates siderophore-mediated removal of iron from the CAS complex. For quantitative analysis, the liquid CAS assay can be employed, where the reduction in absorbance at 630 nm is used to calculate siderophore units according to the formula: % Siderophore Units = [(Ar - As)/Ar] × 100, where Ar is the reference absorbance (uninoculated control) and As is the sample absorbance [7] [8].

While the CAS assay detects a broad spectrum of siderophores, additional chemical assays allow for the determination of specific siderophore classes. The Arnow's test detects catecholate-type siderophores through the formation of a red complex measured at 495 nm, while the Csáky assay identifies hydroxamate-type siderophores through iodometric determination of hydroxylamine after acid hydrolysis. Carboxylate-type siderophores can be detected using the Shenker assay or through chemical tests for citric acid derivatives. More advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, provide detailed structural characterization of siderophores and are essential for identifying novel compounds and elucidating biosynthetic pathways [8].

Molecular Genetics and Expression Analysis

The identification of genes involved in siderophore biosynthesis and regulation employs standard molecular genetic techniques, including gene knockout and complementation studies. For instance, in Staphylococcus epidermidis, targeted deletion of the sfaABCD locus (a siderophore homolog) confirmed its involvement in iron acquisition and demonstrated its importance for biofilm formation and resistance to oxidative stress. Transcriptional analysis using reverse transcription quantitative PCR (RT-qPCR) or RNA sequencing enables quantification of siderophore gene expression under different iron conditions, typically revealing significant upregulation during iron limitation. Reporter gene systems, such as those utilizing green fluorescent protein (GFP) or β-galactosidase, provide real-time monitoring of promoter activity in response to iron availability and are valuable tools for studying regulatory mechanisms [4].

The experimental workflow diagram below illustrates the integrated approach to studying siderophore production:

G Start Iron-Limited Culture Conditions Qual Qualitative Screening (CAS Agar Plate) Start->Qual Quant Quantitative Analysis (Liquid CAS Assay) Qual->Quant Positive Result Char Siderophore Characterization (Chemical Tests/LC-MS/NMR) Quant->Char Genetic Genetic Analysis (Gene Knockout/Complementation) Char->Genetic Genetic->Quant Mutant Analysis Transcript Transcriptional Analysis (RT-qPCR/RNA-seq) Genetic->Transcript Transcript->Quant Expression Correlation Application Functional Application Studies Transcript->Application

Experimental Workflow for Siderophore Production Analysis

Growth and Biofilm Assays Under Iron Limitation

Assessing the functional significance of siderophore production requires evaluating bacterial growth and biofilm formation under iron-restricted conditions. Planktonic growth curves in iron-deficient chemically defined media (CDM-Fe) compared to iron-supplemented controls (CDM+Fe) demonstrate the contribution of siderophores to iron acquisition and utilization. For biofilm-forming pathogens such as Staphylococcus epidermidis and *Pseudomonas aeruginosa, biofilm assays under iron limitation are particularly relevant, as biofilms represent an important mode of growth during infections associated with medical devices. These assays typically employ crystal violet staining for biomass quantification and confocal laser scanning microscopy with appropriate fluorescent stains (e.g., DAPI for cells, wheat germ agglutinin for matrix polysaccharides) to visualize biofilm architecture and extracellular polymer composition. Such analyses have revealed that siderophore-deficient mutants often exhibit impaired biofilm formation under iron-restricted but not iron-replete conditions, highlighting the essential role of efficient iron acquisition in biofilm development during infection [4].

Therapeutic Applications and Future Directions

Siderophore-Antibiotic Conjugates

The Trojan horse strategy represents a promising approach for overcoming antibiotic resistance, particularly in Gram-negative bacteria with reduced outer membrane permeability. This strategy involves covalently linking antibiotics to siderophores, creating conjugates that are actively transported into bacterial cells via siderophore uptake systems. Cefiderocol exemplifies this approach, becoming the first siderophore-antibiotic conjugate to progress to late-stage clinical development and regulatory approval. This cephalosporin conjugate incorporates a catechol moiety that mimics natural catecholate siderophores, enabling its uptake through bacterial iron transport systems. The Trojan horse approach effectively bypasses many conventional resistance mechanisms, including porin mutations and efflux pump overexpression, by exploiting bacterial iron acquisition pathways that are essential for virulence and survival within the host [5].

Naturally occurring siderophore-antibiotic conjugates, known as sideromycins, provide inspiration for synthetic conjugate design. Albomycin, produced by Streptomyces species, consists of a trihydroxamate siderophore linked to a thionucleoside antibiotic that inhibits seryl-tRNA synthetase. Similarly, salmycin incorporates a danoxamine siderophore linked to an aminoglycoside antibiotic. These natural conjugates exhibit potent activity against various bacterial species and have demonstrated efficacy in animal infection models. While resistance to sideromycins can develop through mutations in siderophore transport systems, such mutants often exhibit reduced fitness in vivo, suggesting that this resistance may come with an evolutionary cost. The resurgence of interest in sideromycins, coupled with advances in synthetic biology and chemical synthesis, is facilitating the development of novel analogs with improved stability and pharmacokinetic properties [5].

Siderophore-Based Diagnostic and Anti-Virulence Strategies

Beyond therapeutic applications, siderophore-based approaches show promise for diagnostic imaging and anti-virulence strategies. In murine models, radiolabeled siderophores have been employed as specific probes for molecular imaging of bacterial infections, potentially enabling earlier and more accurate diagnosis of deep-seated infections. Additionally, targeting siderophore biosynthesis or function represents an attractive anti-virulence strategy that could complement conventional antibiotics. Approaches include the development of small-molecule inhibitors of NRPS or NIS enzymes, siderophore analogs that competitively disrupt iron acquisition, and gallium-based compounds that exploit siderophore transport systems to deliver toxic metal mimics into bacterial cells. Gallium(III) possesses similar coordination chemistry to iron(III) but cannot be reduced under physiological conditions, disrupting essential iron-dependent processes when incorporated into bacterial metalloproteins [5] [6].

The therapeutic potential of siderophore-based approaches extends beyond antibacterial applications. Siderophore-armed nanoparticle systems are being explored for targeted drug delivery, while siderophore-mediated iron chelation therapy continues to be used for conditions of iron overload such as thalassemia. Furthermore, the role of siderophores in plant growth promotion and biocontrol is driving their development as agricultural biofertilizers and biopesticides. As our understanding of siderophore biology continues to deepen, particularly regarding their ecological functions and interplay with host immunity, new applications will likely emerge across clinical, agricultural, and environmental sectors [6] [8].

Table 3: Siderophore-Based Therapeutic Approaches and Their Mechanisms

Therapeutic Approach Mechanism of Action Development Status Advantages
Siderophore-antibiotic conjugates Exploit active iron transport systems for drug delivery Clinical use (cefiderocol) & preclinical development Overcomes permeability barriers; circumvents efflux-based resistance
Gallium-siderophore complexes Trojan horse delivery of non-functional iron mimic Preclinical studies Disrupts iron metabolism; multiple cellular targets
Siderophore biosynthesis inhibitors Block siderophore production through enzyme inhibition Early research & discovery Anti-virulence approach; potential reduced resistance selection
Siderophore-based diagnostics Radiolabeled siderophores as infection imaging agents Preclinical validation High specificity for bacterial infections
Siderophore immunization Antibodies that neutralize siderophore function Proof-of-concept studies Immunotherapeutic approach; enhances host nutritional immunity

Conclusion

Siderophore production under iron starvation represents a sophisticated adaptation that enables microorganisms to survive in iron-restricted environments, including those encountered during infection. The molecular regulation of siderophore systems involves complex genetic networks that integrate information about both intracellular iron status and extracellular iron availability. From a therapeutic perspective, siderophore pathways offer attractive targets for novel antibacterial strategies, particularly as resistance to conventional antibiotics continues to escalate. The Trojan horse approach of siderophore-antibiotic conjugates has already yielded clinical successes, while emerging diagnostic and anti-virulence applications show considerable promise. Future research directions will likely focus on expanding our understanding of siderophore diversity and function in microbial communities, optimizing siderophore-based therapeutics through medicinal chemistry and delivery engineering, and exploring synergistic combinations with other antimicrobial approaches. As the public health threat of antibiotic resistance continues to grow, siderophore-based strategies represent an increasingly important component of the antimicrobial armamentarium.

References and Key Resources

  • PMC Articles on Siderophore-Based Therapeutics (2020) - [5]
  • Genetics and Assembly Line Enzymology of Siderophore Biosynthesis (2002) - [1]
  • Trends in Molecular Medicine: Siderophores in Infection and Immunity (2016) - [6]
  • Nature Reviews Microbiology: Bacterial Siderophores in Community and Host Interactions (2020) - [3]
  • Frontiers in Medicine: Siderophore-Mediated Iron Acquisition in Staphylococci (2021) - [4]
  • Journal of Applied Biology and Biotechnology: Siderophore Producing Endophytic Bacteria (2019) - [8]
  • Amino Acids: Fate of Ferrisiderophores After Import (2013) - [9]

References

Comprehensive Technical Guide: Virulence Factors of Aeromonas hydrophila

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to A. hydrophila and Virulence Complexity

Aeromonas hydrophila is a ubiquitous, Gram-negative bacterium found in aquatic environments and a significant pathogen in aquaculture and human medicine. It is an opportunistic pathogen capable of causing Motile Aeromonas Septicemia (MAS) in fish and a spectrum of human diseases, including gastroenteritis, wound infections, and necrotizing fasciitis [1] [2]. Its pathogenicity is not attributed to a single factor but is rather the result of a complex, coordinated expression of a wide array of virulence determinants. These include structural molecules, secreted toxins, and protein delivery systems, all finely regulated by environmental cues and genetic regulators [3] [4]. A critical challenge in the field has been the historical misclassification of key research strains, such as A. hydrophila SSU (reclassified as A. dhakensis) and AH-3 (reclassified as A. piscicola), which has complicated the interpretation of early virulence data [1] [5] [6]. This guide synthesizes current, phylogenetically-validated knowledge on the core virulence machinery of A. hydrophila.

Comprehensive Virulence Factor Inventory

The virulence potential of A. hydrophila is encoded by a diverse and extensive repertoire of genes, many of which are strain-specific.

Major Secreted Toxins and Enzymes

These factors are often directly responsible for host cell damage and tissue destruction.

  • Aerolysin and Hemolysins: These are pore-forming toxins that disrupt the osmotic integrity of host cell membranes, leading to cell lysis. Aerolysin is a major virulence factor secreted as an inactive protoxin that is activated by host proteases [7].
  • Cytotoxic Enterotoxin (Act): A potent toxin with multiple activities, including hemolytic, cytotoxic, and enterotoxic effects. It is a key player in septicemia and tissue damage [4].
  • Proteases and Lipases: Extracellular proteases (e.g., serine protease) contribute to virulence by degrading host tissues, evading the immune system by cleaving immunoglobulins, and activating other toxins like aerolysin. Lipases break down host cell membranes [1].
Adherence and Colonization Factors

Successful infection requires the bacterium to first adhere to host surfaces.

  • Flagella: The polar flagellum is essential for swimming motility in liquid environments. Additionally, many strains can express lateral flagella on viscous surfaces or upon host cell contact, facilitating swarming motility and biofilm formation, which is critical for persistent infections [4].
  • Pili and Adhesins: Type IV pili and other adhesin proteins mediate attachment to host epithelial cells, a crucial first step in colonization and subsequent invasion [8].
Iron Acquisition Systems

Within the host, free iron is severely limited. A. hydrophila compensates by producing high-affinity iron-sequestering systems.

  • Siderophores: Bacteria secrete small, iron-chelating molecules called siderophores (e.g., amonabactin) to scavenge iron from host proteins like transferrin. The synthesis and transport of siderophores are significantly upregulated under iron-limited conditions, enhancing bacterial survival and virulence [9].

Table 1: Core Virulence Factors of A. hydrophila

Virulence Factor Category Key Examples Primary Function in Pathogenesis
Toxins Aerolysin, Cytotoxic Enterotoxin (Act), Hemolysins Host cell membrane pore formation, cytolysis, enterotoxicity
Proteases & Lipases Serine protease, metalloprotease, lipase Tissue degradation, nutrient acquisition, immune evasion
Adherence & Motility Polar & lateral flagella, Type IV pili, adhesins Surface attachment, colonization, biofilm formation, spread
Iron Acquisition Siderophores (Amonabactin), FeoB system Iron scavenging in host, essential for in vivo growth
Secretion Systems T2SS, T3SS, T6SS, Tad system Effector toxin delivery to host cytoplasm, contact-dependent killing
Immune Evasion Capsule, S-layer Resistance to serum killing and phagocytosis

Key Experimental Protocols for Virulence Assessment

Robust and standardized experimental models are essential for functionally characterizing putative virulence factors. Below are detailed methodologies for key assays.

Construction of Isogenic Gene Deletion Mutants

Principle: To determine the specific contribution of a gene to virulence, an in-frame deletion mutant is constructed and compared to the wild-type (WT) strain.

Detailed Protocol (Based on Suicide Plasmid Crossover):

  • Primer Design: Design four primers for the target gene. Primers A and B amplify the upstream region, while primers C and D amplify the downstream region. Primers B and C contain complementary overhangs to facilitate overlap extension PCR.
  • Fusion PCR: Perform separate PCRs to generate the upstream (AB) and downstream (CD) fragments. Purify the products and use them as templates in an overlap extension PCR with the external primers A and D to create a single fusion product where the target gene is replaced by a short scar sequence.
  • Cloning: Digest the fusion product and a suicide plasmid (e.g., pMEG-375, which contains a sacB counter-selectable marker for sucrose sensitivity) with compatible restriction enzymes. Ligate the fragment into the plasmid.
  • Conjugation: Transform the recombinant plasmid into an E. coli donor strain (e.g., S17 or BW19851). Mix the donor with the recipient A. hydrophila WT strain on a filter on an agar plate to allow conjugation.
  • Selection and Resolution: Select for first crossover integrants on plates containing chloramphenicol (or another appropriate antibiotic) and colistin (to counterselect E. coli). Grow positive integrants non-selectively and then plate on media containing 5% sucrose to select for clones that have excised the plasmid via a second crossover, resulting in either the WT or the deletion mutant.
  • Verification: Verify the deletion mutant by colony PCR and DNA sequencing [3] [10].
In Vivo Virulence Assay in Zebrafish

Principle: The zebrafish model provides a whole-animal system to assess the overall virulence of bacterial strains.

Detailed Protocol:

  • Culture Preparation: Inoculate the WT and mutant strains in LB broth and culture overnight at 30°C with shaking (200 rpm). Sub-culture 1:100 into fresh medium and grow to mid-log phase (OD600 ≈ 1.0).
  • Bacterial Preparation: Harvest bacterial cells from 1 mL of culture by centrifugation. Wash the pellet twice with sterile phosphate-buffered saline (PBS) and resuspend in PBS to a concentration of approximately 1.2 × 10^4 CFU/mL (confirm by plating dilutions for CFU count).
  • Challenge: Anesthetize zebrafish (fasted for 24 hours) and randomly divide them into groups (e.g., n=30 per group). Intraperitoneally inject 10 µL of the bacterial suspension into each fish. Inject a control group with PBS only.
  • Monitoring: Maintain challenged fish in separate tanks and monitor mortality twice daily for 7 days. Record the time and number of deaths.
  • Analysis: Calculate cumulative mortality percentages and statistically compare survival curves between the WT and mutant groups using the Log-rank (Mantel-Cox) test. A significant reduction in mortality for the mutant indicates the deleted gene contributes to virulence [3].
Functional Phenotypic Assays

Principle: These assays quantify specific virulence-associated behaviors.

  • Hemolytic Activity:

    • Grow bacterial strains to OD600 = 1.0. Centrifuge to collect the supernatant.
    • Add serial dilutions of the supernatant to a 1% suspension of erythrocytes (e.g., from fish or sheep) in PBS.
    • Incubate for 1 hour at 37°C, then centrifuge.
    • Measure the absorbance of the supernatant at 540 nm. Percent hemolysis is calculated relative to a 100% lysis control (erythrocytes in water) [9].
  • Biofilm Formation (Crystal Violet Staining):

    • Dilute overnight bacterial cultures 1:20 in fresh medium.
    • Dispense 200 µL into wells of a 96-well microtiter plate. Incubate statically at 30°C for 24 hours.
    • Carefully remove the planktonic cells and media. Wash wells gently with water.
    • Stain adhered cells with 200 µL of 0.1% (w/v) crystal violet solution for 20 minutes.
    • Remove stain, wash, and destain the bound dye with 200 µL of 95% ethanol.
    • Measure the absorbance of the destained solution at 595 nm. Higher absorbance indicates greater biofilm formation [3].
  • Motility Assays (Swimming and Swarming):

    • Prepare LB plates with 0.3% agar for swimming motility and 0.6% agar for swarming motility.
    • Point-inoculate a single colony from the center of the plates using a sterile tip.
    • Incubate at 30°C for 6-12 hours.
    • Measure the diameter of the circular zone of bacterial migration from the point of inoculation [3].

Genomic and Regulatory Architecture of Virulence

Understanding the genetic blueprint and its regulation is key to developing targeted interventions.

Genomic Insights and Pan-Genome Analysis

Comparative genomics reveals a high degree of genetic diversity within the species.

  • Open Pan-Genome: A. hydrophila possesses an open pan-genome, meaning the total gene pool increases as new genomes are sequenced. This reflects the species' ability to acquire new genes, including virulence and antibiotic resistance genes, through horizontal gene transfer [2].
  • Core Genome: The core genome, shared by all strains, consists of approximately 1,620 to 2,942 genes, which include essential metabolic functions and key virulence determinants [2] [6].
  • Strain-Specific Virulence: A comprehensive analysis of 95 Aeromonas genomes identified 312 virulence-associated genes in the pan-genome. The largest category was the effector delivery system, highlighting the importance of secretion systems in pathogenicity [2].
Key Virulence Regulators and Signaling Pathways

Virulence factor expression is not constitutive but is tightly regulated in response to host and environmental signals.

  • The AraC-like Transcription Factor (ORF02889): A recent study identified ORF02889 as a global regulator in A. hydrophila. Deletion of orf02889 led to increased biofilm formation and siderophore production but a significant attenuation of virulence in zebrafish. Quantitative proteomics revealed that ORF02889 regulates metabolic pathways, quorum sensing, and ABC transporters. Chromatin immunoprecipitation (ChIP)-PCR confirmed it directly binds the promoter of the corC gene (a putative copper transporter), which itself was shown to be a virulence factor [3].

  • Quorum Sensing (QS) Systems: A. hydrophila uses at least three QS systems to coordinate gene expression based on cell population density. The following diagram illustrates these interconnected pathways:

G cluster_AI1 AI-1 System (AHL) cluster_AI2 AI-2 System (LuxS) cluster_AI3 AI-3 System (QseBC) ahyI ahyI (AHL Synthase) AHL AHL Signal ahyI->AHL Synthesizes ahyR ahyR (Transcriptional Regulator) Target_Genes1 Target_Genes1 ahyR->Target_Genes1 Activates (virulence, proteases) AHL->ahyR Binds LuxS luxS (AI-2 Synthase) AI2 AI-2 Signal LuxS->AI2 Produces Pfs pfs Pfs->LuxS Produces SRH LuxQ LuxQ (Sensor Kinase) AI2->LuxQ Binds LuxU LuxU (Phosphorelay) LuxQ->LuxU Phosphorylates LuxO LuxO (Response Regulator) LuxU->LuxO Phosphorylates LitR LitR LuxO->LitR Activates Target_Genes2 Target_Genes2 LitR->Target_Genes2 Represses (lux operon) QseC qseC (Sensor Kinase) QseB qseB (Response Regulator) QseC->QseB Phosphorylates Target_Genes3 Target_Genes3 QseB->Target_Genes3 Activates (flagella, virulence) qseBC_Operon qseBC Operon QseB->qseBC_Operon Auto-regulates AI3 AI-3 / Epinephrine AI3->QseC Activates

  • Iron Limitation as an Environmental Signal: Iron scarcity within the host acts as a key signal to upregulate virulence. A combined transcriptomic and proteomic study (RNA-seq and iTRAQ) revealed that under iron-limited conditions, A. hydrophila significantly upregulates genes and proteins involved in siderophore biosynthesis and transport, leading to increased iron acquisition. This was concomitant with enhanced expression of toxins and proteases, resulting in higher hemolytic and proteolytic activity and increased mortality in infected fish [9].

Implications for Drug and Vaccine Development

A deep understanding of virulence mechanisms opens avenues for novel therapeutic strategies.

  • Anti-Virulence Therapies: Instead of targeting essential growth processes (as traditional antibiotics do), anti-virulence drugs aim to disarm the pathogen.
    • Quorum Sensing Quenchers: Molecules that degrade AHL signals (e.g., lactonases) or block their receptors (antagonists) could prevent the coordinated expression of toxins and proteases, potentially rendering the bacteria non-pathogenic [7].
    • Toxin Neutralization: Monoclonal antibodies or small molecules designed to block the pore-forming activity of aerolysin or Act could mitigate tissue damage and septic shock.
  • Novel Vaccine Targets: Attenuated live vaccines based on defined gene deletion mutants (e.g., Δact, ΔcorC, Δorf02889) show promise [3]. The conservation of core secretion system components (T2SS, T6SS) across strains also makes them attractive candidates for developing broad-spectrum subunit vaccines.
  • Precise Diagnostics: The identification of unique single-nucleotide polymorphisms (SNPs) in four core genes (e.g., d-glycero-beta-d-manno-heptose-1,7-bisphosphate 7-phosphatase, chemoreceptor glutamine deamidase) present in all A. hydrophila genomes provides a foundation for developing highly specific PCR-based assays for rapid and accurate identification, which is crucial for clinical diagnostics and outbreak management [2].

References

Siderophore Functions in Bacterial Pathogenesis: Technical Guide for Research and Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Siderophores and Iron Scarcity in Host Environments

Iron is an essential trace element for virtually all microorganisms, serving as a co-factor in enzymes that catalyze redox reactions involved in fundamental cellular processes including respiration, DNA synthesis, and protection from reactive oxygen species. Despite being the fourth most abundant element in the Earth's crust, iron exists primarily in its oxidized ferric (Fe³⁺) state under aerobic conditions, forming insoluble hydroxides and oxides that are largely unavailable to bacteria. This iron scarcity is particularly pronounced within host environments, where free iron concentration is maintained at extremely low levels (approximately 10⁻²⁴ mol L⁻¹) as an evolutionary defense mechanism against microbial colonization, a phenomenon known as "nutritional immunity." [1] [2] [3]

To overcome this limitation, bacteria have evolved multiple iron acquisition mechanisms, with siderophore production representing the most widespread strategy. Siderophores (from Greek: "iron carriers") are low molecular-weight compounds (typically 500-1500 Da) characterized by their high affinity for Fe³⁺ (Kf > 10³⁰). These secondary metabolites are synthesized and secreted under iron-limited conditions and function to scavenge iron from environmental stocks or host proteins by forming soluble Fe³⁺ complexes that can be transported back into bacterial cells via specific receptor systems. The production of siderophores is recognized as a critical virulence factor for numerous bacterial pathogens, as mutants defective in siderophore biosynthesis or function typically demonstrate significantly reduced pathogenicity in infection models. [4] [1] [2]

Molecular Mechanisms of Siderophore Production and Regulation

Chemical Classification and Biosynthesis

Siderophores are typically classified based on the chemical moieties involved in iron chelation, with four main types predominating in bacterial systems:

Table: Major Chemical Classes of Bacterial Siderophores

Siderophore Class Iron-Chelating Moieties Representative Examples Producing Organisms
Catecholates Catechol (phenolate) groups Enterobactin, Bacillibactin Escherichia coli, Bacillus subtilis
Hydroxamates Hydroxamic acid groups Ferrichrome, Desferrioxamine B Ustilago sphaerogena, Streptomyces pilosus
Carboxylates Hydroxycarboxylate groups Rhizobactin, Staphyloferrin A Rhizobium meliloti, Staphylococcus hyicus
Mixed-type Combination of ligands Pyoverdine, Yersiniabactin Pseudomonas aeruginosa, Yersinia pestis

Most siderophores are synthesized via non-ribosomal peptide synthetase (NRPS) pathways, which constitute modular enzymatic assembly lines that incorporate proteinogenic and non-proteinogenic amino acids into peptide precursors that are subsequently modified to form the final siderophore structure. A smaller fraction of siderophores are biosynthesized through NRPS-independent pathways utilizing synthetases that directly couple carboxylic acid substrates. The NRPS-dependent mechanism enables considerable structural diversity among siderophores, potentially reflecting evolutionary pressures to produce ligands that cannot be efficiently recognized by uptake systems of competing microorganisms or inactivated by host defense proteins. [1] [2] [5]

Genetic Regulation of Iron Homeostasis

Bacterial siderophore synthesis is under tight regulatory control to maintain iron homeostasis while conserving metabolic resources. The primary regulator in most Gram-negative bacteria is the ferric uptake regulator (Fur), which functions as a transcriptional repressor under iron-replete conditions. When intracellular iron stores are sufficient, Fur binds Fe²⁺ and this complex represses transcription of siderophore biosynthesis genes. Under iron limitation, apo-Fur dissociates from DNA, derepressing siderophore production. In GC-rich Gram-positive bacteria (e.g., Actinobacteria), a functionally homologous system employs the diphtheria toxin regulator (DtxR). Additional regulatory layers include feedback inhibition by iron-loaded siderophores and in some systems, coordination with quorum-sensing networks that link siderophore production to population density. [1] [2]

The following diagram illustrates the core regulatory circuit controlling siderophore production in Gram-negative bacteria:

fur_regulation Iron Iron Fur_Fe Fur_Fe Iron->Fur_Fe Binding Fur Fur Fur->Fur_Fe Activation SiderophoreGenes SiderophoreGenes Fur_Fe->SiderophoreGenes Represses Siderophores Siderophores SiderophoreGenes->Siderophores Expression

Figure 1: Fur-mediated regulation of siderophore biosynthesis in Gram-negative bacteria. Under iron-replete conditions, Fur binds Fe²⁺ and represses siderophore gene expression. Iron limitation leads to derepression and siderophore production.

Iron Transport Mechanisms

The process of siderophore-mediated iron acquisition differs between Gram-negative and Gram-positive bacteria due to fundamental differences in cell envelope structure:

  • In Gram-negative bacteria, iron-loaded siderophores are recognized by specific outer membrane receptors, which translocate the complex into the periplasm in a process energized by the TonB-ExbB-ExbD complex that couples the proton motive force. The siderophore is then transported across the inner membrane via ABC transporters and released into the cytoplasm where iron is typically reduced to Fe²⁺ and released for cellular utilization. [1] [2]

  • In Gram-positive bacteria, which lack an outer membrane, siderophores are directly imported through ABC transporters spanning the cytoplasmic membrane. Some fungi and bacteria employ extracellular reduction strategies, where Fe³⁺-siderophore complexes are reduced at the cell surface, releasing Fe²⁺ for uptake by separate permeases. [1] [2]

After iron release, some siderophores can be recycled and re-secreted, while others undergo enzymatic degradation. For instance, the catecholate siderophore enterobactin requires enzymatic hydrolysis to release iron due to its exceptionally high stability constant. [1]

Established and Emerging Roles in Bacterial Pathogenesis

Classical Functions in Iron Acquisition and Virulence

Siderophores function as critical virulence factors primarily through their ability to compete successfully with host iron-chelating proteins such as transferrin, lactoferrin, and ferritin, which maintain extracellular iron concentrations at levels insufficient to support microbial growth. The remarkably high affinity constants of siderophores (typically 10³⁰ or higher) enable them to remove iron from these host proteins, making it accessible to pathogens. The essential role of siderophores in virulence has been experimentally demonstrated for numerous significant human pathogens:

  • Pseudomonas aeruginosa: Produces two primary siderophores, pyoverdine and pyochelin, with pyoverdine being particularly important for virulence in murine infection models. [1] [3]
  • Staphylococcus aureus: Siderophore production contributes to virulence in various infection models. [3]
  • Yersinia pestis: The siderophore yersiniabactin is essential for full virulence in mouse models of plague. [1] [3]
  • Bacillus anthracis: Produces both bacillibactin and petrobactin, with the latter evading sequestration by the host immune protein siderocalin and being crucial for virulence. [1]
Non-Classical Functions Beyond Iron Acquisition

Recent research has revealed that siderophores serve additional functions that contribute to bacterial pathogenesis beyond their role in iron acquisition:

  • Toxic Metal Detoxification: Siderophores can bind potentially toxic metal ions such as zinc, copper, and nickel, protecting bacteria from metal-induced toxicity. For example, pyoverdine and pyochelin in P. aeruginosa confer resistance to multiple heavy metals, while yersiniabactin binds Cu²⁺ to reduce copper-mediated toxicity. This function is particularly relevant in host environments where immune cells employ "metal poisoning" as an antimicrobial strategy, such as neutrophil-mediated zinc toxicity and macrophage-mediated copper toxicity. [2] [3]

  • Acquisition of Non-Iron Metals: Some siderophores facilitate the uptake of other essential metals. Yersiniabactin functions as a zinc scavenger in Yersinia pestis and uropathogenic E. coli, enabling these pathogens to acquire zinc under metal-limited conditions encountered during infection. Yersiniabactin also mediates copper and nickel acquisition in some pathogens, supporting metalloenzyme function. [3]

  • Protection Against Oxidative Stress: Certain siderophores provide protection against reactive oxygen species (ROS) generated by host immune defenses or antibiotic exposure. Pyoverdine can absorb UV radiation extracellularly and chelate ferrous iron released from ROS-damaged Fe-S clusters, preventing iron-catalyzed formation of harmful hydroxyl radicals. [2]

  • Signaling Functions: Siderophores can act as signaling molecules that regulate their own production and influence the expression of other virulence factors. In some systems, siderophores from one species can induce phenotypic changes in other organisms, such as stimulating sporulation or modulating siderophore production in competing bacteria. [2]

Table: Non-Classical Functions of Siderophores in Bacterial Pathogenesis

Function Mechanism Example Siderophores Pathogenic Role
Toxic metal detoxification Sequestration of heavy metals without cellular import Pyoverdine, Pyochelin, Yersiniabactin Protection against host-mediated metal poisoning
Non-iron metal acquisition Binding and transport of zinc, copper, nickel Yersiniabactin Acquisition of essential cofactors in metal-limited host niches
Oxidative stress protection Chelation of ferrous iron to prevent Fenton chemistry Pyoverdine Enhanced survival in phagocytic cells
Interbacterial competition Iron sequestration from competitors Various siderophores Competitive advantage in polymicrobial environments
Signaling molecule Regulation of virulence gene expression Pyoverdine Coordination of virulence factor production

Experimental Approaches for Siderophore Research

Detection and Quantification Methods

The universal chrome azurol S (CAS) assay is the most widely employed method for detecting siderophore production. This colorimetric method relies on the competition for iron between siderophores and the CAS-Fe³⁺ complex, which produces a color change from blue to orange upon iron removal. The CAS assay can be implemented in both solid and liquid media formats, allowing for semi-quantitative assessment of siderophore production by individual colonies or quantitative measurement in culture supernatants. [6]

Additional methodological approaches include:

  • Chemical screening tests: Specific assays for different siderophore classes, including the Arnow test for catecholates and the Csáky test for hydroxamates.
  • Liquid chromatography-mass spectrometry (LC-MS): Enables precise identification and quantification of specific siderophore structures from complex biological samples.
  • Genomic analysis: Identification of siderophore biosynthesis gene clusters through genome mining and bioinformatic tools.
  • Radiolabeling studies: Using ⁵⁵Fe or other isotopes to track siderophore-mediated iron transport and quantification of uptake kinetics.

The following diagram outlines a comprehensive workflow for studying siderophore production and function:

siderophore_workflow Culture Culture CAS_Assay CAS_Assay Culture->CAS_Assay ChemicalTests ChemicalTests Culture->ChemicalTests GenomicAnalysis GenomicAnalysis Culture->GenomicAnalysis LC_MS LC_MS Culture->LC_MS FunctionalAssays FunctionalAssays CAS_Assay->FunctionalAssays ChemicalTests->FunctionalAssays GenomicAnalysis->FunctionalAssays LC_MS->FunctionalAssays VirulenceModels VirulenceModels FunctionalAssays->VirulenceModels

Figure 2: Comprehensive experimental workflow for siderophore research, encompassing detection, characterization, and functional analysis.

Functional Characterization Protocols

To establish the contribution of siderophores to virulence, researchers employ multiple complementary approaches:

  • Mutant analysis: Construction of isogenic mutants defective in siderophore biosynthesis or transport genes, followed by comparison with wild-type strains in iron-restricted growth conditions and infection models.
  • Gene expression studies: Measurement of siderophore gene expression under different iron conditions and during host infection using transcriptional fusions, RT-qPCR, or RNA-seq.
  • Social interaction assays: Assessment of "cheating" behaviors in mixed populations, where siderophore non-producers exploit siderophores produced by cooperators, typically conducted using defined co-culture experiments under iron limitation.
  • Animal infection models: Evaluation of siderophore-deficient mutants in appropriate animal models to quantify attenuation of virulence, often complemented by complementation studies to confirm gene function.

Therapeutic Applications and Future Directions

Siderophores as Targets for Anti-Virulence Strategies

The critical role of siderophores in bacterial pathogenesis makes them attractive targets for novel anti-infective strategies aiming to disarm pathogens rather than kill them, potentially reducing selective pressure for resistance development. Promising approaches include:

  • Siderophore biosynthesis inhibitors: Small molecules that specifically target key enzymes in siderophore production pathways, such as NRPS complexes or siderophore-specific synthetases.
  • Siderophore-antibiotic conjugates: Exploiting siderophore uptake systems to deliver antibacterial agents selectively into bacterial cells ("Trojan horse" strategy), enhancing drug potency against resistant pathogens and potentially overcoming permeability barriers.
  • Siderophore receptor blockers: Compounds that interfere with recognition and uptake of iron-loaded siderophores by bacterial receptors.
  • Immunization strategies: Vaccines targeting siderophores or their uptake systems to induce protective immunity against bacterial pathogens.
Siderophores in Diagnostic and Biotechnology Applications

Beyond therapeutic applications, siderophores hold promise for diagnostic and industrial uses:

  • Infection biomarkers: Detection of pathogen-specific siderophores in patient samples as diagnostic indicators for specific infections.
  • Microbial ecology tools: Using siderophore profiles to monitor microbial community dynamics in environmental or clinical settings.
  • Agricultural applications: Harnessing siderophore-producing plant growth-promoting bacteria (PGPB) as biofertilizers and biocontrol agents to enhance crop productivity while reducing reliance on chemical fertilizers and pesticides. [5]

Conclusion

References

amonabactin T purification protocol

Author: Smolecule Technical Support Team. Date: February 2026

What is Amonabactin T?

Amonabactin is a phenolate siderophore produced by the bacterium Aeromonas hydrophila. It exists in two primary forms:

  • This compound: Contains tryptophan.
  • Amonabactin P: Contains phenylalanine.

Both forms are composed of 2,3-dihydroxybenzoic acid (DHB), lysine, and glycine [1]. A 2021 study also reported the production of amonabactin by Staphylococcus epidermidis, indicating its production is not limited to a single genus [2].

General Purification Principles for Bacterial Metabolites

While a specific protocol for this compound is not available, the general process for purifying a secreted bacterial metabolite like this would involve the steps in the following workflow.

A Fermentation and Harvest B Primary Clarification A->B C Concentration and Initial Purification B->C D Polishing and Final Purification C->D E Analysis and Characterization D->E

The table below outlines the purpose and common techniques for each stage, which could be adapted for this compound.

Stage Purpose Potential Techniques
1. Fermentation & Harvest Grow the producing bacteria under iron-restricted conditions to induce siderophore production [1]. Culture in iron-deficient media; collect cell-free supernatant via centrifugation [2].
2. Primary Clarification Remove all remaining cells and debris to obtain a clear solution containing the metabolite. Filtration (e.g., microfiltration, depth filters) or centrifugation [3] [4].
3. Concentration & Initial Purification Concentrate the dilute metabolite and remove the bulk of impurities. Liquid-liquid extraction, ammonium sulfate precipitation [2], ultrafiltration [3].
4. Polishing & Final Purification Achieve a high-purity product by separating this compound from other metabolites (e.g., amonabactin P). Reversed-Phase HPLC, affinity chromatography (if a specific ligand is known) [5] [6].
5. Analysis & Characterization Confirm the identity, purity, and biological activity of the final product. Liquid Chromatography-Mass Spectrometry (LC-MS) [2], bioassays for iron-chelating activity.

References

Overview of Common Iron Chelation Assay Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of the primary iron chelation assays used in research.

Assay Method Detection Principle Typical Readout Key Advantages Common Applications
Ferrozine-Based Assay [1] Colorimetric; chelator competes with Ferrozine for Fe²⁺, preventing violet complex formation. Decrease in absorbance at 562 nm. Simple, inexpensive, well-established. Screening plant extracts and natural products for iron chelation activity [1].
Calcein-Based Fluorescent Assay [2] Fluorescent; chelator outcompetes calcein for Fe²⁺/Fe³⁺, restoring quenched fluorescence. Increase in fluorescence (Ex/Em ~490/530 nm). Highly sensitive, quantifiable, suitable for high-throughput screening in cell-free and cellular systems. Confirming chelation ability of novel compounds, cancer research, and cellular labile iron pool (LIP) measurement [2] [3].
ICP-MS / Chemical Probes Mass spectrometry or specific chelator probes. Direct iron quantification or indirect measurement. Highly accurate and specific. Measuring cellular LIP levels, validating chelation efficacy [3].

Detailed Experimental Protocols

Protocol 1: Ferrozine-Based Iron Chelation Assay

This is a standard colorimetric method for determining the iron (Fe²⁺) chelating ability of compounds [1].

  • Reagents: 2 mM Ferrous chloride (FeCl₂) or ferrous ammonium sulfate, 5 mM Ferrozine solution, test compounds/extracts, and a suitable buffer (e.g., HEPES or Tris-HCl, pH 7.2).
  • Procedure:
    • In a 96-well plate, mix 100 µL of the test compound solution (e.g., plant extract at 0.2-1 mg/mL) with 50 µL of the 2 mM FeCl₂ solution [1].
    • Initiate the reaction by adding 100 µL of 5 mM Ferrozine solution.
    • Incubate the mixture at room temperature for 10 minutes to allow complex formation.
    • Measure the absorbance at 562 nm using a microplate reader.
    • Include controls: a blank (buffer instead of compound and Ferrozine), a control (buffer instead of compound, but with Fe²⁺ and Ferrozine), and a reference chelator like EDTA.
  • Data Analysis: Calculate the percentage of iron chelating activity using the formula: % Chelation = [1 - (Abs_sample / Abs_control)] × 100 where Abs_control is the absorbance of the Fe²⁺-Ferrozine complex and Abs_sample is the absorbance in the presence of the test compound.
Protocol 2: Cell-Free Calcein Fluorescent Assay

This sensitive, high-throughput method quantifies a compound's ability to chelate iron by exploiting the properties of the fluorescent dye calcein [2].

  • Reagents: Calcein (powder), Dulbecco's PBS (without Mg²⁺ or Ca²⁺), Ferric Ammonium Sulfate (FAS), novel chelator compounds (e.g., dissolved in PBS), and a positive control (e.g., 10 mM Deferiprone stock).
  • Preparation:
    • Calcein Stock (1 mM): Dissolve Calcein in PBS to 1 mM. Protect from light. Prepare a 10 µM working solution (cB) by dilution.
    • Iron Stock (10 mM FAS): Dissolve Ferric Ammonium Sulfate hexahydrate in PBS. Prepare a 2 mM working solution (fA).
    • Chelator Stock (10 mM): Dissolve the test chelator in PBS.
  • Procedure (Quenching & Competition):
    • Fe²⁺ Quenching Validation (Optional): To confirm calcein's response, add 10 µL of 10 µM Calcein (cB) to a dilution series of FAS (0-1000 µM final concentration) in a 96-well plate. Bring the volume to 100 µL with PBS, incubate for 10 min in the dark, and read fluorescence (Ex/Em ~490/530 nm). Fluorescence should decrease with increasing Fe²⁺ concentration [2].
    • Chelation Competition Assay:
      • Pipette 50 µL of PBS into columns 2-10 of a 96-well plate.
      • Add 100 µL of 2 mM chelator stock to column 11. Perform a serial dilution from column 11 to column 2, discarding 50 µL from the final column.
      • Add 30 µL of PBS to all wells from columns 2-12.
      • Add 10 µL of 100 µM FAS stock (fB) to all wells from columns 2-12.
      • Add 10 µL of 10 µM Calcein stock (cB) to all wells from columns 2-12.
      • For a positive control (max fluorescence), add PBS, calcein, and FAS to column 1.
      • Incubate for 10 minutes at room temperature in the dark.
      • Measure the fluorescence.
  • Data Analysis: The recovery of calcein fluorescence is directly proportional to the iron-chelating strength of the compound. Calculate the percentage of chelation or determine the IC₅₀ (concentration that gives 50% fluorescence recovery).

The following diagram illustrates the core principle of the Calcein-based fluorescent assay.

CalceinAssayPrinciple cluster_initial Initial State: Calcein Bound to Iron cluster_final After Adding Test Chelator Calcein Calcein Iron Fe²⁺/³⁺ Calcein->Iron Bound Complex Fluorescence QUENCHED CalceinFree Calcein Chelator Test Chelator IronBound Fe²⁺/³⁺ Chelator->IronBound Bound ComplexFree Fluorescence RESTORED InitialState InitialState FinalState FinalState InitialState->FinalState Add Chelator

Advanced Applications in Research

These assays are crucial in various fields, from identifying natural therapeutics to cancer research.

  • Screening Natural Products: The Ferrozine assay identified Spondias purpurea L. leaf extract as a promising iron chelator (23% chelation at 1 mg/ml), which showed neuroprotective effects in cellular and Drosophila models of Parkinson's disease [1]. Similarly, the ethyl acetate fraction of Perilla frutescens seeds demonstrated significant iron-chelating activity in a ferric nitrilotriacetate (Fe³⁺-NTA)-binding assay and reduced the cellular labile iron pool (LIP) in HepG2 cells [3].
  • Cancer Research: The fluorescent calcein assay is a key tool for validating novel compounds that disrupt the heightened iron metabolism of cancer cells, a recognized hallmark of cancer, before investing in more complex biological screens [2].

Critical Technical Considerations

For reliable and reproducible results, keep the following points in mind.

  • Assay Validation: Always include a positive control (e.g., EDTA, Deferoxamine, Deferiprone) and a negative control (vehicle or buffer) in every experiment to validate the assay run.
  • Solution Preparation: For calcein assays, prepare stocks fresh in calcium/magnesium-free PBS and protect from light to prevent photodegradation [2]. For all assays, ensure pH stability, as it can affect metal solubility and chelator affinity.
  • Data Interpretation: In the calcein assay, the increase in fluorescence is proportional to the chelator's ability to outcompete calcein for iron. For natural extracts, a dose-response curve is essential, as activity can be concentration-dependent [1] [3].
  • Interference: Some compounds in crude natural extracts may absorb light at the measurement wavelength in colorimetric assays, leading to false positives. Running appropriate blanks can help correct for this.

The experimental workflow for performing and validating an iron chelation assay, from preparation to analysis, is summarized below.

IronChelationWorkflow cluster_prep 1. Assay Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Stock Solutions (Calcein, Iron, Chelator) B Dilute Test Compounds (Create concentration series) A->B C Prepare Control Wells (Positive, Negative, Blank) B->C D Mix Components in Plate C->D E Incubate in the Dark (Room Temp, 10 min) D->E F Read Signal (Absorbance or Fluorescence) E->F G Calculate % Chelation or Fluorescence Recovery F->G H Plot Dose-Response Curve (Determine IC₅₀ if applicable) G->H I Compare to Controls & Standards H->I End Interpret Results I->End Start Start Start->A

Conclusion

Iron chelation assays are indispensable tools in modern pharmacological and biological research. The Ferrozine and Calcein-based methods provide a complementary toolkit: the former is a robust, low-cost option for initial screening, while the latter offers high sensitivity and suitability for quantitative, high-throughput applications. The continued development and application of these assays, particularly in screening natural product libraries, are accelerating the discovery of novel, safer therapeutic chelators for a range of diseases.

References

Comprehensive Application Notes and Protocols for Siderophore Fluorescent Probe Design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Siderophores and Fluorescent Probe Fundamentals

Siderophores are low-molecular-weight iron chelators produced by most bacteria and fungi to facilitate iron acquisition under iron-limited conditions. These compounds have evolved to possess extremely high affinity for Fe(III), with formation constants typically ranging from 10²³ to 10⁵², enabling them to compete successfully for the limited iron available in biological environments and infection contexts. The structural diversity of siderophores is remarkable, with over 500 characterized structures categorized primarily into three major classes based on their iron-coordinating functional groups: catecholates, hydroxamates, and carboxylates. This diversity, combined with the species-specificity of many siderophore uptake systems, provides a valuable foundation for developing targeted detection technologies and therapeutic delivery vectors. [1] [2]

The conceptual framework for siderophore-fluorophore conjugates leverages the natural iron transport machinery of microorganisms to deliver imaging agents specifically to bacterial cells. This approach offers significant advantages for bacterial detection and characterization, particularly in complex biological environments where non-specific background signals can complicate interpretation. The fundamental design incorporates three key components: (1) a siderophore moiety that mediates recognition and transport through specific bacterial uptake systems, (2) a signaling element (typically a fluorophore or chemiluminescent molecule) that generates a detectable signal, and (3) a linker region that connects these components while preserving the functionality of both. The strategic integration of these elements enables researchers to create powerful tools for investigating bacterial physiology, detecting pathogens, and potentially delivering therapeutic agents. [3] [2]

Table 1: Major Siderophore Classes and Their Characteristics

Siderophore Class Iron-Coordinating Groups Representative Examples Formation Constant Range (KFe)
Catecholates Catechol (2,3-dihydroxybenzoyl) Enterobactin, MECAM 10⁴⁹ to 10⁵²
Hydroxamates Hydroxamate (-CONHOH-) Desferrioxamine B (DFO), Ferrichrome 10²³ to 10³³
Carboxylates α-Hydroxycarboxylic acids Rhizoferrin, Staphyloferrin A 10³⁰ to 10³²
Mixed-type Combination of above Pyoverdine, Yersiniabactin Varies by composition

Established Detection Methods and Their Methodologies

Chrome Azurol S (CAS) Assay Protocol

The Chrome Azurol S (CAS) assay serves as a universal colorimetric method for siderophore detection, independent of structural knowledge about the siderophores being produced. This assay leverages a complex composed of chrome azurol S dye, iron, and hexadecyltrimethylammonium bromide (HDTMA) as a detergent. The principle underlying this method involves competitive iron chelation, where siderophores produced by microorganisms effectively scavenge iron from the Fe(III)-CAS-HDTMA complex. This iron removal results in the release of the CAS dye, producing a distinctive color change from blue to orange that can be qualitatively assessed on agar plates or quantitatively measured in solution experiments. The versatility of this assay format allows researchers to both confirm siderophore production and quantify production levels under different growth conditions. [1]

Solution-Based CAS Assay Protocol:

  • Reagent Preparation: First, prepare the CAS solution by mixing 1.5 mL of 1 mM FeCl₃ solution (dissolved in 10 mM HCl) with 7.5 mL of a 2 mM aqueous solution of chrome azurol S. To this mixture, slowly add 8 mL of a 5 mM HDTMA solution while stirring continuously, which will form the characteristic blue complex. Finally, add 16.5 mL of water to achieve the final volume. The reagent should be stored in the dark and is stable for several months when properly protected from light. [1]
  • Assay Procedure: Combine 500 μL of cell-free culture supernatant (from bacteria grown under iron-limiting conditions) with 500 μL of the CAS reagent in a suitable tube or microplate well. Include appropriate controls consisting of uninoculated growth medium with CAS reagent to establish a baseline. Allow the mixture to incubate at room temperature for a minimum of 1 hour and up to 4 hours to ensure complete color development. Measure the absorbance at 630 nm using a spectrophotometer or plate reader, and calculate siderophore units using the formula: % siderophore units = [(Ar - As) / Ar] × 100, where Ar represents the reference absorbance (control) and As represents the sample absorbance. [1]
Growth Recovery Assay for Functional Uptake Assessment

The growth recovery assay provides a biological complement to the chemical detection offered by the CAS assay by directly testing the functional capability of siderophores to support bacterial growth under iron-limiting conditions. This method is particularly valuable for evaluating whether synthetic siderophore-fluorophore conjugates retain the biological activity necessary for interaction with bacterial transport systems. The assay typically involves creating iron-depleted conditions using chelators such as ethylenediamine-di-(o-hydroxyphenyl) acetic acid (EDDA) at concentrations ranging from 50-200 μg/mL, which effectively sequesters available iron and creates a physiologically relevant environment for testing siderophore-mediated iron uptake. [2] [4]

Protocol for Growth Recovery Assessment:

  • Prepare iron-deficient media by supplementing standard growth media with the iron chelator EDDA at a concentration of 100-200 μg/mL, then filter-sterilize the medium. Inoculate the test strains at an appropriate dilution (typically 10⁵-10⁶ CFU/mL) in the iron-depleted medium. Add the siderophore or siderophore-fluorophore conjugate at varying concentrations (0.1-10 μM) to the inoculated medium. Incubate the cultures under optimal growth conditions while monitoring optical density at 600 nm at regular intervals over 16-24 hours. Compare the growth rates and final cell densities to positive controls (medium with added FeCl₃) and negative controls (no iron source added) to determine the efficacy of the test compound in supporting growth. This functional assessment provides critical information about the biological relevance of engineered siderophore probes. [2] [4]

Fluorescent Siderophore Probe Design Strategies

Strategic Conjugate Design and Synthetic Approaches

The design of functional siderophore-fluorophore conjugates requires careful consideration of several interrelated factors to ensure the resulting probe maintains both effective siderophore-mediated transport and robust signal generation. The siderophore selection should align with the target bacteria's specific uptake systems, as different bacterial species express distinct outer membrane receptors with varying specificities. For instance, desferrioxamine B (DFO)-based probes have demonstrated effectiveness against a broad spectrum of ESKAPE pathogens, while vibrioferrin-derived probes show exceptional selectivity for Vibrio species, including V. cholerae and V. vulnificus. The fluorophore characteristics must include high quantum yield, photostability, and compatibility with the intended detection platform. Additionally, the linker design proves critical as it must connect the siderophore and fluorophore without sterically hindering recognition by bacterial transport proteins, with optimal length typically ranging from 5-15 atoms to balance flexibility and minimal structural impact. [3] [2] [5]

Recent innovations in linker technology have incorporated cleavable elements that respond to specific bacterial intracellular conditions, enabling more sophisticated detection schemes. A notable example includes disulfide linkers that undergo cleavage in the reducing environment of the bacterial cytoplasm, triggering fluorescence activation. The design and synthesis of these advanced probes follow a systematic approach, beginning with protection chemistry if needed, followed by sequential coupling reactions often employing carbamate or amide bond formation. For instance, synthesis of disulfide-containing DFO-fluorophore conjugates can be achieved by priming the free hydroxyl group of a disulfide linker as an N-hydroxysuccinimide (NHS) active ester, followed by application of DFO in a buffered solution to yield the final probe after purification via reverse-phase HPLC. This modular synthetic approach allows for the creation of diverse probe libraries with variations in siderophore, linker, and signaling components. [3]

Engineering Cytoplasmic Entry Detection Mechanisms

Advanced probe designs have incorporated mechanisms to specifically detect cytoplasmic entry, providing critical information about intracellular trafficking of siderophore conjugates. A particularly innovative approach utilizes a disulfide linker strategy that capitalizes on the fundamental redox differences between bacterial cellular compartments. The design features a fluorophore-siderophore conjugate connected via a disulfide bond that remains stable in the oxidative periplasm but undergoes cleavage upon exposure to the reducing conditions of the cytoplasm, where high concentrations of thiols such as glutathione (1-5 mM) and thioredoxins are present. This cleavage event triggers a photochemical change in the fluorophore, typically manifesting as a redshift in absorption (e.g., from 370 nm to 440 nm) and the appearance of a new emission maximum (e.g., at 540 nm upon 440 nm excitation), providing a distinct spectral signature confirming cytoplasmic access. [3]

This elegant design enables simultaneous monitoring of two critical probe behaviors: (1) iron binding through fluorescence quenching when the siderophore moiety complexes Fe(III), and (2) cytoplasmic entry through the disulfide cleavage-induced spectral shift. Validation experiments should include spectroscopic characterization of the probe before and after treatment with reducing agents (e.g., glutathione), assessment of iron-mediated fluorescence quenching, and confirmation that the fluorescence changes are energy-dependent (inhibited by sodium azide) and specifically blocked by excess native siderophore. This sophisticated mechanism has revealed important differences in transport capabilities between bacterial species, demonstrating that Pseudomonas putida effectively internalizes DFO-based disulfide probes while Escherichia coli strains may not, highlighting species-specific variations in siderophore transport machinery. [3]

CytoplasmicEntry cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm (Reducing) Probe Siderophore-Fluorophore Conjugate (Oxidized) Transport1 Outer Membrane Transport Probe->Transport1 Receptor-Mediated ProbeIntact Conjugate Intact (Disulfide Stable) Transport2 Inner Membrane Transport ProbeIntact->Transport2 Periplasmic Binding Protein GSH Glutathione (GSH) CleavedProbe Cleaved Fluorophore (Strong Emission) GSH->CleavedProbe Disulfide Cleavage Transport1->ProbeIntact Energy-Dependent Transport2->GSH ATP-Driven

Diagram 1: Cytoplasmic entry detection mechanism using disulfide cleavage in reducing bacterial cytoplasm

Experimental Protocols for Probe Validation

Bacterial Labeling and Specificity Assessment

Fluorescence Labeling Protocol for Bacterial Detection:

  • Culture Preparation: Grow target bacterial strains in iron-limited media such as succinate medium or chemically defined media with the iron chelator EDDA (50-100 μg/mL) to induce expression of siderophore transport systems. Grow cultures to mid-exponential phase (OD₆₀₀ ≈ 0.5-0.7), then harvest cells by centrifugation at 4,000 × g for 10 minutes. Wash the cell pellet twice with iron-free buffer (e.g., 10 mM HEPES, pH 7.4) to remove any residual iron or siderophores. [3] [5]
  • Labeling Procedure: Resuspend bacterial cells to an OD₆₀₀ of 1.0 in iron-free buffer. Add the siderophore-fluorophore conjugate at a final concentration of 1-5 μM and incubate at 37°C with gentle shaking for 1-2 hours. Include appropriate controls: (1) cells without probe, (2) cells with conjugate plus excess native siderophore (10-50× concentration) to demonstrate competitive inhibition, and (3) cells treated with sodium azide (0.1%) to inhibit energy-dependent transport processes. After incubation, wash cells twice with iron-free buffer to remove unbound probe, then resuspend in a small volume for analysis. [3] [5]
  • Detection and Analysis: Analyze labeled cells using flow cytometry with excitation/emission settings appropriate for the fluorophore (e.g., 488 nm/515-530 nm for FITC-like probes). Alternatively, perform fluorescence microscopy using appropriate filter sets, preparing slides with 5-10 μL of cell suspension and suitable mounting media. For quantitative assessments, measure fluorescence intensity using a microplate reader with the appropriate wavelength settings. Specificity is confirmed by significant fluorescence enhancement in test samples compared to controls with excess competing siderophore or energy poisons. [5]
Sensitivity Determination and Detection Limits

Protocol for Sensitivity Assessment:

  • Prepare serial dilutions of bacterial cultures in iron-limited media, ranging from 10¹ to 10⁸ CFU/mL, using optical density measurements and plate counts for verification. Add the siderophore-fluorophore conjugate at the optimal concentration determined in previous labeling experiments (typically 1-5 μM). Incubate for 2-4 hours at 37°C with gentle shaking. After incubation, measure fluorescence using a microplate reader with appropriate excitation/emission filters. Plot fluorescence intensity against bacterial concentration to determine the linear detection range and calculate the limit of detection (LOD) as the concentration corresponding to the background signal plus three standard deviations. Compare the performance with analogous fluorescent probes to quantify sensitivity enhancements. [2]

Table 2: Performance Comparison of Siderophore-Based Detection Probes

Probe Type Target Bacteria Detection Mechanism Limit of Detection Signal-to-Background Ratio
DFO-Dioxetane Probe 8 S. aureus Chemiluminescence 9.1 × 10³ CFU/mL 426-859
DFO-Dioxetane Probe 8 P. aeruginosa Chemiluminescence 5.0 × 10⁴ CFU/mL 426-859
Analogous Fluorescent Probe 10 S. aureus Fluorescence 205-305× less sensitive than probe 8 Not reported
VF-FL Vibrioferrin Conjugate V. cholerae, V. vulnificus Fluorescence Species-specific detection Not reported
DFO-Disulfide Probe P. putida Fluorescence (cytoplasmic entry) 5 μM probe concentration Not reported

Advanced Applications and Future Perspectives

Bacterial Diagnostics and Imaging Applications

Siderophore-based fluorescent probes have demonstrated exceptional utility for specific bacterial detection in complex environments, offering significant advantages over conventional staining methods. The chemiluminescent siderophore-dioxetane probes have achieved remarkable sensitivity, detecting Staphylococcus aureus at concentrations as low as 9.1 × 10³ CFU/mL and Pseudomonas aeruginosa at 5.0 × 10⁴ CFU/mL in human plasma, representing a 205-305-fold improvement over analogous fluorescent probes. These probes successfully label all ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), making them valuable tools for broad-spectrum bacterial detection. Furthermore, species-specific detection has been achieved through careful siderophore selection, as demonstrated by vibrioferrin-derived probes that selectively label Vibrio species including V. parahaemolyticus, V. cholerae, and V. vulnificus even in the presence of competing species like S. aureus and E. coli. [2] [5]

These probes have also proven effective for intracellular bacterial imaging, successfully detecting bacteria inside lung epithelial cells, which has important implications for understanding host-pathogen interactions and developing treatments for intracellular infections. The exceptional signal-to-background ratios (426-859) achieved by siderophore-dioxetane probes address a fundamental challenge in bacterial imaging by minimizing non-specific background signals. This performance enhancement stems from both the targeted delivery via siderophore transport systems and the enzymatic activation mechanism that confines signal generation to locations where both the transport machinery and activating enzymes are present. These advances position siderophore-based probes as powerful tools for clinical diagnostics, research applications, and potentially point-of-care testing for bacterial infections. [2]

Therapeutic Applications and Conjugate Optimization

The siderophore-mediated transport system represents a promising Trojan horse strategy for targeted antibiotic delivery, particularly against Gram-negative pathogens whose outer membrane permeability barrier often confers intrinsic resistance to many conventional antibiotics. This approach involves covalently linking antibiotic agents to siderophore molecules, creating siderophore-antibiotic conjugates that hijack the bacterial iron transport machinery for drug internalization. Research has demonstrated that the subcellular target location of the conjugated drug significantly influences efficacy; compounds targeting periplasmic structures (e.g., penicillin-binding proteins) generally maintain better activity than those targeting cytoplasmic components (e.g., DNA gyrase), suggesting potential limitations in cytoplasmic access for some larger conjugates. This insight informs rational design principles for future siderophore-antibiotic conjugates. [3]

Optimization of siderophore-based delivery systems requires careful consideration of several parameters, including molecular size limitations, linker stability, and bacterial species-specificity. Recent studies indicate that the size of conjugated molecules significantly impacts transport efficiency, with smaller conjugates more readily accessing the cytoplasm than bulkier constructs. Additionally, linker design must balance stability during transit with efficient drug release at the target site, employing strategies such as enzymatically cleavable peptides, pH-sensitive linkers, or reductive disulfide cleavage. The species specificity of siderophore receptors can be leveraged for narrow-spectrum approaches targeting specific pathogens, while broader-spectrum coverage may be achieved using xenosiderophores like desferrioxamine B that are recognized by multiple bacterial species. These design considerations provide a framework for developing next-generation antibacterial conjugates that overcome permeability-based resistance mechanisms. [3] [2]

SiderophoreWorkflow cluster_design Probe Design Phase cluster_validation Validation Phase cluster_applications Application Phase SiderophoreSelect Siderophore Selection (Target Specificity) ConjugateSynthesis Conjugate Synthesis (Purification) SiderophoreSelect->ConjugateSynthesis Informs FluorophoreSelect Fluorophore Selection (Brightness, Stability) FluorophoreSelect->ConjugateSynthesis Determines LinkerDesign Linker Design (Length, Cleavability) LinkerDesign->ConjugateSynthesis Critical For CASAssay CAS Assay (Iron Chelation) ConjugateSynthesis->CASAssay Validate GrowthRecovery Growth Recovery Assay (Functionality) ConjugateSynthesis->GrowthRecovery Function Test SpecificityTest Specificity Assessment (Competition Studies) CASAssay->SpecificityTest Informs GrowthRecovery->SpecificityTest Supports SensitivityTest Sensitivity Determination (LOD Calculation) SpecificityTest->SensitivityTest Precedes BacterialDetection Bacterial Detection (Imaging, Flow Cytometry) SensitivityTest->BacterialDetection Enables DiagnosticDevelopment Diagnostic Development (Clinical Samples) BacterialDetection->DiagnosticDevelopment Translates To TherapeuticConjugate Therapeutic Conjugate Design (Drug Delivery) BacterialDetection->TherapeuticConjugate Informs

Diagram 2: Comprehensive workflow for siderophore fluorescent probe development from design to applications

Troubleshooting and Technical Considerations

Common Challenges and Solutions:

  • Low Signal Intensity: This may result from insufficient siderophore production by the target bacteria or suboptimal probe design. Solution: Ensure proper iron-limited growth conditions by using metal-depleted media and validated chelators. For probe design issues, consider modifying the linker length or composition to reduce potential steric hindrance with bacterial receptors. [1] [4]
  • High Background Signal: Non-specific binding can obscure specific detection. Solution: Include appropriate competition controls with excess native siderophore (10-50× molar excess) to distinguish specific from non-specific binding. Optimize washing procedures after labeling and consider incorporating charge modifications to reduce hydrophobic interactions. [3] [5]
  • Species Specificity Limitations: Some siderophore-based probes may exhibit broader or narrower specificity than desired. Solution: For broader detection, select xenosiderophores like desferrioxamine B that are recognized by multiple bacterial species. For narrow specificity, choose species-specific siderophores like vibrioferrin for Vibrio species. [2] [5]
  • Probe Stability Issues: Chemical instability may reduce probe performance over time. Solution: Store probes in aliquots at -20°C protected from light, and include stability-indicating methods during characterization. For disulfide-containing probes, ensure proper handling to prevent premature reduction. [3]

Conclusion

Siderophore-based fluorescent probes represent a powerful and versatile platform for bacterial detection, imaging, and potential therapeutic applications. The protocols and design principles outlined in these Application Notes provide researchers with comprehensive methodologies for developing, validating, and applying these sophisticated chemical tools. By leveraging the inherent specificity of bacterial iron acquisition systems, these probes enable highly sensitive and selective detection of bacterial pathogens, even in complex biological environments. The continued refinement of siderophore-fluorophore conjugates, particularly through innovative linker strategies that report subcellular localization, will further enhance their utility in both basic research and clinical applications. As antibiotic resistance continues to pose significant challenges worldwide, these targeted approaches offer promising avenues for improved diagnostics and potentially new therapeutic strategies that overcome permeability-based resistance mechanisms.

References

Application Note: PCR Detection of Aeromonas salmonicida via the Ferric Siderophore Receptor (fstA) Gene

Author: Smolecule Technical Support Team. Date: February 2026

Document ID: AN-AS-fstA-001 Intended Audience: Researchers and microbiologists in aquaculture, veterinary microbiology, and bacterial diagnostics. Background: Aeromonas salmonicida is a significant fish pathogen causing furunculosis. Rapid and specific detection, especially in asymptomatic carriers, is crucial for disease management. This protocol provides a sensitive and specific PCR method for detecting A. salmonicida by targeting the fstA gene, which is involved in iron acquisition via siderophores [1].


Principle and Workflow

This method uses a specific pair of primers to amplify a unique fragment of the fstA gene. The process, from sample collection to result interpretation, is outlined in the workflow below.

fstA_PCR_Workflow cluster_0 Core Molecular Step start Start Sample Processing sp Sample Preparation (Mucus, Blood, or Tissue) start->sp dna Genomic DNA Extraction sp->dna pcr PCR Amplification Primers: Fer3 & Fer4 Target: fstA gene dna->pcr gel Agarose Gel Electrophoresis pcr->gel pcr->gel Amplified Product vis Result Visualization (UV Transillumination) gel->vis end Result Interpretation vis->end

Key Reagents and Equipment
  • Primers: Fer3 (5'-GCC GTA AGC TTG GCT TGG TA-3') and Fer4 (5'-CAG GTG GCG GTT TCC TCA AT-3') [1] [2].
  • PCR Components: Thermostable DNA polymerase (e.g., Taq), dNTPs, PCR buffer, MgCl₂.
  • Sample Types: Fish mucus, blood, or tissue homogenate.
  • DNA Extraction Kit: Commercial kit for bacterial genomic DNA.
  • Equipment: Thermal cycler, agarose gel electrophoresis system, UV transilluminator or gel documentation system.
Detailed Step-by-Step Protocol

3.1 Sample Preparation and DNA Extraction

  • Mucus/Blood: Collect samples aseptically. For mucus, swab the skin surface. Centrifuge samples to pellet bacterial cells.
  • Tissue: Aseptically homogenize 100 mg of tissue (e.g., liver, kidney) in a sterile buffer.
  • Extraction: Extract genomic DNA from the pelleted cells or tissue homogenate using a commercial DNA extraction kit, following the manufacturer's instructions. Elute DNA in nuclease-free water or TE buffer.

3.2 PCR Reaction Setup

  • Prepare a PCR master mix on ice with the following components per reaction:
Component Final Concentration Volume per 25 µL Reaction
Nuclease-free Water - 16.75 µL
10X PCR Buffer 1X 2.5 µL
MgCl₂ (25 mM) 2.0 mM 2.0 µL
dNTPs (10 mM each) 0.2 mM 0.5 µL
Primer Fer3 (10 µM) 0.4 µM 1.0 µL
Primer Fer4 (10 µM) 0.4 µM 1.0 µL
DNA Polymerase (5 U/µL) 1.0 U 0.25 µL
Total Volume 24 µL
  • Aliquot 24 µL of master mix into each PCR tube.
  • Add 1 µL of template DNA (or negative control water) to each tube, for a total reaction volume of 25 µL.
  • Gently vortex and briefly centrifuge the tubes.

3.3 PCR Amplification Conditions

  • Perform amplification in a thermal cycler using the following program:
Step Temperature Time Cycles
Initial Denaturation 94 °C 5 min 1
Denaturation 94 °C 30 sec
Annealing 62 °C 30 sec 35
Extension 72 °C 1 min
Final Extension 72 °C 7 min 1
Hold 4 °C

3.4 Analysis of PCR Products

  • Prepare a 1.5% agarose gel with a safe DNA stain.
  • Mix 5-10 µL of each PCR product with a DNA loading dye and load into the gel wells. Include a DNA molecular weight marker.
  • Run electrophoresis at 5-8 V/cm until the dye front has migrated adequately.
  • Visualize the gel under UV light. A positive result is indicated by a clear band of the expected ~870 bp amplicon size [1].
Performance and Validation Data

This protocol has been rigorously validated. The tables below summarize its performance characteristics.

Table 1: Analytical Sensitivity and Specificity

Parameter Performance Details
Specificity 100% Correctly identified all 69 A. salmonicida strains tested with no cross-reactivity with A. hydrophila or V. anguillarum [1].
Sensitivity in Tissue 60 CFU/100 mg Detection limit in pure culture-seeded tissue [1].
Sensitivity in Mucus 2.5 x 10² cells/mL Detection limit in seeded mucus samples [1].
Sensitivity in Blood 1 x 10⁵ cells/mL Detection limit in seeded blood samples [1].

Table 2: Comparison with Culture Methods (Asymptomatic Fish Survey)

Method Positive Samples (out of 31 fish) Key Advantage
fstA PCR (this protocol) 6 High sensitivity, detects carriers
Culture Method 1 Low sensitivity for asymptomatic infection [1]
Troubleshooting Guide
Issue Possible Cause Suggested Solution
No PCR product Inhibitors in DNA template Dilute template DNA or re-purify. Include an internal control.
Primer degradation Prepare fresh primer aliquots.
Weak bands Low template concentration Increase template volume or concentrate DNA.
Suboptimal Mg²⁺ concentration Optimize Mg²⁺ concentration (1.5-2.5 mM).
Non-specific bands Low annealing temperature Increase annealing temperature in 1°C increments.
Excess template Reduce the amount of template DNA.
Integration Notes for Laboratory Workflow
  • Regulatory Compliance: For official use, this method should be validated according to relevant guidelines in your region (e.g., AOAC, ISO) [3].
  • Data Management: Integrate results into a Laboratory Information Management System (LIMS) for traceability [4].
  • Automation: The DNA extraction and PCR setup can be automated for high-throughput screening in industrial settings.
  • Personnel: Ensure technicians are trained in standard molecular biology techniques (pipetting, PCR, gel electrophoresis) and Good Laboratory Practices (GLP).

References

Comprehensive Application Notes and Protocols: Growth Promotion Assays in Iron-Deficient Media

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Iron Deficiency and Growth Promotion Assays

Iron deficiency represents a significant physiological stress across biological systems, from microbial organisms to mammalian cells. The controlled induction of iron limitation creates a valuable experimental condition for investigating adaptive cellular responses, nutrient utilization, and therapeutic efficacy. Growth promotion assays conducted in iron-deficient media enable researchers to quantify how organisms or cells respond to various treatments, compounds, or genetic modifications under these specific nutrient constraints. These assays have broad applications spanning antifungal drug development, nutrient utilization studies, and cellular adaptation research.

The fundamental principle underlying these assays involves creating a defined environment where iron availability becomes the limiting factor for growth, thereby allowing researchers to measure how experimental interventions mitigate this limitation or exploit it for therapeutic purposes. Iron plays crucial roles in numerous cellular processes including electron transport, DNA synthesis, and oxygen transport, making its deficiency a significant modulator of overall cellular metabolism and proliferation [1] [2]. The systematic approach outlined in these application notes provides standardized methodologies for conducting robust and reproducible growth promotion assays in iron-deficient conditions.

Iron-Deficient Media Preparation and Formulation

Chemical Chelation Methods

The creation of reliable iron-deficient conditions requires the strategic use of iron-specific chelators that bind available iron ions, rendering them biologically unavailable. Bathophenanthroline disulfonic acid (BPS) and ferrozine represent the most frequently employed chelators for establishing iron-deficient conditions across experimental systems. These chelators can be incorporated into various base media at concentrations typically ranging from 50-500 μM, depending on the inherent iron content and the desired stringency of deficiency [3] [4].

For bacterial and fungal systems, BPS is typically used at concentrations between 75-100 μM in rich media (e.g., YPD) or 50-100 μM in defined minimal media [3] [4]. For mammalian cell cultures, where extreme deficiency may induce excessive cellular stress, lower concentrations in the 10-100 μM range are often appropriate. The selected concentration should be validated based on the growth reduction observed in the target organism or cell line—optimal conditions typically produce 40-70% growth inhibition compared to iron-replete conditions [3].

Modified Media Formulations

An alternative approach involves creating custom media formulations with minimized iron content from the outset. This method typically employs iron-free base salts supplemented with ultrapure reagents and iron-depleted water. The residual iron content should be quantified using atomic absorption spectroscopy or colorimetric assays to ensure consistency between batches [3]. For yeast systems, Synthetic Defined (SD) media can be prepared with iron-free nitrogen base, while for mammalian cells, specialized iron-free DMEM or RPMI formulations are commercially available.

Table 1: Iron Chelator Properties and Applications

Chelator Working Concentration Range Specificity for Iron Common Applications
Bathophenanthroline disulfonic acid (BPS) 50-500 μM High Microbial assays, mammalian cell culture
Ferrozine 100-1000 μM High Yeast deletome profiling, fungal assays
Desferoxamine (DFO) 10-100 μM High Mammalian cell studies, neuronal models
EDTA 0.1-2 mM Low (broad-spectrum) General metal limitation studies
Media Validation and Quality Control

Rigorous validation of iron-deficient media is essential for experimental reproducibility. The iron-binding capacity of prepared media should be verified using colorimetric assays that measure residual chelatable iron. Additionally, growth curve analysis of reference strains or cell lines with known iron requirements provides functional validation of the media's deficiency level. For mammalian cell systems, measuring transferrin receptor upregulation or ferritin downregulation via Western blotting or RT-PCR can confirm cellular iron deficiency at the molecular level [2]. Media should be prepared in acid-washed glassware or plasticware to minimize accidental iron contamination, and filter-sterilized rather than autoclaved when possible, as heat treatment may precipitate certain chelators.

Growth Assessment Methodologies

Microbial Growth Quantification

For bacterial and fungal systems, multiple complementary methods exist for quantifying growth in iron-deficient conditions. Optical density (OD) measurements at 595-600 nm provide a straightforward approach for monitoring growth kinetics in liquid cultures, with readings typically taken every 15-60 minutes over 24-48 hours using a plate reader or spectrophotometer [3]. For higher-throughput applications, metabolic activity assays using reagents such as resazurin offer a sensitive alternative, where the color change from blue (oxidized, no metabolic activity) to pink (reduced, high metabolic activity) provides an indirect measure of viable cells [4].

For solid media applications, both spot dilution assays and colony size measurements provide reliable growth assessment. In spot dilution assays, cells are serially diluted (typically 10-fold dilutions) and spotted onto agar plates with and without iron chelators, then evaluated for growth after 2-3 days of incubation [3]. This approach allows for semi-quantitative assessment of growth defects and is particularly useful for screening multiple strains or conditions in parallel. Regardless of the method selected, it is crucial to include appropriate controls, including iron-replete conditions and iron supplementation rescues to confirm that observed growth differences are specifically due to iron limitation.

Mammalian Cell Proliferation Assessment

For mammalian cell systems, growth assessment in iron-deficient conditions requires more nuanced approaches. Direct cell counting using automated counters or hemocytometers remains the gold standard, with trypan blue exclusion to assess viability simultaneously. For longer-term experiments, clonogenic assays that measure the ability of single cells to form colonies over 7-14 days provide information about proliferative capacity under iron stress [1]. Additionally, metabolic dyes such as MTT or WST-1 can be used to measure cellular reducing capacity, though results must be interpreted cautiously as iron deficiency itself may alter cellular metabolism independently of proliferation.

Table 2: Growth Assessment Methods for Different Experimental Systems

System Primary Method Secondary Method Key Parameters
Yeast OD595 in liquid culture Spot dilution on plates Doubling time, saturation density
Filamentous fungi Hyphal biomass measurement Resazurin metabolic assay Dry weight, metabolic activity
Bacteria OD600 in liquid culture Colony forming units Growth rate, yield
Mammalian cells Direct cell counting MTT/WST-1 assay Population doubling time, viability

Specialized Protocol: Fungal Growth Inhibition Assay Using Iron Deficiency and Calcium Synergy

Background and Principle

A novel approach leveraging the interplay between iron and calcium homeostasis has emerged as a promising strategy for antifungal development. Research has demonstrated that calcium supplementation combined with iron deficiency creates synergistic growth inhibition against major human fungal pathogens including Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans [4]. The physiological basis for this synergy involves the disruption of fungal metal ion homeostasis, where iron deficiency prompts nonspecific uptake of calcium, leading to toxic intracellular calcium accumulation, mitochondrial dysfunction, and oxidative stress.

This protocol is particularly valuable for evaluating combination therapies against azole-resistant fungal strains, as the mechanism operates independently of traditional antifungal targets. The approach exploits the natural competition between calcium and iron absorption mechanisms, creating metabolic stress that effectively suppresses fungal growth even in drug-resistant isolates. The method can be adapted for high-throughput screening of compounds that enhance this synergistic relationship or for identifying fungal strains with heightened sensitivity to metal ion disruption.

Step-by-Step Procedure
  • Prepare iron-deficient media: Use a standard minimal medium (e.g., Aspergillus Minimal Medium) without iron supplementation. For stringent iron deficiency, add the iron chelator BPS at 100-500 μM concentration. Filter-sterilize the media to prevent precipitation of iron complexes [4].

  • Supplement with calcium: Add calcium chloride to the iron-deficient media at concentrations ranging from 2.5-10 mM. Prepare control conditions including: (a) iron-replete media, (b) iron-deficient media without calcium, and (c) calcium-supplemented iron-replete media [4].

  • Inoculate fungal cultures: For filamentous fungi, prepare conidial suspensions at 1×10^6 conidia/mL in sterile saline with 0.01% Tween-80. For yeast-form fungi, prepare suspensions at 1×10^5 cells/mL in sterile saline. Add 100 μL of inoculum to each well of a 96-well plate containing 100 μL of test media [4].

  • Incubate and monitor growth: Incubate plates at appropriate temperatures (30°C for most fungi, 35-37°C for pathogenic species) with continuous shaking if possible. Monitor growth by measuring OD595 every 12-24 hours for 3-5 days. Alternatively, at endpoint, add resazurin (0.02% final concentration) and incubate for 4-6 hours before measuring fluorescence (560ex/590em) to assess metabolic activity [4].

  • Assess hyphal morphology (for filamentous fungi): For additional endpoint analysis, collect mycelia by filtration and document morphological alterations using light microscopy. Note especially hyperbranching, reduced hyphal diameter, or other abnormalities indicative of metabolic stress.

The following diagram illustrates the experimental workflow for the fungal growth inhibition assay:

G Start Prepare Iron-Deficient Media A Add Calcium Supplement (2.5-10 mM) Start->A B Prepare Fungal Inoculum (1×10^6 conidia/mL) A->B C Inoculate 96-Well Plates B->C D Incubate with Monitoring (OD595 every 12-24h) C->D E Endpoint Assessment: Resazurin Assay & Morphology D->E F Data Analysis & IC50 Calculation E->F

Data Interpretation and Analysis

Calculate percentage growth inhibition using the formula: Inhibition (%) = [1 - (OD_sample / OD_control)] × 100 where OD_control represents growth in iron-replete media without calcium supplementation.

Dose-response curves can be generated by testing a range of calcium concentrations (e.g., 0, 2.5, 5, 7.5, 10 mM) in both iron-replete and iron-deficient media. The IC50 values for calcium under iron-deficient conditions are typically significantly lower than under iron-replete conditions, demonstrating the synergistic effect. For resistant isolates, compare the fold-change in IC50 values to assess whether resistance mechanisms affect sensitivity to this combination approach.

Advanced Molecular Assessment in Iron Deficiency Studies

Transcriptomic and Proteomic Analysis

For comprehensive understanding of how test compounds or genetic modifications impact the cellular response to iron deficiency, molecular profiling approaches provide invaluable insights. RNA sequencing or quantitative PCR can identify changes in expression of iron-responsive genes such as those involved in high-affinity iron uptake, siderophore biosynthesis, and iron recycling. In yeast, key iron-responsive genes include FET3, FTR1, and ARN1, while in fungi, HapX-regulated genes serve as important markers of iron stress [1] [4].

Proteomic analysis using SILAC (Stable Isotopic Labeling of Amino Acids in Cell Culture) or label-free quantification can identify protein abundance changes under different iron conditions. As demonstrated in neuronal cells, acute iron deficiency causes reproducible changes in proteins involved in cholesterol biosynthesis, fatty acid metabolism, and electron transport chain components [1]. These molecular signatures can help elucidate whether growth promotion occurs through specific iron-related pathways or more general metabolic effects.

Signaling Pathway Analysis

Iron deficiency triggers complex signaling adaptations across biological systems. The following diagram illustrates key molecular responses to iron deficiency identified through proteomic and transcriptomic studies:

G cluster_HIF Hypoxia-Inducible Factor Pathway cluster_Hepcidin Iron Regulation Pathway cluster_Metabolic Metabolic Adaptations cluster_Calcium Calcium-Iron Interrelationship IronDeficiency Iron Deficiency HIF1 HIF-1α Stabilization IronDeficiency->HIF1 Hepcidin Hepcidin Expression IronDeficiency->Hepcidin TCA Mitochondrial Respiration IronDeficiency->TCA CaUptake Calcium Uptake IronDeficiency->CaUptake VEGF VEGF Signaling HIF1->VEGF Glycolysis Glycolysis HIF1->Glycolysis Ferroportin Ferroportin Internalization Hepcidin->Ferroportin IronAbsorption Dietary Iron Absorption Ferroportin->IronAbsorption BetaOx Fatty Acid β-Oxidation Chol Cholesterol Biosynthesis ROS ROS Production CaUptake->ROS GrowthInhibition Growth Inhibition ROS->GrowthInhibition

Data Analysis and Interpretation

Statistical Considerations and QC Metrics

Quality control metrics should include:

  • Z-factor calculation for high-throughput screens: Z-factor = 1 - (3×σ_sample + 3×σ_control) / |μ_sample - μ_control|
  • Coefficient of variation for replicate measurements: CV = (σ/μ) × 100%
  • Dose-response curve quality: R² value for curve fitting > 0.9 for reliable IC50 determination
Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Iron-Deficient Growth Assays

Problem Potential Causes Solutions
Excessive growth inhibition Chelator concentration too high Titrate chelator to achieve 40-70% inhibition
Insufficient growth difference Media iron contamination Use purified water, acid-washed glassware
High variability between replicates Inconsistent inoculum size Standardize inoculation protocol, use logarithmic phase cultures
Loss of iron deficiency over time Chelator degradation Prepare fresh media, avoid autoclaving chelators
Unusual growth kinetics Microbial contamination Implement strict sterile technique, include contamination controls

References

Comprehensive Protocol for AmoG Gene Knockout Mutant Construction: Application Notes for Bacterial Pathogenesis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gene Knockout Principles and AmoG Significance

Gene knockout represents a fundamental genetic engineering technique that enables researchers to investigate gene function by targetedly inactivating specific genes within an organism's genome. This powerful approach allows for the determination of gene function by studying the phenotypic consequences of gene loss, providing critical insights into biological processes, metabolic pathways, and virulence mechanisms. The development of gene knockout technologies has evolved substantially from early methods dependent on homologous recombination to modern CRISPR/Cas9-based systems that offer greater efficiency and precision. These techniques have become indispensable tools in functional genomics, allowing researchers to establish direct links between genetic sequences and their biological functions. [1]

In the context of bacterial pathogenesis, the AmoG gene encodes a critical enzyme in the amonabactin biosynthesis pathway in Aeromonas hydrophila, a significant opportunistic pathogen with a broad host range. Amonabactin serves as a catecholate siderophore that enables bacterial iron acquisition under iron-limited conditions, a common challenge pathogens face during infection when hosts restrict iron availability as a defense mechanism. The iron-chelating capability mediated by AmoG is hypothesized to contribute substantially to A. hydrophila virulence, though the specific mechanisms through which amonabactin influences host-pathogen interactions remain incompletely characterized. Construction of a defined AmoG knockout mutant provides an essential tool for elucidating the contribution of this siderophore system to bacterial pathogenesis and its potential role in modulating host immune responses and barrier functions. [2]

Experimental Design and Strategic Planning

Knockout Strategy Overview

The construction of an AmoG knockout mutant follows a targeted gene replacement approach using homologous recombination to precisely delete a specific 300 bp region encoding the AMP-binding domain of AmoG (amino acids 661-760), which is essential for the enzyme's activity in amonabactin synthesis. This strategic deletion is achieved through a two-step process involving: (1) the creation of a linear targeting construct containing a selectable antibiotic resistance marker flanked by homology arms corresponding to sequences immediately upstream and downstream of the targeted AmoG region, and (2) the introduction of this construct into A. hydrophila CCL1, where endogenous recombination machinery facilitates the replacement of the wild-type AmoG allele with the engineered mutant version. This approach ensures complete and specific inactivation of the AmoG gene while maintaining the integrity of surrounding genetic elements. [2]

Selection of Genetic Tools

The experimental design employs a suicide vector system based on the pDM4 plasmid, which contains a R6K origin of replication that requires the π protein for maintenance, rendering it unable to replicate in A. hydrophila. This vector carries the chloramphenicol resistance marker (Cm^R) for selection in both E. coli and A. hydrophila, along with the sacB gene from Bacillus subtilis, which confers sucrose sensitivity—providing an efficient counter-selection mechanism against bacteria retaining the plasmid after homologous recombination. For the complementation strain, the pACYC184 plasmid, which features a p15A origin for stable maintenance and a tetracycline resistance marker (Tet^R), is used to express the full-length AmoG gene under control of its native promoter, enabling restoration of amonabactin production in the knockout background and verification that observed phenotypes directly result from AmoG inactivation. [2]

Table 1: Key Genetic Elements for AmoG Knockout and Complementation

Component Type/Feature Function in Experiment
pDM4 plasmid Suicide vector, R6K origin, Cm^R, sacB Delivery vector for knockout construct
AmoG targeting construct 300 bp in-frame deletion, AMP-binding domain Specific inactivation of AmoG function
pACYC184 plasmid Complementation vector, p15A origin, Tet^R Expression of wild-type AmoG in mutant
Homology arms ~500-800 bp flanking sequences Facilitate homologous recombination

Materials and Methods

Bacterial Strains, Plasmids, and Culture Conditions
  • Bacterial strains: The experiment utilizes Aeromonas hydrophila CCL1 as the wild-type parent strain for mutant construction. Escherichia coli S17-1 λpir serves as the donor strain for conjugation, providing the necessary π protein for replication of the R6K-origin pDM4 plasmid and the tra genes required for conjugative transfer. A. hydrophila strains should be cultured in Luria-Bertani (LB) broth or on LB agar at 28°C with appropriate antibiotics for selection, while E. coli strains are grown at 37°C using standard microbiological techniques. For specific induction of the λ Red system in E. coli, 1% (w/v) L-arabinose should be added to the medium to induce expression from the pBAD promoter. [2] [3]

  • Antibiotics and concentrations: The following antibiotic concentrations should be used for selection: chloramphenicol at 10-30 μg/mL for single-copy chromosomal integration in A. hydrophila, tetracycline at 12.5 μg/mL for plasmid maintenance in complementation strains, and polymyxin B at 100 μg/mL for counterselection against E. coli after conjugation. Antibiotic stock solutions should be prepared in appropriate solvents, filter-sterilized, and added to autoclaved media after cooling to approximately 55°C to maintain antibiotic activity. [3] [2]

Reagents, Enzymes, and Specialized Equipment
  • Molecular biology reagents: The protocol requires high-fidelity DNA polymerase for PCR amplification, restriction enzymes (BglII, EcoRV) for plasmid digestion, T4 DNA ligase for vector construction, and commercial kits for DNA purification and gel extraction. For the detection of siderophore production, Chrome Azurol S (CAS) assay reagents are necessary, while Arnow's test reagents specifically detect catecholate-type siderophores like amonabactin. For iron-stress growth assays, the iron chelator 2,2'-dipyridyl (Dp) should be prepared as a 100 mM stock solution in ethanol. [2]

  • Specialized equipment: Essential equipment includes a thermocycler for PCR amplification, an electroporator with 0.1 cm gap cuvettes for bacterial transformation, an agarose gel electrophoresis apparatus for DNA analysis, a constant temperature bacterial incubator set at 28-32°C, and a spectrophotometer for measuring bacterial density (OD₆₀₀). For phenotypic characterization, facilities for scanning electron microscopy and confocal microscopy are required to assess potential morphological changes and validate knockout efficiency at the protein level. [3] [4]

Table 2: Key Reagents and Their Applications in AmoG Knockout Construction

Reagent/Equipment Specification Application in Protocol
High-fidelity DNA polymerase Platinum Taq or similar Amplification of targeting construct
Restriction enzymes BglII, EcoRV Plasmid linearization
Electroporation system 0.1 cm gap cuvettes, 6.25 kV/cm DNA delivery into bacterial cells
Antibiotics Chloramphenicol, Tetracycline, Polymyxin B Selection of recombinant strains
Chrome Azurol S assay CAS solution with iron Detection of siderophore production
2,2'-dipyridyl 100 mM stock in ethanol Iron chelation for stress assays

Step-by-Step Experimental Protocols

Mutant Construction via Homologous Recombination

The construction of the AmoG knockout mutant follows a meticulous process of targeted gene replacement through homologous recombination:

  • Step 1: Knockout construct design and amplification: Design four specific primers for amplification of the upstream and downstream flanking regions of the AmoG gene target region. The primer pairs AmoG-F1/AmoG-R1 and AmoG-F2/AmoG-R2 should be used to amplify approximately 500-800 bp fragments flanking the 300 bp target region for deletion. Perform overlap extension PCR to fuse these fragments, creating a continuous DNA segment with the desired deletion, using fusion primers AmoG-F1 and AmoG-R2 for the final amplification. Clone this fused PCR product into the pDM4 suicide vector at the BglII restriction site, generating the knockout plasmid pDMAmoG. Verify the correct construction through restriction analysis and DNA sequencing before proceeding. [2]

  • Step 2: Conjugative transfer and primary selection: Introduce the pDMAmoG plasmid into E. coli S17-1 λpir through standard transformation or electroporation. Perform biparental conjugation by mixing overnight cultures of the donor E. coli S17-1 λpir (pDMAmoG) and recipient A. hydrophila CCL1 at a ratio of 1:3 on non-selective LB agar plates, incubating for 6-8 hours at 28°C to allow bacterial mating. Resuspend the conjugation mixture and plate onto LB agar containing chloramphenicol (10 μg/mL) and polymyxin B (100 μg/mL) to select for A. hydrophila transconjugants that have acquired the plasmid while counterselecting against the E. coli donor. Incubate plates for 24-48 hours at 28°C until colonies appear. [2]

  • Step 3: Counter-selection and mutant isolation: Streak potential transconjugants onto LB plates containing 5% sucrose to select for clones that have excised the sacB-containing plasmid through a second homologous recombination event. Incubate at 28°C for 24-48 hours. Screen sucrose-resistant, chloramphenicol-sensitive colonies by colony PCR using primers flanking the AmoG deletion site to identify clones with the desired gene replacement. Verify the in-frame deletion in these isolates through DNA sequencing of the PCR-amplified AmoG region. Confirm the absence of secondary mutations in the final ΔAmoG mutant through whole-genome sequencing if resources permit. [2]

Complementation Strain Construction

To generate a genetically complemented strain for confirmation that observed phenotypes result specifically from AmoG inactivation:

  • Step 1: Complementation vector construction: Amplify the complete AmoG coding sequence along with its native promoter region (approximately 500 bp upstream of the start codon) using primers AmoG-F3 and AmoG-R3. Digest both the PCR product and the pACYC184 vector with EcoRV restriction enzyme. Ligate the AmoG fragment into the linearized pACYC184 vector using T4 DNA ligase, generating the complementation plasmid pACYCAmoG-C. Verify correct construction through restriction analysis and DNA sequencing. [2]

  • Step 2: Introduction into mutant strain: Transform the pACYCAmoG-C plasmid into E. coli S17-1 λpir, then conjugate into the ΔAmoG mutant following the same conjugation procedure described above. Select transconjugants on LB agar containing tetracycline (12.5 μg/mL) and polymyxin B (100 μg/mL). Verify the presence of the complementation plasmid in the resulting ΔAmoG-C strain through plasmid extraction and PCR amplification of the AmoG insert. Confirm functional complementation by demonstrating restored siderophore production in CAS assays. [2]

Experimental Workflow Visualization

The following Graphviz diagram illustrates the complete experimental workflow for AmoG mutant construction and validation:

AmoG_Knockout_Workflow Start Experimental Design Primer_Design Primer Design AmoG-F1/R1, F2/R2 Start->Primer_Design Construct_Build Knockout Construct Amplification & Cloning Primer_Design->Construct_Build Conjugation Conjugative Transfer E. coli S17-1 → A. hydrophila Construct_Build->Conjugation Selection Double Selection Cm^R + Polymyxin B Conjugation->Selection Counter_Selection Counter-selection 5% Sucrose Plates Selection->Counter_Selection Screening Colony PCR Screening Counter_Selection->Screening Screening->Screening Repeat until positive clone found Validation Mutant Validation Sequencing & Phenotyping Screening->Validation Validation->Validation Confirm deletion by sequencing Complementation Complementation pACYC184 + AmoG Validation->Complementation Complete Validated Mutant & Complementation Strains Complementation->Complete

Validation and Analysis Methods

Genotypic Validation Techniques

Comprehensive genotypic validation ensures the correct genetic modification has been achieved:

  • PCR-based confirmation: Perform colony PCR using primers that flank the AmoG deletion site (outside the homology regions used for construct building) to verify the expected size difference between wild-type and mutant alleles. Include internal primers within the deleted region to confirm absence of the target sequence in the knockout mutant. For the complementation strain, use vector-specific and gene-specific primers to confirm the presence of the full-length AmoG gene. The amplification conditions should include an initial denaturation at 95°C for 3 minutes, followed by 30 cycles of denaturation at 95°C for 30 seconds, annealing at 54-58°C for 30 seconds, and extension at 72°C for 1 minute per kb, with a final extension at 72°C for 5 minutes. [2]

  • DNA sequencing analysis: Purify PCR products from validation amplifications and submit for Sanger sequencing using the same primers employed for PCR screening. Align sequence chromatograms to the reference A. hydrophila CCL1 genome (GenBank Accession No. CP092356) to confirm the precise 300 bp in-frame deletion in the AmoG coding sequence and the absence of unintended mutations in the flanking regions. For the complementation strain, sequence the entire AmoG insert in the pACYC184 vector to ensure the coding sequence and regulatory elements are intact and error-free. [2]

Phenotypic Characterization Methods

Rigorous phenotypic analysis confirms the functional consequences of AmoG inactivation:

  • Growth assays under iron stress: Assess bacterial growth under iron-limited conditions by culturing wild-type CCL1, ΔAmoG, and ΔAmoG-C strains in LB broth with and without 100 μM 2,2'-dipyridyl (Dp), a specific iron chelator. Measure optical density at 600 nm (OD₆₀₀) at regular intervals (e.g., every 2 hours) over a 24-hour period to generate growth curves. Perform three independent biological replicates for each strain and condition. The ΔAmoG mutant should exhibit significantly impaired growth specifically under iron-limited conditions (+Dp), while the complementation strain should show restored growth comparable to wild-type. [2]

  • Siderophore production assays: Evaluate siderophore production using the Chrome Azurol S (CAS) assay for universal siderophore detection and Arnow's test specifically for catecholate-type siderophores like amonabactin. For the CAS assay, spot 10 μL of stationary-phase bacterial cultures onto blue CAS agar plates and incubate at 28°C for 24-48 hours. The formation of orange halos around colonies indicates siderophore production and iron chelation. For quantitative analysis, grow strains in iron-limited minimal medium, remove cells by centrifugation, and mix the cell-free supernatant with CAS assay solution, measuring the absorbance at 630 nm. The ΔAmoG mutant should show significantly reduced siderophore production compared to wild-type and complementation strains. [2]

  • Pathogenicity assessments: Evaluate virulence attributes including motility assays in 0.3% agar plates, biofilm formation capacity in microtiter plates using crystal violet staining, and adhesion to eukaryotic cells using Caco-2 intestinal epithelial cells. For adhesion assays, infect Caco-2 monolayers at a multiplicity of infection (MOI) of 10:1 for 1 hour, wash away non-adherent bacteria, lyse cells with Triton X-100, and plate serial dilutions to quantify cell-associated bacteria. Calculate the adhesion index as the ratio of associated bacteria to initial inoculum. Additionally, assess cytotoxicity through lactate dehydrogenase (LDH) release from infected Caco-2 cells using a commercial cytotoxicity detection kit. [2]

Table 3: Key Validation Assays for AmoG Knockout Characterization

Validation Method Expected Result in ΔAmoG Biological Significance
Growth in iron-limited medium Significant impairment Confirms role in iron acquisition
CAS assay for siderophores Reduced or absent halo Validates amonabactin deficiency
Cell adhesion assay Reduced adhesion to Caco-2 Suggests role in host-pathogen interaction
In vivo infection model Attenuated virulence in fish Demonstrates role in pathogenesis
Complemented strain Phenotype rescue Confirms specificity of genetic manipulation

Applications and Conclusions

Research Applications and Implications

The AmoG knockout mutant enables sophisticated investigation of bacterial pathogenesis mechanisms with several significant research applications:

  • Virulence factor characterization: The ΔAmoG mutant provides a specific tool for elucidating the contribution of siderophore-mediated iron acquisition to A. hydrophila pathogenicity. In vivo infection experiments using crucian carp (Carassius auratus) or other susceptible fish models demonstrate that the ΔAmoG mutant exhibits significantly attenuated virulence compared to wild-type CCL1, with complementation restoring pathogenic potential. These findings establish amonabactin as a critical virulence factor necessary for establishing successful infections. Comparative transcriptomic analysis of fish infected with wild-type versus ΔAmoG strains reveals differential expression of genes involved in the Wnt/β-catenin signaling pathway, suggesting that amonabactin not only facilitates iron acquisition but may actively modulate host signaling pathways to compromise epithelial barrier function. [2]

  • Host-pathogen interaction studies: The AmoG knockout enables detailed investigation of how bacterial iron acquisition systems influence host physiological responses. Infection with the ΔAmoG mutant results in enhanced tight junction expression and reduced gut permeability in fish models, as evidenced by lower plasma levels of D-lactic acid and LPS compared to wild-type infections. These findings suggest that amonabactin production contributes to disruption of gut barrier integrity during infection. Further immunohistochemical analysis shows increased goblet cell numbers in ΔAmoG-infected fish, indicating that the absence of functional amonabactin production alters host mucosal responses to infection. These insights reveal the multifaceted role of bacterial siderophores not merely as iron scavengers but as active modulators of host immunity and barrier function. [2]

Troubleshooting and Technical Considerations

Successful implementation of this protocol requires attention to several potential technical challenges:

  • Optimization of conjugation efficiency: If conjugation yields insufficient transconjugants, optimize the donor:recipient ratio (test between 1:1 and 1:5), extend the mating time to 8-12 hours, and ensure that both donor and recipient strains are in mid-logarithmic growth phase (OD₆₀₀ ≈ 0.5-0.7) when mixed. Include appropriate controls to verify the counterselection against the donor E. coli S17-1 λpir strain. [2]

  • Verification of clean deletion: Ensure the in-frame deletion does not introduce polar effects on downstream genes by performing RT-PCR to assess expression of genes adjacent to AmoG. Alternatively, design the deletion such that it affects only the target gene without disrupting potential operon structures. If polar effects are suspected, consider complementation with a plasmid expressing only AmoG without upstream regulatory elements. [2]

  • Siderophore assay sensitivity: If CAS assay results show weak or ambiguous halos, concentrate the culture supernatant by lyophilization and resuspension in smaller volumes, use later stationary-phase cultures (48-72 hours) as siderophore production increases under prolonged iron starvation, and include positive control strains with known siderophore production for comparison. [2]

Conclusion

This comprehensive protocol provides detailed methodology for the construction, validation, and application of an AmoG knockout mutant in A. hydrophila. The systematic approach encompassing mutant construction through homologous recombination, complementation strain generation, and multifaceted phenotypic characterization enables researchers to rigorously investigate the functional role of amonabactin in bacterial iron acquisition and pathogenesis. The experimental workflows and validation criteria outlined herein ensure the generation of a well-characterized genetic tool that can yield robust, interpretable data regarding siderophore function in bacterial virulence. Application of this protocol has demonstrated that AmoG-mediated amonabactin production contributes significantly to A. hydrophila pathogenicity by facilitating iron acquisition and potentially modulating host Wnt/β-catenin signaling to compromise gut barrier function. The principles and techniques described can be adapted for functional analysis of other genes in A. hydrophila and related bacterial species, advancing our understanding of microbial pathogenesis and supporting development of novel antimicrobial strategies. [2]

References

Comprehensive Application Notes and Protocols for Measuring Bacterial Iron Transport

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bacterial Iron Transport Systems

Iron acquisition represents a critical physiological process for virtually all bacterial species, playing an essential role in both survival and pathogenesis. During infection, bacteria encounter extreme iron-restricted conditions due to host nutritional immunity mechanisms that sequester this essential nutrient. To overcome this limitation, bacteria have evolved sophisticated transport systems capable of acquiring iron from various sources including siderophore complexes, heme compounds, and free ionic iron (both Fe²⁺ and Fe³⁺). Understanding these mechanisms provides valuable insights for developing novel antimicrobial strategies that disrupt iron acquisition pathways. The protocols outlined in this document provide standardized methodologies for quantifying bacterial iron transport across multiple systems, enabling researchers to obtain reproducible data under controlled conditions.

The molecular machinery for iron transport spans both gram-positive and gram-negative bacteria, though with notable differences in complexity. Gram-negative systems typically require outer membrane receptors, periplasmic binding proteins, and ABC transporters, while gram-positive organisms often rely on surface-associated proteins directly feeding into ABC transporters. Among the most significant systems are the Feo pathway for ferrous iron transport, ABC-type transporters for siderophore-mediated iron uptake, and specialized systems for heme acquisition. Recent research on Enterococcus faecalis has revealed that this pathogen possesses at least five distinct iron transporters whose collective activity is essential for full virulence, demonstrating the functional redundancy that bacteria employ to maintain iron homeostasis under adverse conditions [1].

Quantitative Measurement of Bacterial Iron Transport

Protocol 1: Measurement of Ferrous Iron Uptake via the Feo System

The Feo system represents the primary mechanism for ferrous iron (Fe²⁺) transport in bacteria, particularly under anaerobic conditions or at low pH where Fe²⁺ is more abundant [2]. This protocol outlines a standardized approach for quantifying Feo-mediated iron transport using radioactive or colorimetric detection methods.

  • Principle: The Feo system utilizes the GTP-hydrolyzing activity of FeoB to power ferrous iron import through its integral transmembrane domain, with FeoA playing a regulatory role. The transport process can be quantified by measuring the accumulation of ⁵⁵Fe²⁺ or using the ferrous iron-sensitive dye Ferene S.

  • Reagents and Solutions:

    • Transport Buffer: 50 mM HEPES (pH 6.5-7.0), 100 mM KCl, 10 mM MgCl₂, 5 mM succinate
    • Anaerobic Chamber for maintaining oxygen-free environment (for strict anaerobic measurements)
    • ⁵⁵FeCl₃ (specific activity: 10-25 mCi/mg) or Ferene S (10 mM stock solution in water)
    • Reducing Solution: 10 mM sodium ascorbate in transport buffer (prepared fresh)
    • Stop Solution: 50 mM HEPES (pH 7.0), 100 mM KCl, 10 mM EDTA, 1 mM NaN₃
  • Procedure:

    • Bacterial Preparation: Grow bacterial cells to mid-log phase in appropriate medium under required oxygen conditions. Harvest cells by centrifugation (5,000 × g, 10 min, 4°C) and wash twice with transport buffer.

    • Iron Loading: Resuspend cells to OD₆₀₀ = 0.5 in transport buffer. For radioactive method, add ⁵⁵FeCl₃ (0.1-1 μCi/mL) with 10 μM unlabeled FeCl₃ and reducing solution. For colorimetric method, add FeCl₃ to 10 μM final concentration with reducing solution.

    • Uptake Measurement: Incubate at appropriate growth temperature (typically 37°C) with shaking. At designated time points (0, 1, 2, 5, 10, 15, 30 min), remove 1 mL aliquots and immediately filter through 0.45 μm nitrocellulose membranes.

    • Washing and Quantification: Wash filters with 5 mL stop solution. For radioactive method, measure membrane-associated radioactivity using liquid scintillation counting. For colorimetric method, incubate filters with 1 mL Ferene S solution (0.5 mM in 20 mM HEPES, pH 7.0) for 10 min, measure A₅₉₅, and compare to Fe²⁺ standard curve.

    • Data Analysis: Calculate iron uptake rates after subtracting time-zero values. Normalize to cell density or protein content.

  • Critical Parameters: Maintain strict anaerobic conditions when measuring true Fe²⁺ transport. Include appropriate negative controls using Feo-deficient mutants. Account for non-specific binding through time-zero measurements and mutant controls.

Protocol 2: Quantification of Iron Saturation in Lactoferrin Preparations

Lactoferrin serves as a key host iron-sequestering protein in mucosal secretions, and its iron saturation level significantly impacts bacterial iron acquisition capabilities. This protocol describes a comprehensive method for determining the iron saturation percentage in lactoferrin preparations, which is essential for standardized experiments studying bacterial iron acquisition from this source [3].

  • Principle: The method exploits the distinct spectral properties of iron-saturated lactoferrin, which exhibits an absorption maximum at approximately 466 nm due to iron coordination in its binding sites. By measuring the A₂₈₀/A₄₆₆ ratio and comparing to a standard curve generated using ICP-MS validated samples, the iron saturation percentage can be accurately determined.

  • Reagents and Solutions:

    • Lactoferrin Preparations: Commercial or purified lactoferrin samples
    • ICP-MS Calibration Standards: Commercially available iron standards for instrument calibration
    • Dialysis Buffers: 100 mM citrate buffer (pH 2.0-5.0) for iron removal; 50 mM Tris-HCl, 150 mM NaCl (pH 7.4) for buffer exchange
    • Iron Saturation Solution: Ferric nitrate with 20 mM nitrilotriacetic acid (NTA) and 50 mM sodium bicarbonate in Tris buffer
  • Procedure:

    • Preparation of Apo-Lactoferrin: Dialyze 50 mg/mL lactoferrin solution extensively against 100 mM citrate buffer (pH 2.0-5.0) for 24 hours at 4°C, followed by dialysis against distilled water for 24 hours.

    • Preparation of Holo-Lactoferrin: Incubate 50 mg/mL lactoferrin in 50 mM Tris-HCl, 150 mM NaCl (pH 7.4) with ferric nitrate (2:1 molar ratio Fe:lactoferrin) in the presence of NTA (5:1 molar ratio NTA:Fe) and 50 mM sodium bicarbonate for 2 hours at room temperature. Remove excess iron by dialysis.

    • Spectrophotometric Analysis: Measure absorbance of lactoferrin solutions at 280 nm and 466 nm using appropriate dilutions. Calculate A₂₈₀/A₄₆₆ ratio.

    • ICP-MS Validation: Digest lactoferrin samples in concentrated nitric acid (2 hours, 95°C), dilute with Milli-Q water, and analyze iron content using ICP-MS with external calibration.

    • Standard Curve Generation: Prepare lactoferrin samples with varying iron saturation levels (0-100%) by mixing apo- and holo-forms in known proportions. Determine actual iron content by ICP-MS and plot A₂₈₀/A₄₆₆ ratio versus iron saturation percentage.

  • Data Analysis: Use the generated standard curve to determine iron saturation levels of unknown lactoferrin preparations based solely on their A₂₈₀/A₄₆₆ ratio. Typical A₂₈₀/A₄₆₆ values range from >100 for apo-lactoferrin to approximately 27-28 for fully iron-saturated bovine lactoferrin [3].

Protocol 3: Functional Characterization of ABC-Type Iron Transporters

ABC (ATP-Binding Cassette) transporters represent the primary mechanism for iron transport across the cytoplasmic membrane in bacteria, functioning with substrate-binding proteins (SBPs) that deliver specific iron compounds [4]. This protocol details methodology for characterizing the activity of ABC-type iron transporters using both genetic and biochemical approaches.

  • Principle: ABC transporters utilize ATP hydrolysis to power substrate translocation. Their activity can be monitored by measuring transport of specific iron substrates (siderophores, heme) in wild-type versus transporter-deficient strains, coupled with transcriptional analysis of associated operons.

  • Reagents and Solutions:

    • Iron-Depleted Medium: Chemically defined medium (e.g., FMC) with iron content reduced to ~0.05 μM
    • Radioactive Substrates: ⁵⁵Fe-labeled siderophores or heme compounds
    • ATPase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT
    • RNA Stabilization Solution for transcriptomics studies
  • Procedure:

    • Genetic Construction: Generate deletion mutants of target ABC transporter genes using standard genetic techniques. For Enterococcus faecalis, this may include targeting fitABCD, emtABC, efaCBA, fhuDCBG, and feoAB loci [1].

    • Growth Phenotyping: Compare growth of wild-type and mutant strains in iron-replete (~80 μM Fe) and iron-depleted (~0.05 μM Fe) media. Monitor growth curves for 24-48 hours.

    • Transport Assays: Measure uptake of ⁵⁵Fe-labeled substrates (siderophores, heme) as described in Protocol 2.1, using both wild-type and mutant strains.

    • ATPase Activity: Prepare membrane fractions and measure ATP hydrolysis in the presence and absence of iron substrates using colorimetric phosphate detection methods.

    • Transcriptional Analysis: Extract RNA from cells grown under iron-replete and iron-depleted conditions. Perform RNA-seq or RT-qPCR to quantify expression of transporter genes.

  • Data Interpretation: Significant impairment of iron-substrate transport in specific mutants indicates the involvement of the targeted transporter in acquisition of that substrate. Upregulation of transporter genes under iron-depleted conditions suggests regulation by Fur or similar metalloregulators. Correlation with growth defects under iron limitation confirms physiological relevance.

Data Presentation and Analysis Guidelines

Comprehensive Tables for Iron Transport Systems

Table 1: Major Bacterial Iron Transport Systems and Their Characteristics

Transport System Iron Substrate Energy Source Genetic Components Regulatory Mechanism
Feo [2] Fe²⁺ GTP hydrolysis FeoA, FeoB, FeoC (in some species) Fur repression under high iron
ABC Transporters [4] Fe³⁺-siderophores, heme ATP hydrolysis SBP, TMD, NBD Fur/Fur-like repression
Ftr-type [5] Fe²⁺ (oxidized to Fe³⁺) Proton motive force? FtrA, FtrB, FtrC, FtrD Unknown
Fhu [1] Ferrichrome TonB-dependent (OM), ATP-dependent (CM) FhuD, FhuB, FhuG Fur repression

Table 2: Key Experimental Parameters for Iron Transport Assays

Assay Type Optimal pH Range Temperature Detection Limit Critical Controls
Feo Transport 6.5-7.0 37°C 0.1 nmol Fe/mg protein Feo mutant, anaerobic validation
Lactoferrin Iron Saturation 7.4 25°C 5% saturation Apo- and holo-standards
ABC Transporter Function 7.0-7.5 37°C Varies by substrate ATPase-deficient mutants
Siderophore Transport 6.5-7.5 37°C 1 nM radiolabeled siderophore Receptor-deficient strains
Data Visualization Standards

Effective data presentation is crucial for interpreting iron transport experiments. The following standards should be applied:

  • Continuous Data Presentation: For transport kinetics, use scatterplots with connecting lines rather than bar graphs to show time-dependent accumulation [6]. Each data point should represent the mean ± SEM of at least three independent experiments.

  • Statistical Analysis: Include appropriate significance testing (e.g., Student's t-test, ANOVA with post-hoc analysis) with clearly denoted p-values (*p < 0.05, p < 0.01, *p < 0.001).

  • Growth Curves: Present growth data as line graphs with both wild-type and mutant strains under iron-replete and iron-depleted conditions on the same axes for direct comparison [1].

  • Spectroscopic Data: Include original spectra when presenting lactoferrin iron saturation measurements, clearly indicating the A₂₈₀ and A₄₆₆ wavelengths used for ratio calculations [3].

Regulatory Pathway Diagrams Using Graphviz

Bacterial Iron Regulation Network

The following Graphviz diagram illustrates the complex regulatory network controlling bacterial iron transport systems, integrating both transcriptional and post-transcriptional mechanisms:

BacterialIronRegulation Fur Fur Repressor Feo Feo System (Fe²⁺ Transport) Fur->Feo Represses ABC ABC Transporters (Fe³⁺-Siderophores) Fur->ABC Represses Siderophore Siderophore Biosynthesis Fur->Siderophore Represses ECF ECF Sigma Factor ECF->ABC Induces Fe Fe²⁺/Fe³⁺ Fe->Fur Binds OM Outer Membrane Receptor OM->ECF Activates Feo->Fe Imports ABC->Fe Imports Ftr Ftr System (Fe²⁺ Oxidation) Ftr->Fe Oxidizes/Imports

Diagram 1: Regulatory network of bacterial iron transport systems. The diagram illustrates how Fur repressor protein and ECF sigma factors coordinate iron homeostasis.

Gram-Negative Iron Signaling Pathway

The following diagram details the specific signaling mechanism used by gram-negative bacteria to sense and respond to extracellular iron sources:

GramNegativeSignaling OM_Receptor Outer Membrane Receptor (e.g., FecA, FhuA) TonB TonB Complex OM_Receptor->TonB Activates FeSiderophore Fe³⁺-Siderophore Complex FeSiderophore->OM_Receptor Binds AntiSigma Anti-Sigma Factor (FecR) TonB->AntiSigma Signals Protease Protease (Prc, RseP) AntiSigma->Protease Cleaved by ECF_Sigma ECF Sigma Factor (FecI) Protease->ECF_Sigma Releases RNAP RNA Polymerase ECF_Sigma->RNAP Binds Transcription Transporter Gene Expression RNAP->Transcription Initiates

Diagram 2: Iron carrier signaling pathway in gram-negative bacteria. This illustrates the signal transduction from outer membrane receptor binding to gene expression activation [7].

Conclusion and Applications

The protocols and methodologies presented in this document provide standardized approaches for investigating bacterial iron transport mechanisms, which play indispensable roles in bacterial physiology and pathogenesis. The integrated application of these techniques—ranging from genetic manipulation to biochemical transport assays and regulatory network analysis—enables comprehensive characterization of iron acquisition systems across diverse bacterial species.

These approaches have significant translational applications, particularly in antimicrobial development. Targeting iron transport systems represents a promising strategy for novel antibiotics, as evidenced by the virulence impairment observed in Enterococcus faecalis mutants lacking multiple iron transporters [1]. Furthermore, understanding the molecular details of these systems aids in deciphering host-pathogen interactions and developing interventions that exploit bacterial nutritional requirements. The continued refinement of these protocols, incorporating emerging technologies such as cryo-EM structural analysis and single-cell imaging, will further enhance our ability to investigate these critical bacterial survival systems.

References

FstC Receptor Identification & Ligand Plasticity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core experimental findings on the FstC receptor and its interaction with various siderophores [1].

Experimental Aspect Key Findings & Quantitative Data
Receptor Identification FstC experimentally confirmed as the outer membrane receptor for amonabactin siderophores in A. salmonicida subsp. salmonicida. [1]
Natural Ligands (Amonabactins) Four related catecholate siderophores: P750, T789, P693, and T732. [1]
Ligand Activity & Preference P750 and T789 (15-atom linker) showed highest growth promotion activity. P693 and T732 (12-atom linker) were less efficient. [1]
Ligand Plasticity FstC displays wide ligand plasticity; recognition does not require specific Phe or Trp residues in the siderophore structure. [1]
Pathogen Relevance The FstC receptor is present in most Aeromonas species, including human and animal pathogens like A. hydrophila. [1]
Therapeutic Potential The FstC-mediated iron uptake pathway is a promising target for siderophore-antibiotic conjugates ("Trojan horse" strategy). [1]

Experimental Workflow for FstC Characterization

This section outlines the key methodologies used to identify FstC and characterize its function.

Protocol 1: Genetic Validation of FstC Receptor Function

This protocol describes the creation of isogenic bacterial strains to compare the function of FstC.

  • 1. Principle: The growth of a wild-type strain (FstC+) is compared to a mutant strain lacking the fstC gene (FstC-) when provided with different siderophores as the sole iron source. Growth promotion indicates functional siderophore uptake via the receptor.
  • 2. Reagents & Strains:
    • A. salmonicida subsp. salmonicida wild-type strain (FstC+).
    • Engineered A. salmonicida fstC knockout mutant (FstC-).
    • Chemically synthesized amonabactins (P750, T789, P693, T732) and their synthetic analogues.
    • Iron-depleted culture medium (e.g., supplemented with a chelator like 2,2'-Dipyridyl).
  • 3. Procedure:
    • Inoculate FstC+ and FstC- strains into iron-depleted medium.
    • Supplement individual cultures with defined, low concentrations (e.g., low micromolar range) of each purified amonabactin or analogue. Include an unsupplemented control.
    • Incubate cultures under optimal growth conditions.
    • Monitor bacterial growth over 18-24 hours by measuring optical density (OD) at 600 nm.
  • 4. Data Analysis: Significant growth promotion in the FstC+ strain, but not in the FstC- strain, with a specific siderophore provides direct evidence that FstC is essential for its uptake. The relative growth rates and final cell densities allow for ranking siderophore potency.
Protocol 2: Evaluating Siderophore Structure-Activity Relationships

This protocol involves the chemical synthesis of siderophore analogues to define the minimal structural motifs required for FstC recognition.

  • 1. Principle: Systematic modification of the native amonabactin structure is used to identify functional groups and molecular features critical for receptor binding and iron transport.
  • 2. Reagents:
    • Synthetic amonabactin analogues (e.g., mono-catecholate forms, biscatecholates with varying linker lengths, compounds with alternative amino acid substitutions).
  • 3. Procedure:
    • Employ solid-phase peptide synthesis or solution-phase chemistry to generate amonabactin analogues. Key modifications include [1]:
      • Varying the linker length between catecholamide units (12 vs. 15 atoms).
      • Replacing or removing aromatic residues (Phe, Trp).
      • Creating truncated versions lacking one catechol group.
    • Purify and characterize all synthetic compounds using analytical techniques (HPLC, mass spectrometry).
    • Test the siderophore activity of each analogue using the growth promotion assay described in Protocol 1.
  • 4. Data Analysis: Analogue activity is compared to the native amonabactins. For example, the finding that biscatecholates with a 15-atom linker are more efficient than those with a 12-atom linker defines a key structural requirement. Similarly, finding that activity is retained without Phe/Trp residues demonstrates receptor plasticity [1].

Application Note: Exploiting FstC for "Trojan Horse" Antibacterials

The functional plasticity of FstC and its presence in key pathogens like A. hydrophila make it an excellent target for a "sideromycin" strategy. This involves creating conjugates where a bactericidal antibiotic is covalently linked to a siderophore molecule recognized by FstC [1].

The diagram below visualizes this "Trojan horse" mechanism and the experimental workflow for FstC characterization.

cluster_0 Experimental Workflow FSTC FstC Receptor Transport Iron/Siderophore Uptake FSTC->Transport Siderophore Native Siderophore (e.g., Amonabactin) Siderophore->FSTC Conjugate Siderophore-Antibiotic Conjugate Conjugate->FSTC  Mimics Siderophore Death Bacterial Cell Death Synthesize Synthesize Siderophores & Analogues Engineer Engineer FstC(+) & FstC(-) Strains Synthesize->Engineer Assay Growth Promotion Assay Engineer->Assay Analyze Analyze Structure-Activity Relationships (SAR) Assay->Analyze

The conceptual diagram illustrates two main concepts:

  • The "Trojan Horse" Strategy: A siderophore-antibiotic conjugate mimics the native siderophore and is actively imported into the bacterial cell via the FstC receptor, leading to targeted drug delivery and cell death [1].
  • The Experimental Workflow: The process for identifying and characterizing the FstC receptor, from synthesizing ligands and engineering bacterial strains to conducting functional assays and analyzing results [1].

References

Comprehensive Application Notes and Protocols for Outer Membrane Transport Protein Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Outer membrane transport proteins (OMPs) represent a critical class of membrane proteins that facilitate the movement of substances across cellular membranes in organisms across all kingdoms of life. In Gram-negative bacteria, these proteins are particularly important as they must function within the unique dual-membrane architecture of the cell envelope. Membrane transport proteins account for approximately 5-15% of all proteins encoded in genomes and perform vital physiological functions including nutrient capture, antibiotic efflux, toxin secretion, and environmental sensing [1] [2]. From a clinical perspective, these proteins are increasingly recognized as potential drug targets due to their involvement in pathogen virulence and cellular homeostasis. Despite their significance, the structural characterization of membrane transport proteins has lagged considerably behind that of soluble proteins, with fewer than 300 unique membrane protein structures resolved to date compared to over 20,000 unique soluble protein structures [1]. This disparity underscores the technical challenges associated with studying membrane proteins, primarily stemming from their hydrophobic nature and the complexities of maintaining their native conformation outside of lipid environments.

The alternating access model formulated by Jardetsky provides the fundamental theoretical framework for understanding transport protein mechanisms [1] [2]. This model proposes that transport proteins isomerize between an outward-facing state with substrate-binding sites accessible from the extracellular space and an inward-facing state accessible to the intracellular environment. The conformational cycle typically involves at least four distinct states: outward-open, occluded (with substrates bound), inward-open, and occluded without substrates [1]. This mechanistic understanding forms the basis for designing assays that can probe different aspects of transport protein function, from substrate binding and translocation to conformational dynamics and energy coupling. The development of robust assays for OMP activity is therefore essential for advancing both basic science and drug discovery efforts targeting these proteins, particularly in an era of increasing antibiotic resistance where bacterial transport mechanisms represent attractive targets for novel therapeutic interventions [3] [1].

Key Considerations in OMP Assay Development

Pre-assay Planning Factors
  • Protein Physiological Status: Determine whether the assay will utilize transporters in their native membranes, purified and reconstituted into artificial systems, or studied in whole cells. Each approach offers distinct advantages and limitations regarding biological relevance versus experimental control [3].

  • Substrate Availability and Specificity: Source appropriate substrates with adequate purity and specific activity, particularly for kinetic studies. The choice between natural substrates and analogs may depend on detection method requirements and the specific research questions being addressed [3].

  • Assay Purpose and Throughput Needs: Clearly define whether the assay is intended for screening applications, detailed mechanistic studies, or comparative analysis of substrates and inhibitors. This determination will guide the selection of appropriate technologies and experimental designs [3].

  • Detection Method Compatibility: Evaluate the compatibility of the transport protein preparation with various detection technologies, considering factors such as autofluorescence, light-scattering properties, and background signal interference that may affect assay sensitivity and reliability [3] [4].

Detection Method Selection

The selection of appropriate detection methodologies represents a critical decision point in OMP assay development. Fluorometric assays offer high sensitivity and temporal resolution, making them suitable for kinetic studies of transport activity, while scintillation proximity assays provide robust detection of radiolabeled substrates without separation steps [3]. Surface plasmon resonance (SPR) enables real-time monitoring of binding interactions between transport proteins and their ligands, yielding valuable information about affinity and binding kinetics [3]. For studying conformational dynamics, electron paramagnetic resonance (EPR) spectroscopy, particularly pulsed techniques such as PELDOR/DEER, can measure distances between spin labels in the nanometer range, providing insights into structural changes during the transport cycle [5]. The recent development of in-cell EPR approaches allows for studying OMP conformational dynamics in native environments, including within intact E. coli cells, thereby preserving native lipid and cellular interactions that may influence protein function [6] [5].

Table 1: Detection Methods for OMP Assays

Method Principle Applications Sensitivity Throughput
Fluorometry Detection of fluorescent substrates or environment-sensitive dyes Uptake assays, binding studies, kinetic measurements High (nM-pM) Medium-High
Scintillation Proximity Radiation detection when radiolabeled substrates approach scintillant Binding assays, uptake studies without separation Medium (μM-nM) High
Surface Plasmon Resonance Measurement of refractive index changes near a metal surface Real-time binding kinetics, affinity determinations High (nM-pM) Medium
ITC Measurement of heat changes during binding interactions Binding constants, thermodynamics Medium (μM-nM) Low
NMR Magnetic properties of atomic nuclei Structural information, dynamics Low-mM range Low
EPR/PELDOR Microwave radiation absorption by unpaired electrons Distance measurements, conformational dynamics Single molecules Low

Experimental Strategies and Assay Configurations

Overview of Major Approaches

The strategic design of OMP assays depends fundamentally on the specific research questions being addressed and the available technical resources. Uptake assays directly measure the translocation of substrates across membranes, providing the most physiologically relevant assessment of transport activity. These assays can be configured using either vesicular systems or whole cells, with detection of substrate accumulation typically achieved via radiolabeled or fluorescent substrates [3]. Entrance counterflow assays represent a more specialized approach that exploits the trans-stimulation phenomenon to study specific transporter properties [3]. Alternatively, ligand interaction assays focus on molecular binding events rather than complete translocation processes, providing detailed information about affinity, stoichiometry, and binding kinetics. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are particularly valuable for these applications, enabling rigorous quantification of interaction parameters without requiring transport activity [3].

For studying the conformational dynamics underlying transport function, electrophysiological assays and stopped-flow techniques can provide insights into the rapid structural changes that occur during the transport cycle [3]. More recently, advanced spectroscopic methods like pulsed electron-electron double resonance (PELDOR or DEER) have enabled researchers to make precise distance measurements between spin labels in the nanometer range, offering unprecedented views of conformational changes in native environments [5]. The emerging capability to perform these measurements in intact cells and native membranes represents a significant advancement, as it eliminates potential artifacts associated with protein purification and reconstitution [6]. Each of these strategic approaches offers complementary information, and a comprehensive understanding of OMP function often requires integration of data from multiple assay configurations.

Vesicular Versus Whole-Cell Assay Systems

The choice between vesicular systems and whole-cell preparations represents a fundamental consideration in OMP assay design. Vesicular systems, comprising either native membrane vesicles or proteoliposomes with reconstituted transporters, offer defined experimental conditions with control over both the internal and external environments [3] [7]. This configuration enables precise manipulation of electrochemical gradients and solute composition, making it ideal for mechanistic studies of transport energetics and coupling ratios. Additionally, vesicular systems typically exhibit lower background activity and fewer confounding factors compared to whole cells. However, these advantages come at the cost of considerable effort required for membrane preparation and protein purification/reconstitution, with the ever-present risk of losing essential factors or damaging protein function during isolation.

In contrast, whole-cell assay systems preserve the native cellular context with intact metabolic and regulatory networks, providing greater physiological relevance [6] [5]. The development of techniques for studying OMP function in intact E. coli cells, including in situ spin labeling for EPR spectroscopy, has opened new possibilities for investigating transport proteins in their native environment [6]. These approaches maintain all native protein-lipid and protein-protein interactions that may be critical for proper function, while also eliminating potential artifacts introduced by purification and reconstitution procedures. However, whole-cell systems offer less experimental control over internal conditions and may present challenges related to substrate accessibility, efflux systems, and metabolic conversion of test compounds. The decision between these systems ultimately depends on the specific research goals, with vesicular systems preferred for reductionist mechanistic studies and whole-cell approaches favored for physiological relevance and certain advanced structural techniques.

Detailed Experimental Protocols

Protocol 1: Substrate Uptake Assay Using Reconstituted Proteoliposomes

4.1.1 Principle and Applications This protocol describes a method for measuring transport activity using proteoliposomes reconstituted with purified outer membrane transport proteins. Based on established reconstitution methodologies [7], this approach enables quantitative assessment of substrate translocation across a defined lipid bilayer under controlled conditions. The assay is particularly valuable for studying transport kinetics, energetics, and inhibitor sensitivity without complications from cellular metabolism or parallel transport systems.

4.1.2 Materials and Reagents

  • Purified outer membrane transport protein (e.g., FhaC transporter [7])
  • Lipids for proteoliposome formation (E. coli polar lipid extract or defined mixtures)
  • Detergent for solubilization (e.g., n-dodecyl-β-D-maltoside)
  • Radiolabeled or fluorescent substrate
  • Size-exclusion chromatography columns (e.g., Sephadex G-50)
  • Assay buffer appropriate for the specific transporter
  • Stopping solution (inhibitor or quenching agent)
  • Filter manifold and appropriate membranes (e.g., nitrocellulose, 0.22 μm pore size)
  • Scintillation counter or fluorometer

4.1.3 Procedure

  • Proteoliposome Reconstitution:

    • Prepare liposomes by solubilizing lipids in reconstitution buffer containing detergent.
    • Mix purified transport protein with pre-formed liposomes at appropriate protein-to-lipid ratio.
    • Incubate for 30 minutes at room temperature.
    • Remove detergent by adsorption chromatography or rapid dilution.
    • Subject proteoliposomes to freeze-thaw cycles and extrusion through 400 nm polycarbonate filters to achieve uniform size distribution [7].
  • Uptake Measurement:

    • Dilute proteoliposomes in assay buffer to desired concentration.
    • Pre-incubate for 5 minutes at appropriate temperature (typically 30-37°C).
    • Initiate transport by adding labeled substrate.
    • At designated time points, remove aliquots and apply to filters under vacuum.
    • Rapidly wash with ice-cold buffer to stop transport and remove external substrate.
    • Quantify accumulated substrate using appropriate detection method (scintillation counting or fluorescence measurement).

4.1.4 Critical Parameters and Optimization

  • Protein-to-Lipid Ratio: Systematically vary between 1:100 and 1:5000 (w/w) to optimize transport activity while maintaining membrane integrity.
  • Internal Composition: Consider the internal vesicle composition, which can be controlled during reconstitution, as it may influence transport activity.
  • Time Resolution: For kinetic analyses, ensure time points are sufficiently early to measure initial rates (typically <30 seconds for fast transporters).
  • Control Experiments: Always include control liposomes without protein to account for non-specific substrate binding.

The following workflow diagram illustrates the key steps in the proteoliposome transport assay:

G Start Start Assay Preparation LipPrep Lipid Preparation Solubilize lipids in buffer with detergent Start->LipPrep ProteinPrep Protein Preparation Purified transport protein Start->ProteinPrep Reconstitution Proteoliposome Formation Mix protein with liposomes Remove detergent LipPrep->Reconstitution ProteinPrep->Reconstitution SizeControl Vesicle Size Control Freeze-thaw cycles Extrusion through 400 nm filter Reconstitution->SizeControl AssayInit Assay Initiation Dilute proteoliposomes Add labeled substrate SizeControl->AssayInit TimePoints Sample Time Points Remove aliquots at designated intervals AssayInit->TimePoints Filtration Rapid Filtration Vacuum filtration Ice-cold wash TimePoints->Filtration Detection Substrate Detection Scintillation counting or fluorometry Filtration->Detection DataAnalysis Data Analysis Calculate uptake rates and kinetics Detection->DataAnalysis

Protocol 2: Ligand Interaction Analysis Using Surface Plasmon Resonance

4.2.1 Principle and Applications Surface plasmon resonance (SPR) provides a label-free method for studying real-time interactions between transport proteins and their ligands. This technique measures changes in refractive index at a sensor surface, enabling quantification of binding kinetics, affinity, and stoichiometry [3]. SPR is particularly valuable for characterizing inhibitor binding and studying allosteric regulators of transport function.

4.2.2 Materials and Reagents

  • SPR instrument (e.g., Biacore systems)
  • Sensor chips with appropriate surface chemistry (CM5 for amine coupling, NTA for His-tagged proteins)
  • Purified transport protein (detergent-solubilized if necessary)
  • Ligand solutions at various concentrations
  • Running buffer (compatible with protein stability and binding)
  • Regeneration solution (typically mild acid or base)

4.2.3 Procedure

  • Sensor Surface Preparation:

    • Select appropriate coupling chemistry based on protein properties.
    • Activate sensor surface using standard EDC/NHS chemistry for amine coupling.
    • Dilute protein in appropriate buffer (pH 4.0-5.0 for amine coupling) and inject over activated surface.
    • Block remaining activated groups with ethanolamine.
    • Achieve desired immobilization level (typically 5-15 kDa response units for kinetic studies).
  • Binding Measurements:

    • Establish stable baseline with running buffer.
    • Inject ligand solutions at various concentrations in random order.
    • Allow association phase (typically 1-5 minutes).
    • Monitor dissociation phase by switching to running buffer.
    • Regenerate surface between cycles if necessary.
    • Include blank injections for double-referencing.

4.2.4 Data Analysis

  • Subtract reference cell and blank injection responses.
  • Fit binding sensograms to appropriate interaction models (1:1 Langmuir binding for simple interactions).
  • Calculate kinetic parameters (ka, kd) and equilibrium constants (KD).
Protocol 3: Conformational Dynamics Using DEER/PELDOR Spectroscopy

4.3.1 Principle and Applications Pulsed electron-electron double resonance (PELDOR or DEER) spectroscopy enables distance measurements between spin labels in the nanometer range (1.5-8 nm), providing insights into conformational changes and substrate-induced structural rearrangements in transport proteins [5]. This protocol describes an in situ approach for studying outer membrane proteins in their native environment, including within intact E. coli cells.

4.3.2 Materials and Reagents

  • E. coli strains expressing cysteine-modified target protein
  • Spin label (e.g., MTSL, (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate)
  • Outer membrane isolation reagents (lysozyme, EDTA, sucrose)
  • DEER/PELDOR spectrometer (X-band or Q-band)
  • Cryogenic temperature setup (50-80 K)

4.3.3 Procedure

  • In Situ Spin Labeling:

    • Overexpress cysteine-modified target protein in E. coli.
    • Harvest cells and wash with appropriate buffer.
    • Incubate with MTSL spin label (typically 100-500 μM) for 2-16 hours at 4-25°C.
    • Remove excess spin label by repeated washing.
    • For some applications, use isolated outer membranes instead of whole cells [5].
  • DEER Measurements:

    • Transfer spin-labeled sample into quartz EPR tubes.
    • Optimize sample concentration for DEER measurements (typically 50-100 μM spin concentration).
    • Flash-freeze samples in liquid nitrogen.
    • Perform DEER measurements using appropriate pulse sequences (typically four-pulse DEER).
    • Collect data at cryogenic temperatures (50-80 K) to extend coherence times.

4.3.4 Data Analysis

  • Process raw data to remove background contributions from intermolecular interactions.
  • Use model-free analysis methods (Tikhonov regularization) to extract distance distributions.
  • Analyze distance distributions for conformational changes and structural heterogeneity.
  • Compare distributions under different conditions (substrate-bound vs. unbound, different inhibitors).

Table 2: Comparison of Key OMP Assay Techniques

Assay Type Information Obtained Sample Requirements Time Investment Specialized Equipment
Uptake Assay Transport rates, energetics, inhibition Purified protein or membrane vesicles 1-2 days Filtration manifold, scintillation counter/fluorometer
SPR Binding kinetics, affinity, stoichiometry Purified protein 1 day SPR instrument
ITC Binding thermodynamics, affinity Purified protein Several hours ITC instrument
DEER/EPR Conformational changes, distances Whole cells or membranes 3-5 days EPR spectrometer, cryogenic equipment
Electrophysiology Transport mechanisms, charge movement Proteoliposomes or planar bilayers 1-2 days Electrophysiology setup

Data Analysis and Interpretation

Kinetic Analysis of Transport Data

The analysis of transport kinetics provides critical insights into the mechanism and efficiency of membrane transport proteins. For uptake assays, initial velocity measurements should be determined at multiple substrate concentrations to derive traditional Michaelis-Menten parameters Km and Vmax. However, transport proteins often exhibit more complex kinetics due to their multi-step mechanisms involving binding, occlusion, and translocation events. Hill coefficients should be calculated to identify potential cooperativity in substrate binding. For time-course experiments, curve fitting to appropriate kinetic models can yield rate constants for specific steps in the transport cycle. When studying energized transport systems, the dependence of transport rates on the electrochemical gradient should be quantitatively assessed to understand coupling efficiency.

Data from inhibition studies should be analyzed using Dixon or Cheng-Prusoff plots to determine IC50 and Ki values, distinguishing between competitive, non-competitive, and uncompetitive inhibition mechanisms. For transport proteins that mediate exchange or counter-transport, trans-stimulation experiments can provide information about the relative rates of different steps in the transport cycle. Statistical analysis should include appropriate replicates to account for biological variability, particularly when working with vesicular systems that may exhibit batch-to-batch variations in reconstitution efficiency. Throughout the analysis process, consistency with the alternating access model should be evaluated, as this framework provides the fundamental principles governing most transport protein mechanisms [1] [2].

Structural Interpretation of DEER Data

The interpretation of DEER distance distributions requires integration with available structural information and biochemical knowledge about the transport protein. Multi-modal distance distributions often indicate conformational heterogeneity, which may reflect the sampling of different states in the transport cycle. Changes in distance distributions upon substrate or inhibitor binding can identify conformational selection or induced fit mechanisms. For proteins with known crystal structures, molecular modeling with spin label simulation (e.g., using MMM or MtsslWizard software) can help map measured distances onto specific structural elements.

When analyzing DEER data from in-cell measurements [6] [5], it is important to consider potential differences from purified preparations. Reduced distance precision in cells may result from the crowded intracellular environment, while consistent distances between cellular and membranous preparations validate structures in native environments. For oligomeric membrane proteins, DEER can distinguish between intersubunit and intrasubunit distances through selective labeling strategies, providing insights into quaternary structure arrangements and their functional implications. The combination of DEER distance measurements with functional transport assays creates a powerful approach for correlating structural dynamics with functional activity, enabling construction of comprehensive mechanistic models that integrate both structural and functional data.

Applications and Troubleshooting

Research and Drug Development Applications

Assays for outer membrane transport proteins find diverse applications across basic research and pharmaceutical development. In basic research, these assays enable mechanistic studies of transport processes, structure-function relationships, and regulation of membrane transporters. The integration of functional assays with structural techniques has been particularly powerful for understanding the molecular basis of transport mechanisms, as exemplified by studies validating the alternating access model through direct observation of conformational states [1] [2]. In drug discovery, transport protein assays are essential for screening compound libraries against potential targets, particularly in antibacterial development where outer membrane transporters play crucial roles in nutrient uptake and antibiotic resistance [3] [1].

The pharmaceutical industry extensively utilizes transport assays in ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling to evaluate how drug candidates interact with human transport proteins that influence pharmacokinetics [4]. Additionally, the development of diagnostic applications based on transport protein function is an emerging area, with assays being used to characterize transport deficiencies in genetic diseases and to develop biomarkers based on transporter expression or function. The versatility of transport protein assays ensures their continued importance across multiple disciplines, from fundamental microbiology to clinical medicine.

Troubleshooting Common Issues
  • Low Signal in Uptake Assays: This common problem may result from insufficient protein incorporation during reconstitution, loss of protein activity during purification, or inappropriate substrate detection parameters. To address this issue, verify protein incorporation efficiency using Western blotting or other detection methods, optimize reconstitution conditions by varying lipid composition and protein-to-lipid ratios, and confirm substrate specificity and detection sensitivity using positive controls when available.

  • High Background in Binding Assays: Elevated background signals can compromise data quality in SPR and other binding assays. Implementation of rigorous reference cell subtraction and blank injection protocols can minimize systematic errors. For filtration-based assays, optimize wash conditions (volume, composition, temperature) to reduce non-specific binding without removing specifically bound ligand. Additionally, include appropriate controls (empty liposomes, non-transporting mutant proteins) to quantify and subtract non-specific components.

  • Poor Decay in DEER Measurements: In DEER spectroscopy, poor signal decay may result from low spin labeling efficiency or insufficient concentration. Measure labeling efficiency using mass spectrometry or continuous-wave EPR and optimize labeling conditions (pH, temperature, reactant concentrations) if necessary. For concentration issues, concentrate samples while avoiding aggregation, and consider using perdeuterated buffers and cryoprotectants to improve signal-to-noise ratios.

  • Inconsistent Kinetics Between Preparations: Variability in kinetic parameters between different protein preparations can arise from differences in protein quality, lipid composition, or assay conditions. Establish rigorous quality control measures for protein purity and activity, standardize lipid sources and reconstitution protocols, and carefully control assay conditions (temperature, pH, ionic strength). Additionally, use internal standards and reference compounds to normalize results across different experimental sessions.

Conclusion

The comprehensive analysis of outer membrane transport proteins requires a multifaceted approach integrating functional assays, binding studies, and structural techniques. The protocols described here provide a foundation for investigating various aspects of transport protein function, from basic kinetic characterization to detailed mechanistic studies. The ongoing development of methods for studying transport proteins in native environments, particularly in situ approaches using whole cells [6] [5], represents an important direction for the field, as it minimizes potential artifacts associated with purification and reconstitution. As membrane transport proteins continue to be important targets for therapeutic intervention, particularly in infectious diseases, robust and informative assay platforms will remain essential tools for both basic research and drug discovery.

References

Amonabactin Biosynthesis: Core Concepts

Author: Smolecule Technical Support Team. Date: February 2026

Amonabactin is a siderophore (an iron-chelating compound) produced by the bacterium Aeromonas hydrophila. It exists in two primary forms, both sharing a common structure composed of 2,3-dihydroxybenzoic acid (DHB), lysine, and glycine, but differing in a single amino acid [1] [2]:

  • Amonabactin T: Contains Tryptophan
  • Amonabactin P: Contains Phenylalanine

Research suggests the biosynthetic pathway consists of two main segments [1] [2]:

  • Production of DHB
  • Assembly of the peptide chain from DHB and the amino acids

The pathway appears to be regulated by a novel enzyme sensitive to D-tryptophan, which can incorporate either tryptophan or phenylalanine into the final structure. Adding D-tryptophan to cultures can reduce the synthesis of both amonabactin forms [1] [2].

Experimental Insights & Optimization Factors

The table below summarizes key factors that influence amonabactin synthesis, derived from mutant studies [1] [2].

Factor Impact on Synthesis Experimental Note
Iron Restriction Induces biosynthesis Use iron-restricted medium to promote production. [1]
D-tryptophan analog Reduces synthesis of both T and P forms Lengthens lag phase in iron-restricted medium. [1] [2]
Mutant Strains (Biosynthetic) No amonabactin produced; can be used to elucidate pathway steps. Two categories: those that produce no phenolates, and those that excrete DHB but not amonabactin. [1] [2]
Mutant Strains (Utilization) Overproduces amonabactin Lesions in genes for amonabactin utilization lead to overproduction. [1] [2]

Troubleshooting Common Scenarios

While detailed protocols are scarce, here are potential solutions to common experimental problems based on the foundational research:

  • Problem: Low or No Amonabactin Yield

    • Solution: Ensure the culture medium is iron-restricted, as this is a key physiological trigger for biosynthesis [1] [2]. Verify the identity and integrity of your bacterial strain, as biosynthetic mutants will not produce amonabactin [1] [2].
  • Problem: Difficulty Detecting or Differentiating Amonabactin Forms

    • Solution: The original research identified and isolated the two forms using chrome azurol S (CAS) siderophore detection agar to screen for production and overproduction [1] [2].

A Proposed Experimental Workflow

The following diagram outlines a general logic flow for an experiment aimed at optimizing amonabactin, based on the concepts from the search results.

Amonabactin_Optimization Start Start: Culture A. hydrophila IronRestriction Grow in Iron-Restricted Medium Start->IronRestriction DetectSiderophore Detect Siderophore on Chrome Azurol S (CAS) Agar IronRestriction->DetectSiderophore AnalyzeYield Analyze Amonabactin Yield DetectSiderophore->AnalyzeYield LowYield Low/No Yield AnalyzeYield->LowYield GoodYield Good Yield AnalyzeYield->GoodYield CheckStrain Check Strain Integrity (No biosynthetic mutations) LowYield->CheckStrain Proceed Proceed to Form Identification & Purification GoodYield->Proceed Optimize Optimize Conditions: Confirm iron restriction Avoid D-tryptophan analogs CheckStrain->Optimize If strain is correct Optimize->IronRestriction Repeat

Finding Current Information

The available information provides a starting point but is from 1989. For more contemporary methods, I suggest:

  • Refining Your Search: Use specialized databases like PubMed or Google Scholar with specific keywords such as "siderophore purification protocol," "modern amonabactin analysis," or "mass spectrometry of hydroxamate siderophores."
  • Consulting Related Protocols: While not specific to amonabactin, reviewing recent literature on purifying similar compounds (like enterobactin or other phenolate siderophores) may provide transferable insights into modern chromatographic and analytical techniques.

References

Guide to Iron-Limited Growth Conditions for A. hydrophila

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common experimental questions, supported by published studies.

Experimental Aspect Key Parameters & Recommendations Supporting Evidence & Quantitative Data

| Iron Chelator Selection & Concentration | Recommended Chelator: 2,2'-Dipyridyl (DIP) [1] [2]. Working Concentration: 150-200 μM in TSB or LB medium [1] [2]. Preparation: Add from a concentrated stock solution (e.g., 100 mM) to the sterile growth medium. | • At 200 μM DIP, intracellular iron concentration and iron in the broth were significantly reduced [1]. • 150 μM DIP was effectively used to induce the expression of iron-regulated extracellular proteins [2]. | | Expected Phenotypic & Virulence Changes | Iron limitation acts as an environmental cue that enhances the expression of multiple virulence factors [1]. | • Protease, Hemolytic, and Lipase Activity: Increased [1]. • Swimming Motility: Enhanced [1]. • In Vivo Virulence: Caused significantly higher mortality in fish (Megalobrama amblycephala) compared to bacteria grown under iron-replete conditions [1]. | | Growth Conditions & Sampling | Standard Medium: Tryptic Soy Broth (TSB) or Luria-Bertani (LB) [1] [2]. Temperature: 28°C - 30°C [1] [2]. Sampling Point: For transcriptomic/proteomic analysis, cells are typically harvested at mid-log phase (e.g., OD₆₀₀ ≈ 0.8 to 1.5) [1] [2]. | • Growth curves with varying DIP concentrations (0-500 μM) should be established to confirm the specific effect on your bacterial strain [1]. | | Molecular Validation & Downstream Analysis | Confirm iron limitation response by validating the expression of iron-regulated genes or proteins. | • qPCR Validation: 18 out of 20 selected iron-regulated genes showed consistent expression via qPCR [1] [3]. • Proteomic Analysis: iTRAQ-based quantitative proteomics identified 90 upregulated and 146 downregulated proteins under iron restriction [1] [2]. |

Detailed Experimental Protocols

Protocol 1: Establishing Iron-Limited Cultures with DIP

This protocol is adapted from methods described in the search results [1] [2].

  • Preparation of Inoculum:

    • Inoculate A. hydrophila (e.g., strain NJ-35 or LP-2) in 5 mL of normal TSB or LB medium.
    • Incubate at 28-30°C for about 24 hours with shaking (e.g., 180 rpm).
  • Main Culture and Iron Chelation:

    • Collect bacterial cells by centrifugation (e.g., 5000 rpm, 10 mins), wash them with phosphate-buffered saline (PBS) to remove residual iron, and resuspend in fresh medium.
    • Dilute the bacterial suspension to an OD₆₀₀ of 0.01 in a fresh flask containing TSB or LB.
    • Add 2,2'-Dipyridyl (DIP) from a filter-sterilized stock solution to a final concentration of 200 μM.
    • Incubate the culture at 28-30°C with shaking at 180 rpm.
  • Monitoring and Harvesting:

    • Monitor bacterial growth by measuring OD₆₀₀ until the culture reaches the mid-log phase (OD₆₀₀ ≈ 0.8-1.5).
    • Harvest cells by centrifugation (5000 rpm, 10 mins, 4°C) for downstream applications.
Protocol 2: Measuring Virulence Factor Activities

After growing cultures under iron-limited and iron-replete conditions, compare their virulence.

  • Protease Activity: Use filtered culture supernatants with substrates like casein or skimmed milk; increased clearance zones or absorbance changes indicate higher protease activity [1].
  • Hemolytic Activity: Incubate filtered culture supernatants with erythrocyte suspensions (e.g., 2% rabbit blood). Measure the release of hemoglobin at 540 nm to quantify hemolysis [1].
  • Lipase Activity: Assay supernatants using substrates like p-nitrophenyl palmitate (pNPP). Hydrolysis releases p-nitrophenol, which can be measured at 410 nm [1].
  • Swimming Motility: Stab-inoculate bacteria into semi-solid agar (e.g., 0.3% agar) and incubate. A larger circular swarm after 24-48 hours indicates enhanced motility [1].

Regulatory Network Under Iron Limitation

The following diagram illustrates the core regulatory and phenotypic response of A. hydrophila to iron limitation, integrating findings from the search results.

G IronLimitation Iron-Limited Condition FurInactive Fur Repressor Inactive IronLimitation->FurInactive RyhB sRNA RyhB Active FurInactive->RyhB GeneExpression Altered Gene Expression FurInactive->GeneExpression Derepression of Fe-regulated genes RyhB->GeneExpression Represses non-essential Fe-using proteins Virulence ↑ Virulence Factor Production (Proteases, Hemolysins, Lipases) GeneExpression->Virulence IronUptake ↑ Iron Acquisition Systems (Siderophores, Transporters) GeneExpression->IronUptake Phenotype Observed Phenotype ↑ Virulence & ↑ Iron Uptake Virulence->Phenotype IronUptake->Phenotype

The molecular response is initiated when iron scarcity inactivates the Fur repressor [4]. This leads to two key events:

  • Derepression of iron-regulated genes.
  • Activation of the small RNA RyhB, which further fine-tunes the response by repressing non-essential iron-utilizing proteins [4].

This coordinated genetic response drives the upregulation of both iron acquisition systems (like siderophores and transporters) and virulence factors, resulting in the observed phenotype of enhanced iron uptake and pathogenicity [1].

Troubleshooting Common Issues

  • No growth inhibition with DIP: Verify the chelator stock concentration and preparation. Run a full growth curve with a range of DIP concentrations (0-500 µM) to determine the optimal level for your specific strain [1].
  • Expected virulence increase not observed: Ensure you are using a confirmed virulent strain. Re-check the activity assays and confirm that the iron-limited condition was properly established by measuring intracellular iron levels (e.g., atomic absorption spectrophotometry) [1] or by qPCR validation of known iron-regulated genes [1] [2].
  • Inconsistent omics data: For integrated transcriptomic and proteomic studies, ensure samples for RNA and protein are harvested simultaneously from the same culture flask to maintain condition consistency [1].

References

siderophore production amino acid supplementation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Can amino acid supplementation boost siderophore production? The effect is strain-specific and context-dependent. For some bacteria, certain amino acids can be precursors for siderophore biosynthesis. However, research on Pseudomonas fluorescens found that supplementing minimal media with amino acids did not improve pyoverdine production [1]. In cyanobacteria, the type of nitrogen source (e.g., nitrate vs. ammonium) was a critical variable, rather than amino acid supplementation per se [2].

  • Why didn't amino acid supplementation work in my experiment? Several factors could be at play:

    • Tight Regulation: Siderophore production is often under strict metabolic and quorum-sensing control. Once a maximum production level is reached, the cell may not produce more, regardless of precursor availability [1].
    • Carbon Source Interplay: The carbon source can be more influential than amino acids. For P. fluorescens, succinate was superior to glycerol or dextrose for promoting siderophore yield [1].
    • Incorrect Iron Conditions: Siderophores are primarily produced under iron-limited conditions. If your medium contains trace iron contaminants, it will repress siderophore synthesis.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low siderophore yield despite amino acid addition Repressed synthesis due to high iron Use iron-limiting culture media; ensure glassware is acid-washed to remove iron contaminants [2] [3].
Unsuitable primary carbon source Test different carbon sources. For Pseudomonas fluorescens, use Minimal Medium Succinate (MMS) [1].
Strain lacks high-affinity siderophore pathways Genetically screen for siderophore biosynthesis genes (e.g., using multiplex PCR for E. coli) [4].
Inconsistent results between strains Species-specific or strain-specific variation Optimize conditions for each strain. Do not assume protocols are transferable [2] [4] [1].
Suboptimal physical parameters (pH, temperature) Perform optimization using response surface methodology. For example, maximum siderophore production in Synechococcus mundulus was achieved at neutral to slightly alkaline pH [2].

Detailed Experimental Protocol: CAS Assay for Siderophore Quantification

The Chrome Azurol S (CAS) assay is a universal method for detecting and quantifying siderophores. Here is a detailed protocol adapted from established methods [2] [5] [3].

1. Prepare CAS Assay Solution:

  • Solution 1: Dissolve 60.5 mg of Chrome Azurol S (CAS) in 50 mL of deionized water.
  • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
  • Solution 3: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water (pH to 6.8 with Tris-HCl).
  • Slowly add Solution 1 and Solution 2 to Solution 3 while stirring to form a dark blue CAS reagent [2] [5].

2. Grow Cultures Under Iron Limitation:

  • Inoculate test strains in a defined, iron-limited medium (e.g., MM9, MKB, or modified BG11) [3] [1].
  • Incubate with shaking for 24-48 hours at the optimal temperature for your strain.
  • Critical Step: Include a positive control (e.g., Pseudomonas aeruginosa PAO1) and a negative control (uninoculated medium or a siderophore-deficient mutant) [3].

3. Harvest Supernatant:

  • Centrifuge bacterial cultures at 4,000-4,650 x g for 10 minutes to pellet cells [5] [3].
  • Collect the cell-free supernatant for analysis.

4. Perform Quantitative Assay:

  • In a 96-well plate, add 100 µL of cell-free supernatant to 100 µL of CAS assay solution [3].
  • Cover the plate to prevent evaporation and incubate at room temperature for 20 minutes to 1 hour [5].
  • Measure the absorbance at 630 nm using a microplate reader.
  • Calculate Percent Siderophore Units (PSU) using the formula: [ \text{PSU} = \left[\frac{A_r - A_s}{A_r}\right] \times 100 ] Where ( A_r ) is the absorbance of the reference (uninoculated medium + CAS reagent) and ( A_s ) is the absorbance of the sample [2] [5] [3].

This workflow can be visualized in the following diagram:

Start Start Siderophore Analysis Prep Prepare CAS Assay Solution Start->Prep Grow Grow Cultures in Iron-Limited Medium Prep->Grow Harvest Harvest Cell-Free Supernatant Grow->Harvest Assay Mix Supernatant with CAS Reagent Harvest->Assay Incubate Incubate at Room Temperature (20-60 min) Assay->Incubate Measure Measure Absorbance at 630 nm Incubate->Measure Calculate Calculate % Siderophore Units (PSU) Measure->Calculate

Key Optimization Parameters Beyond Amino Acids

The table below summarizes critical factors to optimize for maximizing siderophore production, based on recent studies.

Parameter Impact on Siderophore Production Research Example
Nitrogen Source Type of nitrogen significantly influences yield. Synechococcus mundulus and Anabaena oryzae showed highest production with nitrate or atmospheric N₂ [2].
Iron Concentration Essential trigger; must be present at nanomolar levels. Media prepared with 0.0051 µM FeCl₃ induced production, vs. repression at 0.42 µM [2].
Carbon Source Fundamental for energy and carbon skeletons. P. fluorescens produced more siderophores with succinate than with glycerol or dextrose [1].
pH Affects iron solubility and microbial metabolism. Maximum production for Anabaena oryzae and Synechococcus mundulus observed at neutral to slightly alkaline pH (7-8) [2].

Advanced: Biosynthetic Pathways and Amino Acid Incorporation

For genetic engineering approaches, understanding the biosynthetic machinery is key. Many siderophores are synthesized by Non-Ribosomal Peptide Synthetase (NRPS) enzymes, which are highly specific for their amino acid substrates [6] [7].

  • Molecular Programming: Fungal NRPS enzymes, such as SidC responsible for ferricrocin, can exhibit complex "nonlinear" behavior. They may load amino acids onto thiolation (T) domains in a non-sequential, inter-modular fashion [7].
  • Natural Variation: Some bacterial strains naturally produce suites of siderophores with variations in their amino acid backbone. The moanachelins produced by Vibrio sp. Nt1, for example, have variants containing either glycine or alanine in the peptide chain [6]. This suggests that the corresponding NRPS possesses a degree of substrate promiscuity at that specific position.

References

Understanding Mutant Complementation

Author: Smolecule Technical Support Team. Date: February 2026

A complementation test is a genetic tool used to determine whether two mutations that cause similar phenotypes are located in the same gene or in different genes [1].

  • Principle: The test involves crossing two pure-breeding, homozygous mutant organisms to create a heterozygous F1 progeny. The phenotype of this offspring reveals the genetic relationship [1].
  • Key Requirements: For a valid test, the mutations must be recessive and the parent strains must be homozygous. Dominant mutations cannot be used in this test [1].

The table below outlines how to interpret the results.

Observation in F1 Progeny Genetic Interpretation Conclusion
All offspring have wild-type phenotype Mutations are in different genes (e.g., aaBB x AAbb = AaBb). Mutations complement each other [1]. The mutations are non-allelic.
All offspring have mutant phenotype Mutations are in the same gene (e.g., aa x aa = aa). Mutations fail to complement [1]. The mutations are allelic.

A Generic Complementation Test Protocol

The following protocol is based on standard genetic practice for conducting a complementation test in a diploid organism [1].

  • Cross the Mutant Strains: Mate two homozygous recessive mutant strains (e.g., aaBB and AAbb) with each other.
  • Analyze the F1 Progeny: Observe the phenotype of the resulting heterozygous offspring (AaBb).
  • Interpret the Results:
    • If the offspring appear wild-type, the two original mutations are in different genes and complement each other.
    • If the offspring display the mutant phenotype, the two mutations are in the same gene and fail to complement.

Visualizing the Complementation Workflow with Graphviz

The following Graphviz diagram illustrates the logical workflow and interpretation of a complementation test. This script adheres to your specifications for color and clarity.

Diagram Title: Complementation Test Logic and Interpretation

Complementation_Test Start Start: Two recessive mutants with similar phenotype Cross Perform genetic cross Start->Cross ObserveF1 Observe phenotype of F1 progeny Cross->ObserveF1 Decision Is the F1 phenotype wild-type? ObserveF1->Decision NonAllel Mutations are in different genes (Non-allelic) Decision->NonAllel Yes Allelic Mutations are in the same gene (Allelic) Decision->Allelic No End1 Complementation occurred NonAllel->End1 End2 No complementation occurred Allelic->End2

FAQs on Complementation Testing

Q1: Why is it essential that the mutations used in a complementation test are recessive? A recessive mutation only affects the phenotype when an individual is homozygous for that mutation. In a heterozygous F1 offspring (e.g., Aa), the presence of one functional wild-type allele (A) is enough to produce a normal phenotype. If the mutations were dominant, even a single copy would cause a mutant phenotype, making the test's interpretation impossible [1].

Q2: What does it mean if two mutations fail to complement? If two mutations fail to complement, resulting in mutant offspring, it indicates they are loss-of-function mutations located in the same gene locus. They could be identical alleles or different mutations within the same gene [1].

Q3: Can complementation tests be performed on haploid organisms? No, standard complementation tests require diploid organisms (or at least a diploid state for the gene ) to bring the two different mutant alleles together into a single cell and assess their interaction. Haploid organisms like Neurospora have only one set of chromosomes and are not suitable for this test [1].

Finding Information on Your Specific Research

Since the search results do not contain specific information on "AmoG," here are suggestions for finding more targeted information:

  • Refine Your Search: Use specialized academic databases like PubMed or Google Scholar. Search for terms like "AmoG mutant," "AmoG gene function," or "AmoG complementation analysis" to find relevant research articles [2].
  • Consult Model Organism Databases: If AmoG is a gene in a common model organism (like yeast, Drosophila, C. elegans, or mouse), find the dedicated database for that organism and search for the gene there.
  • Review the Literature: Once you find relevant papers, read the "Materials and Methods" or "Results" sections for details on how complementation tests were performed for your gene of interest.

References

TonB2 system siderophore transport

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Answer & Key Details
What defines a TonB2 system? Characterized by TonB2, ExbB2, ExbD2, and often an extra protein, TtpC. The system is known for its promiscuity in interacting with many different TonB-dependent transporters (TBDTs) [1] [2].
What is the function of the TtpC protein? TtpC is essential for the activity of many TonB2 systems. It is believed to span the periplasmic space, connecting the inner membrane energy source to outer membrane TBDTs, a function the shorter TonB2 protein may not perform alone [1] [2].
What happens if the TonB2 system is inactivated? Inactivation can lead to a complete loss of transport for specific siderophores (e.g., enterobactin, aerobactin) and a significant reduction in virulence in pathogenic species [1] [2].
My bacterium has multiple TonB systems. Are they redundant? No, they often have specialized roles. In Vibrio species, the TonB1 system is often crucial for heme transport, especially under high-salt conditions, while the TonB2 system is more general but essential for siderophore-bound iron transport [1].
Can the TonB2 system be a drug target? Yes, TonB-dependent iron uptake is critical for virulence in many pathogens. Inhibiting the TonB2 system or its associated TBDTs is a promising strategy for developing novel antimicrobials [3] [4].

Troubleshooting Guide: Common Experimental Issues

Problem & Context Possible Cause Suggested Solution

| No growth with a specific siderophore, though the TBDT is present. Mutant shows growth defect. | 1. Mutation in the tonB2 system itself. 2. Mutation in the auxiliary ttpC gene. 3. System is not energized under your experimental conditions. | 1. Complement with a functional tonB2 operon on a plasmid [4]. 2. Ensure the ttpC gene is present and functional; it is often essential for TonB2 activity [1] [2]. 3. For Vibrio, test if TonB1 is compensating, especially for heme uptake at high osmolarity [1]. | | Unexpected gene expression profile for a TBDT linked to TonB2. Expression is too low or unresponsive. | 1. Disruption of a positive regulatory system. 2. Presence of iron in the medium repressing expression via Fur. | 1. For TBDTs like PfeA, ensure the function of the PfeS/PfeR two-component system or other specific regulators (e.g., PirR, CzcR) [5]. 2. Use iron-chelexed media and verify the absence of contaminating iron. Confirm Fur-mediated repression is relieved [6] [5]. | | Catecholamine-induced growth is absent in your Aeromonas or Vibrio strain. | Mutation in the tonB2 system, indicating a specific TBDT for iron-from-transferrin is TonB2-dependent [4]. | Verify the genotype of your tonB2 genes. Growth stimulation by norepinephrine in A. hydrophila requires a functional TonB2 system [4]. |

Detailed Experimental Protocols

Protocol 1: Assessing TonB2 System Dependency for Siderophore Transport

Purpose: To determine if the transport of a specific siderophore or iron source is dependent on the TonB2 system.

Methodology:

  • Strain Construction: Create an in-frame deletion mutant of a key gene in the TonB2 cluster (e.g., tonB2 or ttpC) in your wild-type bacterial strain. Always construct a complemented strain by introducing the wild-type operon back on a plasmid [4].
  • Growth Media Preparation: Prepare a defined, iron-limiting medium (e.g., SAPI medium). To create an iron-restricted condition, add 10% fetal bovine serum or the iron chelator apo-transferrin [4].
  • Growth Assay:
    • Test Condition: Supplement the iron-limiting medium with your siderophore of interest (e.g., 3 µM enterobactin for PfeA, 100 µM nocardamine for FoxA) or an iron-stress hormone like norepinephrine (100 µM) [5] [4].
    • Control Conditions: Include a no-siderophore control and a positive iron control (e.g., FeCl₃).
    • Inoculation: Wash and dilute bacteria to a low inoculum (~10² CFU/ml) to maximize sensitivity to iron availability. Inoculate the media with wild-type, mutant, and complemented strains [4].
    • Monitoring: Measure bacterial growth by monitoring optical density (OD) over 24-48 hours.

Expected Outcome: A TonB2-dependent system will show that the tonB2 mutant fails to grow with the specific siderophore, while growth is restored in the complemented strain. The wild-type should show robust growth [4].

Protocol 2: Monitoring TBDT Expression with Fluorescent Reporters

Purpose: To quantitatively monitor the real-time expression of a TBDT gene in response to different siderophore concentrations.

Methodology:

  • Reporter Strain Construction: Fuse the promoter region (approximately 255 bp upstream of the ATG start codon) of your TBDT gene of interest (e.g., pfeA or foxA) to a stable fluorescent reporter gene like mCherry. Integrate this construct into the genome of your bacterial host to create a chromosomal reporter strain [5].
  • Induction Experiment: Grow the reporter strain in iron-limited media supplemented with a concentration gradient of the relevant siderophore (e.g., 0-100 µM).
  • Data Collection: Measure both OD (for growth) and fluorescence intensity (for gene expression) throughout the bacterial growth cycle.
  • Mathematical Modeling: Fit the fluorescence data to mathematical models. Expression can follow a sigmoidal (e.g., pfeA with enterobactin, maxing at ~3 µM) or logarithmic pattern (e.g., foxA with nocardamine) in response to siderophore concentration [5].

System Diagrams & Workflows

Diagram 1: TonB2-Dependent Iron Transport Pathway

This diagram illustrates the key components and energy transduction mechanism of the TonB2 system for siderophore transport across the Gram-negative bacterial cell envelope.

TonB2_Pathway cluster_outer Outer Membrane cluster_periplasm Periplasm cluster_inner Inner Membrane / Cytoplasm TBDT TBDT (e.g., PfeA, FoxA) TtpC TtpC Protein TBDT->TtpC Transmits Conformational Change Siderophore Fe³⁺-Siderophore Complex Siderophore->TBDT Binds TtpC->TBDT Transduces Energy To TonB2_CTD TonB2 C-Terminus TonB2_CTD->TtpC Interacts With ExbB2 ExbB2 TonB2_NTD TonB2 N-Terminus ExbB2->TonB2_NTD Stabilizes ExbD2 ExbD2 TonB2_NTD->TonB2_CTD Energizes PMF Proton Motive Force (PMF) PMF->ExbB2 Harnesses

Diagram Title: TonB2-dependent iron transport across bacterial membranes

Diagram 2: Experimental Workflow for Testing TonB2 Function

This flowchart outlines the key steps for conducting a growth assay to test TonB2 system functionality, as described in the experimental protocols.

TonB2_Workflow Start Start: Design Experiment A Construct Genetic Strains (ΔtonB2/ΔttpC mutant + complemented strain) Start->A B Prepare Iron-Restricted Media (Add serum or chelator) A->B C Add Siderophore/Iron Source (e.g., enterobactin, norepinephrine) B->C D Inoculate at Low Density (~10² CFU/ml) C->D E Monitor Growth (Measure OD over time) D->E F Analyze & Interpret Data E->F note1 Ensure functional regulatory systems note1->A note2 Use defined concentration e.g., 3μM enterobactin note2->C note3 Critical for observing iron-limited growth note3->D

Diagram Title: Experimental workflow for testing TonB2 system function

I hope this technically detailed resource serves as a solid foundation for your support center. The field continues to evolve, particularly in understanding the precise mechanics of energy transduction and in exploiting these systems for antimicrobial development.

References

Frequently Asked Questions (FAQ)

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses common challenges and provides targeted solutions for experiments involving iron uptake.

Question Issue Description & Troubleshooting Tips Key Experimental Controls & Validation Methods (from search results)

| Unexpected Cell Death or Toxicity | • Description: Experiment shows increased cell death upon disruption. May be from iron-mediated oxidative stress (Fenton reaction) [1] [2]. • Troubleshooting: Check oxidative stress markers (e.g., lipid peroxides); use antioxidants (e.g., N-acetylcysteine) to confirm mechanism [1]. | • Measure intracellular labile iron pool and reactive oxygen species (ROS) levels [1] [2]. • Use iron chelators (e.g., deferoxamine) as a control to rescue phenotype [2]. | | Ineffective Gene Knockout Phenotype | • Description: Knockout of iron transporter (e.g., DMT1, Zip14) does not show expected iron deficiency. Could be due to redundant pathways [2]. • Troubleshooting: Test for alternative transporters; use iron-limited culture conditions to amplify phenotype. | • Confirm knockout with genomic sequencing and Western blot. • Measure uptake of other divalent metals (Mn, Zn) as DMT1 transports multiple metals [2]. | | Disrupted Immune Cell Function in Disease Models | • Description: In autoimmune models (e.g., lupus), T cells show dysfunction linked to iron. Could be from iron overload via Transferrin Receptor (CD71) [3]. • Troubleshooting: Modulate iron uptake (e.g., block CD71) to see if function restores. | • Assess T cell mitochondrial function and IL-10 production after CD71 blockade [3]. • Use genetic tools (e.g., CRISPR) to validate target specificity [3]. | | Pathogen Virulence Not Affected by Iron Limitation | • Description: Limiting iron in culture does not reduce pathogen virulence as expected. Pathogen may use high-affinity siderophores or disrupt host iron metabolism [4]. • Troubleshooting: Identify and inhibit pathogen siderophore systems (e.g., 7-Hydroxytropolone in P. donghuensis) or other Fur-regulated virulence factors [4]. | • Use mutants for siderophore synthesis or the Ferric Uptake Regulator (Fur) in infection models [4]. • Measure host iron metabolism pathway disruption post-infection via transcriptomics [4]. |

Experimental Protocols & Methodologies

Here are detailed methods for key experiments cited in the FAQs and search results.

Protocol 1: Assessing the Role of the Ferric Uptake Regulator (Fur) in Bacterial Virulence

This protocol, adapted from a 2024 study on Pseudomonas donghuensis, outlines how to systematically investigate the role of Fur in virulence using a C. elegans model [4].

  • 1. Construct Gene-Knockout Mutant:
    • Method: Use suicide plasmid (e.g., pEX18Gm) and homologous recombination.
    • Steps: Amplify upstream/downstream homologous arms of the fur gene. Ligate into plasmid, transform into donor E. coli (e.g., S17-1 λpir), and conjugate with target pathogen. Select double-cross-over mutants on sucrose-containing plates. Verify knockout via PCR and sequencing [4].
  • 2. Nematode Lethality Assay:
    • Synchronize Worms: Use a lysis solution (NaOH/NaClO) to isolate C. elegans eggs.
    • Infection: Transfer ~100 adult nematodes to NGM plates seeded with the pathogen (wild-type vs. Δfur mutant).
    • Data Collection: Incubate at 22°C, record mortality every 24 hours. A worm is considered dead if unresponsive to physical touch [4].
  • 3. Host Colonization Assay:
    • Infection & Washing: Expose synchronized nematodes to pathogens for 24h. Paralysis with levamisole. Wash nematodes extensively in PBS.
    • Surface Sterilization: Transfer worms to PBS with chloramphenicol (15 mg/mL) for 1 hour to kill external bacteria.
    • Lysis & Plating: Lyse nematodes in 0.3% Triton solution. Plate serial dilutions of the lysate on LB agar to count Colony-Forming Units (CFUs), estimating bacterial load per nematode [4].
  • 4. Analysis of Host Iron Metabolism:
    • Method: RNA Sequencing (Transcriptomics).
    • Steps: Infect nematodes with wild-type or Δfur pathogen. Extract total RNA from whole nematodes and perform RNA-seq. Analyze differentially expressed genes, focusing specifically on pathways like "iron transport" and "iron-sulfur cluster assembly" [4].
Protocol 2: Blocking Iron Uptake in T Cells for Autoimmune Disease Research

This protocol is based on a 2023 study investigating iron's role in T cell dysfunction in lupus [3].

  • 1. Modulate Transferrin Receptor (CD71):
    • Method 1 (Antibody Blockade): Treat human T cells from patients or lupus-prone mouse T cells with anti-CD71 antibodies. Culture cells and measure subsequent iron uptake and mitochondrial function [3].
    • Method 2 (Genetic Knockdown): Use a CRISPR screen to deactivate the CD71 gene in T cells. Validate knockdown efficiency via flow cytometry or Western blot [3].
  • 2. Measure Functional Outcomes:
    • Mitochondrial Function: Use assays like Seahorse Analyzer to measure oxidative phosphorylation (OCR) and glycolytic rate (ECAR).
    • Cytokine Production: Quantify anti-inflammatory cytokine IL-10 in cell culture supernatants using ELISA [3].
    • In Vivo Disease Assessment: In lupus-prone mouse models, administer anti-CD71 antibodies and monitor for disease markers like kidney damage (e.g., proteinuria, histology) [3].

Iron Uptake Pathways and Experimental Workflows

The diagrams below, defined using the DOT language, illustrate core concepts and methodologies. You can use a Graphviz interpreter to render them into images for your support content.

Diagram 1: Mammalian Cellular Iron Uptake Pathways

This diagram visualizes the two primary pathways for iron entry into mammalian cells, as described in the search results [1] [2] [5].

mammalian_iron_uptake cluster_tf Transferrin-Bound Iron (Tf-Fe) Uptake cluster_ntbi Non-Transferrin Bound Iron (NTBI) Uptake Tf_Fe Transferrin (Tf) with 2x Fe³⁺ TfR1 Transferrin Receptor 1 (TfR1) Tf_Fe->TfR1 Endosome Acidic Endosome TfR1->Endosome Fe3_Endo Fe³⁺ released in endosome Endosome->Fe3_Endo Steap3 Steap3 Ferrireductase Fe3_Endo->Steap3 DMT1 DMT1 Transporter Steap3->DMT1 Fe2_Cytosol Fe²⁺ in Cytosol DMT1->Fe2_Cytosol Zip14 Zip14 Transporter Zip14->Fe2_Cytosol NTBI Non-Transferrin Bound Iron (NTBI) NTBI->Zip14

Title: Major pathways for iron entry into mammalian cells.

Diagram 2: Workflow for Analyzing Fur Regulator in Pathogenesis

This diagram outlines the key steps for investigating the role of the Ferric Uptake Regulator (Fur) in bacterial pathogenesis, as per the cited protocol [4].

fur_workflow Start Start: Isolate Pathogen (e.g., P. donghuensis HYS) KO Knockout fur gene (via homologous recombination) Start->KO Phenotype Phenotypic Comparison KO->Phenotype Lethality Nematode Lethality Assay Phenotype->Lethality Colonization Gut Colonization Assay Phenotype->Colonization Transcriptomics Host Transcriptomics (RNA-seq of C. elegans) Lethality->Transcriptomics if virulence altered Colonization->Transcriptomics Analysis Data Analysis & Validation Transcriptomics->Analysis

Title: Experimental workflow to analyze the Fur regulator's role in virulence.

References

Iron Stress & Bacterial Growth: Core Concepts for Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Iron is essential for bacterial processes like electron transport and enzyme catalysis, but its bioavailability is low. Bacteria experience iron stress under both deficiency, which limits growth, and excess, which can generate destructive reactive oxygen species (ROS) via Fenton reactions [1]. Pathogenic and environmental bacteria use sophisticated systems to maintain this balance.

A primary high-affinity strategy is siderophore-mediated iron uptake. Siderophores are iron-chelating molecules secreted by bacteria under low-iron conditions. The resulting iron-siderophore complex is recognized by specific TonB-dependent transporters (TBDTs) in the outer membrane of Gram-negative bacteria, initiating iron import into the cell [2] [1].

At the molecular level, the Ferric Uptake Regulator (Fur) protein is the master switch for iron homeostasis. Fur acts as a transcriptional repressor; when bound to iron (Fe²⁺), it represses genes for iron acquisition. Under iron deficiency, apo-Fur (without iron) dissociates from DNA, allowing expression of iron-scavenging systems [1] [3].

Troubleshooting Guide & FAQs

Here are common experimental challenges and solutions when studying bacterial growth under iron stress.

Troubleshooting Common Problems
Problem Phenomenon Potential Causes Recommended Solutions & Verification

| Poor bacterial growth under defined low-iron conditions. | • Inadvertent iron contamination. • Insufficient induction of high-affinity uptake systems. • Secondary oxidative stress damaging cells. | • Use metal-chelexed buffers and high-purity water [1]. • Monitor expression of Fur-regulated genes (e.g., tonB, siderophore biosynthetic genes) via RT-qPCR to verify stress response [1]. • Check for oxidative stress markers (e.g., ROS-sensitive dyes) [1]. | | Unexpected gene expression profile in Fur mutant. | • Uncontrolled ROS generation causing pleiotropic effects. • Compensatory mutations in other regulatory genes. • Incomplete repression/derepression. | • Include antioxidants (e.g., catalase) in growth medium to isolate iron-specific effects [1]. • Sequence the mutant's Fur locus and potential modifiers like rpoS [3]. | | High variability in iron-stress response between replicates. | • Inconsistent chelation of media between batches. • Slight variations in inoculum size or cell phase. | • Pre-treat media with Chelex resin and standardize supplementation with a defined iron buffer [4]. • Use automation for precise inoculation from a standardized pre-culture. | | Lack of phenotype in a putative iron transporter knockout. | • Functional redundancy with other uptake systems. • Transporter is not expressed under tested conditions. | • Create double/triple knockouts of paralogous genes [2]. • Test growth with the specific siderophore the transporter recognizes [2]. |

Frequently Asked Questions (FAQs)
  • Q1: Why does iron starvation lead to oxidative stress?

    • A: Iron starvation causes a downregulation of iron-rich photosynthetic and respiratory electron transport chain components. This leads to electron leakage and increased production of superoxide and other ROS. The link between iron starvation and oxidative stress is well-established in cyanobacteria [1].
  • Q2: How can I confirm that my growth defect is specifically due to iron limitation?

    • A: A "rescue" experiment is the gold standard. If adding a defined, soluble iron source (e.g., FeCl₃) or a siderophore that your bacterium can use reverses the growth defect, it strongly confirms iron specificity. Additionally, you can measure the expression of known Fur-regulated genes as a biomarker for iron stress [1] [3].
  • Q3: What is the role of TonB in iron uptake?

    • A: TonB is an inner membrane protein complex that couples proton motive force to energize the transport of iron-siderophore complexes and other substrates across the outer membrane through TonB-dependent transporters (TBDTs) [2].
  • Q4: How is the Fur regulon fine-tuned?

    • A: Recent studies show that Fur's responsiveness to iron can be modulated by other proteins. In Salmonella, the protein EIIANtr directly interferes with Fur's binding to DNA under low-iron conditions, ensuring that iron-scavenging genes are expressed even when iron is not completely absent. This broadens the dynamic range of Fur's response [3].

Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Establishing a Defined Low-Iron Culture Medium

This protocol is adapted from general practices in bacterial physiology [1].

  • Base Preparation: Prepare your standard growth medium (e.g., LB, M9) using ultra-pure water (18 MΩ·cm).
  • Chelation: Add Chelex 100 resin to the medium at a concentration of 2% (w/v). Stir gently for 2-4 hours at 4°C to avoid precipitation.
  • Filtration: Filter the medium through a 0.22 µm filter system to remove the Chelex resin.
  • Supplementation: Add back essential metal ions (e.g., Mg²⁺, Ca²⁺, Zn²⁺) as sterile chloride salts from concentrated stock solutions, carefully omitting Fe.
  • Iron Buffering (Optional, for precise control): For a defined "low-iron" condition, use an iron buffer system. A common method is to add a Fe-chelator pair like 100 µM Ferrozine (a strong Fe²⁺ chelator) to maintain a very low, stable free iron concentration.
Protocol 2: Verifying Iron Stress via Gene Expression Analysis

This protocol uses RT-qPCR to measure the transcriptional response of Fur-regulated genes [1] [3].

  • Culture & Harvest: Grow your bacterial strain in the defined low-iron and iron-sufficient (control) media. Harvest cells at mid-log phase (OD₆₀₀ ~0.5) by rapid centrifugation.
  • RNA Extraction: Immediately stabilize and extract total RNA using a commercial kit, including an on-column DNase I digestion step to remove genomic DNA contamination.
  • cDNA Synthesis: Use a high-fidelity reverse transcription kit to synthesize cDNA from 500 ng - 1 µg of total RNA.
  • qPCR Setup: Design primers for a key iron-stress gene (e.g., a siderophore biosynthesis gene or tonB). Include a housekeeping gene (e.g., rpoB or gyrA) for normalization. Perform qPCR reactions in triplicate.
  • Data Analysis: Calculate the fold-change in gene expression between low-iron and control conditions using the 2^(-ΔΔCt) method. A significant upregulation (e.g., >10-fold) in the low-iron condition confirms a functional iron-stress response.

Signaling Pathway Visualizations

The following diagrams, created with Graphviz DOT language, illustrate the core regulatory pathways.

Diagram 1: Bacterial Iron Homeostasis & Stress Response

This diagram summarizes the key regulatory and physiological responses to iron availability.

This diagram illustrates the central role of the Fur protein. Under iron sufficiency, Fur represses iron uptake genes. During deficiency, this repression is lifted, activating scavenging systems and triggering adaptive physiological responses that can include oxidative stress.

Diagram 2: Siderophore-Mediated Iron Uptake Pathway

This diagram details the step-by-step mechanism of high-affinity iron acquisition.

SiderophoreUptake Siderophore Siderophore Secretion Extracellular Extracellular Space Siderophore->Extracellular Complex Fe³⁺-Siderophore Complex Siderophore->Complex Chelates Fe3 Fe³⁺ Extracellular->Fe3 Fe3->Complex TBDT TonB-Dependent Transporter (TBDT) Complex->TBDT FbpA Periplasmic-Binding Protein (e.g., FbpA) TBDT->FbpA Energy from TonB Periplasm Periplasmic Space ABC ABC Transporter (Inner Membrane) FbpA->ABC Reduction Fe³⁺ → Fe²⁺ Reduction ABC->Reduction Cytoplasm Cytoplasm CellularUse Cellular Use (e.g., Cofactors) Reduction->CellularUse TonB TonB-ExbB-ExbD Complex TonB->TBDT

This diagram shows the high-affinity iron import process. Bacteria secrete siderophores to chelate environmental Fe³⁺. The complex is recognized by a specific outer membrane transporter (TBDT), which requires energy from the TonB system. Iron is then shuttled across the periplasm and into the cytoplasm, where it is reduced to Fe²⁺ for cellular metabolism.

Key Takeaways for Your Research

  • Iron stress is a dual problem encompassing both scarcity and toxicity, making precise regulation via the Fur protein central to bacterial survival [1] [3].
  • Your experimental system must be meticulously designed to control for inadvertent iron contamination and secondary oxidative stress to obtain clear, interpretable results.
  • The diagrams provided offer a foundational visual guide to the genes and processes you will be manipulating and measuring, which is crucial for troubleshooting and hypothesis generation.

References

Siderophore Quantification Methods at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of the primary siderophore quantification methods.

Method Principle of Detection Key Output(s) Sample Type Key Advantages Key Limitations
Solution CAS Assay [1] [2] Colorimetric; competition for iron between siderophore and blue CAS-Fe³⁺-dye complex. Percent Siderophore Unit (PSU) calculated from absorbance at 630 nm [1] [2]. Cell-free supernatant Universal detection of all siderophore types; well-established protocol [3]. Requires careful iron decontamination of glassware; CAS reagent can be toxic to some microbes [1] [3].
Microplate CAS Assay [2] Colorimetric; same as solution CAS but adapted to a microplate format. Percent Siderophore Unit (PSU) from absorbance at 630 nm in a plate reader [2]. Cell-free supernatant High-throughput; saves reagents, time, and labor; results correlate well with the standard method [2]. Requires a microplate reader; small volumes may be susceptible to evaporation.
Pyoverdine Quantification [1] Direct spectrophotometric measurement. Absorbance peak at 380 nm (or OD405 nm with Tris-HCl) [1]. Cell-free supernatant Direct, extraction-free quantification; specific for pyoverdine. Specific to pyoverdine and related compounds; background interference from culture medium is possible.
Pyochelin Quantification [1] Direct spectrophotometric measurement after extraction. Absorbance peak at 313 nm after extraction into organic solvent [1]. Extracted cell-free supernatant Specific quantification of pyochelin. Requires a multi-step extraction process prior to measurement.

Detailed Experimental Protocols

Universal Chrome Azurol S (CAS) Solution Assay

This is the standard method for the qualitative and quantitative detection of a wide range of siderophores [1] [3].

  • CAS Reagent Preparation [1]:

    • Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of distilled water.
    • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
    • Solution 3: Dissolve 72.9 mg of Hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of distilled water.
    • Slowly add Solution 2 to Solution 1 while stirring, resulting in a brownish-yellow solution.
    • Gradually add this mixture to Solution 3 (HDTMA). The final solution should be a clear, dark blue. Store in a glass bottle [1].
  • Qualitative Analysis (CAS Agar Plate Assay):

    • Prepare CAS agar plates by mixing the CAS reagent with a low-iron minimal medium (e.g., MM9) and agar [1].
    • Streak or spot the bacterial culture onto the solidified agar.
    • Incubate at an appropriate temperature (e.g., 30°C) for 24-72 hours.
    • Positive Result: A color change in the agar from blue to orange around the bacterial growth indicates siderophore production [1].
  • Quantitative Analysis (Solution Method):

    • Culture Preparation: Grow the bacterial strain in a low-iron liquid medium (e.g., peptone water) for 24-48 hours [1].
    • Supernatant Collection: Centrifuge the culture (e.g., at 4650 × g for 10 min) to obtain a cell-free supernatant [1].
    • Assay Setup: Mix 0.5 mL of supernatant with 0.5 mL of CAS reagent. Include a reference with uninoculated medium [2].
    • Incubation & Measurement: Let the mixture incubate at room temperature for 20 minutes. Measure the absorbance at 630 nm (As for sample, Ar for reference) [1] [2].
    • Calculation: Calculate the Percent Siderophore Unit (PSU) using the formula: PSU = [(Aᵣ - Aₛ) / Aᵣ] × 100 [2].
Modified High-Throughput Microplate CAS Assay

This method is ideal for screening large numbers of samples or bacterial isolates [2].

  • Prepare bacterial supernatants as described in the solution CAS assay.
  • Transfer 100 µL of each supernatant into individual wells of a 96-well microplate. Include replicates and a reference well with uninoculated medium.
  • Add 100 µL of CAS reagent to each well containing supernatant.
  • Incubate the plate at room temperature for 20 minutes.
  • Measure the absorbance at 630 nm using a microplate reader.
  • Calculate the PSU using the same formula as the standard method. This method has been validated to show a strong positive correlation with data from the traditional method [2].
Specific Siderophore Quantification in Pseudomonas aeruginosa

P. aeruginosa produces two major siderophores, and their quantification requires specific methods [1].

  • Pyoverdine:

    • Mix 100 µL of cell-free supernatant with 100 µL of 50 mM Tris-HCl (pH 8.0) in a microtiter plate.
    • Measure the absorbance directly. A peak at 380 nm confirms its presence. For a standardized reading, absorbance can be taken at 405 nm [1].
  • Pyochelin:

    • Grow the bacterium in a suitable medium like King's B for 24 hours.
    • Acidify the cell-free supernatant with 5 mL of 1 M citric acid per 100 mL of culture.
    • Extract the pyochelin twice with an equal volume of ethyl acetate.
    • Evaporate the organic solvent and redissolve the residue in a smaller volume of methanol or ethanol.
    • Perform spectrophotometric analysis, where a peak at 313 nm indicates pyochelin [1].

The following diagram illustrates the core workflow for quantifying total siderophores and specific types from a bacterial culture.

Start Start: Bacterial Culture Centrifuge Centrifuge Culture Start->Centrifuge Supernatant Cell-free Supernatant Centrifuge->Supernatant Decision Target Analysis? Supernatant->Decision CAS Mix with CAS Reagent Decision->CAS Total Siderophores Pyoverdine Mix with Tris-HCl Buffer Decision->Pyoverdine Pyoverdine Pyochelin Acidify and Extract with Ethyl Acetate Decision->Pyochelin Pyochelin MeasureCAS Measure Absorbance at 630 nm CAS->MeasureCAS MeasurePvd Measure Absorbance at 405 nm Pyoverdine->MeasurePvd MeasurePch Measure Absorbance at 313 nm Pyochelin->MeasurePch CalculatePSU Calculate % Siderophore Units (PSU) MeasureCAS->CalculatePSU End Result: Quantification MeasurePvd->End MeasurePch->End CalculatePSU->End

Troubleshooting Common Issues

  • Low or No Siderophore Production:

    • Cause: The growth medium may be iron-replete [1].
    • Solution: Use strictly iron-limited media (e.g., MM9) and ensure all glassware is treated with 6M HCl and rinsed with distilled water to remove iron contaminants [1].
  • Toxicity of CAS Reagent to Sensitive Microbes:

    • Cause: The HDTMA detergent in the CAS reagent can inhibit the growth of some Gram-positive bacteria and fungi [3].
    • Solution: Consider using an overlay method (O-CAS) where the CAS agar is poured on top of established microbial colonies. Alternatively, replace HDTMA with a less toxic surfactant like N-dodecyl-N,N′-dimethyl-3-amino-1-propanesulfonate (DDAPS) [3].
  • High Background or Inconsistent CAS Assay Results:

    • Cause: Contamination of glassware with trace iron, improper pH of buffers (e.g., PIPES buffer is pH-sensitive), or degradation of reagents [1].
    • Solution: Scrupulously clean all glassware with HCl. Monitor pH during buffer preparation. Prepare CAS reagent fresh or store it appropriately in the dark [1].
  • Weak Color Change in CAS Assay:

    • Cause: Low production level or short incubation time.
    • Solution: Concentrate the supernatant by lyophilization. For the plate assay, extend the incubation period to 48-72 hours [1].

Advanced Applications & Research Context

Siderophores have significant applications beyond basic microbiology, particularly in medicine and environmental science. Their ability to bind iron and other metals is key to their function.

  • Medical Applications: Siderophores are used in a "Trojan horse" strategy to deliver antibiotic conjugates into bacterial cells, overcoming resistance mechanisms. They are also explored for molecular imaging, using radionuclides like gallium-68 for Positron Emission Tomography (PET) to diagnose infections [3].

  • Environmental Applications: Siderophores can chelate heavy metals (e.g., Zn²⁺, Ni²⁺, Cd²⁺, Cu²⁺) and actinides, making them promising agents for the bioremediation of contaminated ecosystems [3].

The following diagram summarizes the multifaceted roles of siderophores in microbial and application contexts.

cluster_microbial Microbial Physiology & Virulence cluster_apps Advanced Applications cluster_medical_detail Siderophore Siderophore Production IronScavenge Iron Scavenging from Environment Siderophore->IronScavenge Medical Medical Siderophore->Medical EnvRemediation Environmental Remediation Siderophore->EnvRemediation AgBioControl Agricultural Biocontrol Siderophore->AgBioControl Virulence Virulence Factor Regulation IronScavenge->Virulence Biofilm Biofilm Formation IronScavenge->Biofilm OxidativeDefense Defense against Oxidative Stress IronScavenge->OxidativeDefense TrojanHorse 'Trojan Horse' Antibiotic Delivery PET PET Imaging (e.g., ⁶⁸Ga) IronOverload Iron Overload Therapy

References

Foundation: Bacterial Membrane Transport Systems

Author: Smolecule Technical Support Team. Date: February 2026

Understanding how bacteria move molecules across their membranes is crucial for analyzing any transport machinery, including that for amonabactin. The table below summarizes the primary mechanisms.

Mechanism Description Example(s) Energy Coupling
Porin Diffusion [1] Passive diffusion through protein channels in the outer membrane of Gram-negative bacteria. β-lactam antibiotics, tetracyclines [1] Passive (Concentration Gradient)
Facilitated Diffusion [1] Carrier-mediated transport down a concentration gradient without energy expenditure. Albomycin [1] Passive (Concentration Gradient)
Active Transport [2] Carrier-mediated transport against a concentration gradient, requiring energy. D-cycloserine (via D-alanine transporter) [1] Proton Motive Force or ATP [1]
Self-Promoted Uptake [1] Molecules disrupt the outer membrane, promoting their own uptake. Aminoglycosides, Polymyxins [1] -
Siderophore-Mediated Iron Transport [1] Specific system for iron; iron-chelate complexes are recognized by outer membrane receptors and actively imported. Not specified in results, but this is the category for Amonabactin. Energy-dependent [1]

A foundational concept is the classification of membrane proteins that perform these transport functions. The following diagram illustrates the structural and functional relationships of these key proteins.

G MembraneProteins Membrane Transport Proteins Integral Integral Proteins MembraneProteins->Integral Peripheral Peripheral Proteins MembraneProteins->Peripheral Amphitropic Amphitropic Proteins MembraneProteins->Amphitropic Firmly embedded in membrane Firmly embedded in membrane Integral->Firmly embedded in membrane Require detergents to isolate Require detergents to isolate Integral->Require detergents to isolate Transmembrane Transmembrane Proteins Integral->Transmembrane Loosely associated with membrane Loosely associated with membrane Peripheral->Loosely associated with membrane Released by pH/salt changes Released by pH/salt changes Peripheral->Released by pH/salt changes Switch between membrane-bound\nand cytoplasmic states Switch between membrane-bound and cytoplasmic states Amphitropic->Switch between membrane-bound\nand cytoplasmic states Span the entire lipid bilayer Span the entire lipid bilayer Transmembrane->Span the entire lipid bilayer AlphaHelical α-helical Transmembrane->AlphaHelical  Common BetaBarrel β-barrel Transmembrane->BetaBarrel  Less Common e.g., Voltage-gated ion channels e.g., Voltage-gated ion channels AlphaHelical->e.g., Voltage-gated ion channels e.g., Porins e.g., Porins BetaBarrel->e.g., Porins

Frequently Asked Questions & Troubleshooting

Here are some common issues and solutions framed as FAQs, based on general challenges in studying bacterial transport systems.

FAQ 1: Our uptake assay shows no signal for the radiolabeled siderophore. What could be wrong?

  • Potential Cause: The energy coupling system for active transport is compromised.
  • Troubleshooting Guide:
    • Verify Energy Source: Ensure your assay buffer contains a metabolizable carbon source (e.g., glucose) to maintain the proton motive force, which is often the direct energy source for active transport [1].
    • Check for Inhibitors: Confirm that no metabolic inhibitors (e.g., cyanide, arsenate) are present in your reagents.
    • Confirm Cell Vitality: Perform a viability count on your bacterial culture at the beginning and end of the assay to ensure cells are alive and metabolically active throughout the experiment.

FAQ 2: We observe high non-specific background binding in our receptor-ligand experiment. How can we reduce it?

  • Potential Cause: Contamination with outer membrane fragments or non-specific interactions with the experimental vessel.
  • Troubleshooting Guide:
    • Improve Purification: If using purified receptors, switch to a more refined purification method (e.g., affinity chromatography followed by size-exclusion chromatography) to obtain a more homogenous protein preparation.
    • Use a Blocking Agent: Include a non-specific blocking agent like Bovine Serum Albumin (BSA) or casein in your binding buffer to saturate non-specific sites.
    • Include Controls: Run parallel experiments with a mutant strain lacking the specific receptor. The signal from this mutant can be subtracted as background.

FAQ 3: Our mutant strain with a knocked-out transport gene still shows residual siderophore uptake. Why?

  • Potential Cause: Redundancy in transport systems or the existence of non-specific, low-affinity backup transporters [3].
  • Troubleshooting Guide:
    • Check Genomic Data: Search the bacterial genome for other genes with homology to known siderophore transporters.
    • Competition Assay: Perform a competition assay with an excess of unlabeled siderophore. If the residual uptake is not competed away, it is likely a non-specific pathway.
    • Characterize the Kinetics: Determine if the residual uptake has a much lower affinity (higher Km) than the primary system, which is characteristic of a backup transporter.

Experimental Protocol: Inhibiting Transport with a Novel Antibiotic

While not specific to amonabactin, a recent breakthrough illustrates a modern approach to interfering with transport machinery. The following workflow is adapted from research on a new antibiotic, Zosurabalpin, which kills bacteria by disrupting lipopolysaccharide (LPS) transport [4]. This provides a excellent template for investigating transport systems.

G cluster_0 4A. Genetic Approach cluster_1 4B. Biochemical & Structural Approach Start 1. Compound Screening A 2. In Vitro Validation Start->A Screen large compound libraries (e.g., MCPs) B 3. In Vivo Efficacy A->B Test against clinical isolates in culture C 4. Mechanism of Action Study B->C Use in animal model of infection D 5. Confirm Specificity C->D Identify target via mutant selection & structural biology C1 Generate resistant mutants via spontaneous mutation C->C1 C3 Solve protein-drug complex structure C->C3 C2 Whole-genome sequencing to identify mutations C1->C2 C4 Perform biochemical assays (e.g., transport) C3->C4

The mechanism by which Zosurabalpin blocks the LPS transport machine is detailed below.

G LPS LPS in Inner Membrane Transporter LPS Transporter Complex (LptB2FGC) LPS->Transporter Normal Transport OuterMembrane Outer Membrane Transporter->OuterMembrane Normal Placement BuildUp Toxic Buildup of LPS Intermediates Transporter->BuildUp Transport Blocked Drug Zosurabalpin Drug->Transporter Binds and Clogs Transport Complex CellDeath Bacterial Cell Death BuildUp->CellDeath

Key Takeaways for Your Resource

  • Focus on General Principles: The core mechanisms of porin diffusion, active transport, and siderophore-mediated uptake are well-established and can be directly applied to amonabactin [1].
  • Incorporate Modern Workflows: The experimental approach used to discover Zosurabalpin's mechanism provides a modern, multi-pronged template for analyzing any novel transport inhibitor [4].
  • Structure is Key: Emphasize the role of integral membrane proteins, which form the channels and transporters, and peripheral proteins, which may regulate them [5].

References

Troubleshooting Iron Chelator Concentration Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Q1: My iron chelator shows low iron-clearing efficacy in my in vivo model. What could be the reason?
  • A: Low Iron Clearing Efficiency (ICE) is often linked to the chelator's lipophilicity (log Papp) and its resulting pharmacokinetic profile [1].
    • Problem: A chelator with a log Papp that is too low may have poor oral absorption and cellular uptake, limiting its access to labile iron pools. Conversely, high lipophilicity can increase tissue retention and toxicity, also reducing net efficacy [1].
    • Solution: Consider using a "metabolically programmed" chelator. These are designed to be highly lipophilic for good absorption but are quickly metabolized into a hydrophilic, less toxic form in the bloodstream, balancing efficacy and safety [1]. Re-evaluate the log Papp of your compound and compare it to successful candidates from the literature (see Table 1).
Q2: I am observing unexpected cytotoxicity in my cell culture models at concentrations near the effective chelating dose. How can I address this?
  • A: This is a common challenge, as many iron chelators can cause off-target effects or disrupt essential metal homeostasis [2] [1].
    • Problem: The therapeutic window between efficacy and toxicity is too narrow.
    • Solution:
      • Profile Selectivity: Test the chelator's ability to bind other essential metal ions (e.g., Zn²⁺, Cu²⁺) to determine its selectivity for Fe³⁺ [3].
      • Use Combinatorial Therapy: Research indicates that using a combination of chelators (e.g., Deferiprone and Desferoxamine) can have synergistic effects, allowing you to use lower, less toxic doses of each while maintaining or improving efficacy [3].
      • Explore Natural Chelators: Many natural polyphenols and flavonoids (e.g., curcumin, quercetin) possess iron-chelating activity with reportedly lower toxicity profiles and additional antioxidant benefits. These can be investigated as alternatives or adjuvants [2].
Q3: How can I optimize the dosage regimen (e.g., once-daily vs. twice-daily) for a new oral iron chelator?
  • A: The optimal dosing schedule is critically dependent on the chelator's half-life and metabolic fate.
    • Problem: A chelator may be well-tolerated with once-daily dosing but show significant toxicity (e.g., renal impairment) when the same total daily dose is split and administered twice daily. This was observed clinically with the chelator deferitrin, likely due to prolonged tissue exposure [1].
    • Solution: Conduct thorough pharmacokinetic and toxicology studies at different dosing frequencies. A metabolically programmed chelator that is rapidly converted to a safe metabolite can help mitigate cumulative toxicity with frequent dosing [1].

Key Quantitative Data for Iron Chelator Optimization

The following tables consolidate critical quantitative data from research to guide your experimental design.

Table 1: Iron Clearing Efficiency (ICE) and Lipophilicity of Selected Chelators [1]

Compound Route Log Papp Rodent ICE (%) Primate ICE (%)
Desferrioxamine (DFO) sc < -3.2 2.5 ± 0.7 5.5 ± 0.9
Desferrithiocin (DFT) po -1.77 5.5 ± 3.2 16.1 ± 8.5
(S)-4'-(HO)-DADFT (Deferitrin, 2) po -0.70 6.6 ± 2.8 24.4 ± 10.8
(S)-4'-(HO)-DADFT (Deferitrin, 2) po -1.22 10.6 ± 4.4* 23.0 ± 4.1
Compound 7 po -0.89 26.7 ± 4.7* 26.3 ± 9.9

ICE based on a 48-hour sample collection period. ICE = (Ligand-induced iron excretion / Theoretical iron excretion) × 100. sc=subcutaneous, po=oral.

Table 2: Comparison of Clinically Approved Synthetic vs. Natural Iron Chelators [2] [3]

Parameter Synthetic Chelators Natural Chelators
Examples Desferoxamine (DFO), Deferiprone (DFP), Deferasirox (DFS) Flavonoids, Polyphenols, Curcumin
Primary Use Treatment of iron overload diseases (e.g., in thalassemia) Investigational for iron overload, antioxidant therapy
Advantages Potent, specific, well-studied for primary indication Lower toxicity, multi-functional (e.g., antioxidant properties)
Disadvantages/ Limitations Serious side effects (agranulocytosis, renal toxicity); narrow therapeutic window; high cost [1] [3] Lower potency; less specific; complex mechanisms

Experimental Protocols for Efficacy and Toxicity Assessment

Protocol 1: In Vivo Assessment of Iron Clearing Efficiency (ICE) [1]

This protocol is used to evaluate the efficacy of a candidate chelator in an animal model.

  • Animal Model: Use a rodent or primate model of iron overload (e.g., via dietary iron loading or transfusional iron overload).
  • Dosing: Administer the chelator orally (po) or subcutaneously (sc) at a standard dose (e.g., 150-300 µmol/kg). Include a control group receiving the vehicle.
  • Sample Collection: Place animals in metabolic cages. Collect all urine and feces for a defined period (typically 24 hours, sometimes 48 hours for more lipophilic compounds).
  • Iron Quantification:
    • Measure the iron content in the excreta (urine and feces) using a standard method like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).
    • Calculate the basal iron excretion for the control group.
  • Calculation:
    • ICE (%) = [(Total iron excretion of treated animal - Basal iron excretion) / Theoretical iron excretion] × 100
    • The "Theoretical iron excretion" is based on the molar dose of the chelator and its assumed binding stoichiometry with iron (e.g., 1:1 or 2:1).
Protocol 2: In Vitro Cytotoxicity and Selectivity Screening [2] [3]

This protocol helps establish a preliminary safety profile and selectivity for iron over other metals.

  • Cell Culture: Use relevant cell lines (e.g., HepG2 for liver toxicity, HEK293 for renal toxicity, or patient-derived primary cells). Culture cells in standard media.
  • Treatment:
    • Cytotoxicity Assay: Expose cells to a concentration range of the chelator (e.g., 1 µM to 100 µM) for 24-72 hours.
    • Selectivity Assay: In a parallel experiment, add exogenous Fe³⁺, Zn²⁺, or Cu²⁺ (e.g., 50 µM) to the media alongside the chelator to see if metal supplementation rescues cell viability.
  • Viability Assessment: After incubation, measure cell viability using an assay like MTT or WST-1.
  • Data Analysis:
    • Calculate the IC₅₀ (concentration that inhibits 50% of cell growth) for the chelator.
    • A significant rescue of viability with Fe³⁺ supplementation, but not with Zn²⁺ or Cu²⁺, suggests that the toxicity is specifically due to iron depletion rather than nonspecific chelation.

Conceptual Workflows and Pathways

The following diagrams, generated with Graphviz, illustrate key concepts and experimental workflows for iron chelator optimization.

Iron Chelator Optimization Workflow

This diagram outlines a logical workflow for optimizing iron chelator concentration and formulation.

Start Start: Identify Candidate Iron Chelator InVitro In Vitro Profiling - Metal Binding Affinity - Cytotoxicity (IC₅₀) Start->InVitro LogP Determine Log Papp InVitro->LogP InVivoICE In Vivo ICE Assessment (Rodent/Primate Model) LogP->InVivoICE PK_Tox Pharmacokinetic & Toxicology Studies InVivoICE->PK_Tox Optimize Optimize Structure or Dosing Regimen PK_Tox->Optimize Toxicity/ICE Suboptimal Candidate Optimized Candidate PK_Tox->Candidate ICE & Safety Profile Acceptable Optimize->InVitro Iterative Cycle

Cellular Iron Homeostasis and Chelator Action

This diagram shows the pathways of cellular iron regulation and the points where iron chelators exert their effects.

TF_Fe Transferrin-Bound Iron (Fe³⁺) TfR1 Transferrin Receptor 1 (Tfr1) TF_Fe->TfR1 Endocytosis Endosome Endosome TfR1->Endosome Endocytosis DMT1 DMT1 Transporter Endosome->DMT1 Fe³⁺ → Fe²⁺ LIP Labile Iron Pool (LIP) Fe²⁺ DMT1->LIP Fe²⁺ Release Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage Fenton Fenton Reaction (ROS Generation) LIP->Fenton Toxicity Pathway NTBI Non-Transferrin Bound Iron (NTBI) NTBI->LIP Pathological Input Chelator Iron Chelator Chelator->LIP Binds Iron Chelator->NTBI Binds Iron

References

Assays for Detecting and Quantifying Amonabactin

Author: Smolecule Technical Support Team. Date: February 2026

While a direct "biological activity assay" for amonabactin T in the context of drug potency is not detailed in the available literature, research employs several methods to confirm its production and iron-chelating function. The table below summarizes these key experimental approaches.

Assay Method Purpose / What it Measures Key Experimental Findings & Context
Chrome Azurol S (CAS) Assay [1] [2] Universal chemical assay for detecting siderophore production. A color change from blue to orange indicates iron chelation. [3] Used to identify amonabactin-negative mutants and confirm siderophore production in Aeromonas strains. [3] [1]
Arnow's Test [1] Specific test for catechol-type siderophores (like amonabactin). Used to characterize the siderophore type produced by Aeromonas hydrophila. [1]
Growth Promotion Under Iron Restriction [1] [2] Measures the ability of a siderophore to support bacterial growth in iron-deficient media. An AmoG gene mutant (ΔAmoG) showed impaired growth under iron stress, which was restored upon genetic complementation, proving AmoG's role in iron acquisition. [1]
In Vivo Pathogenicity Assays [1] Evaluates the role of amonabactin in infection and virulence using animal models. The AmoG mutant (ΔAmoG) exhibited significantly reduced pathogenicity and bacterial load in infected fish compared to the wild-type strain, demonstrating amonabactin's critical role in virulence. [1]

Experimental Workflow for Amonabactin Analysis

Based on the methodologies from recent studies, here is a generalized experimental workflow for investigating this compound:

Start Start: Culture A. hydrophila under Iron-Restricted Conditions A Assay Siderophore Production (CAS Assay, Arnow's Test) Start->A B Generate Mutant Strains (e.g., ΔAmoG via gene deletion) A->B C In Vitro Functional Assays (Growth Promotion, Biofilm) B->C D In Vivo Pathogenicity Assessment (Infection model, mortality, bacterial load) C->D End Interpret Role of Amonabactin in Iron Acquisition and Virulence C->End E Analyze Host Response (Transcriptomics, Histology) D->E E->End

Key Insights on Amonabactin's Role

The assays reveal that amonabactin's primary biological activity is as a vital virulence factor for Aeromonas hydrophila.

  • Essential for Virulence: Mutant strains lacking the AmoG gene (critical for amonabactin synthesis) show impaired iron-chelating ability and significantly reduced pathogenicity in fish infection models. Their ability to cause disease is restored when the AmoG gene is complemented back into the mutant. [1]
  • Modulates Host Defenses: Beyond iron acquisition, amonabactin influences the host's gut barrier function. Infection with the ΔAmoG mutant led to upregulation of the host's Wnt/β-catenin signaling pathway, increased goblet cells, enhanced tight junction expression, and lower levels of gut permeability markers (D-lactic acid and LPS). This suggests wild-type amonabactin actively suppresses this protective host pathway to promote infection. [1]
  • Biosynthetic Pathway: Amonabactin is biosynthesized in two forms (T and P) from DHB (2,3-dihydroxybenzoic acid) and different amino acids (tryptophan or phenylalanine). The pathway involves two segments: production of DHB and assembly of the final siderophore. [3] The enzyme inserting the final amino acid is sensitive to the analog D-tryptophan. [3]

Precursors Metabolic Precursors DHB 2,3-Dihydroxybenzoic Acid (DHB) Precursors->DHB Assembly Assembly Pathway (Sensitive to D-tryptophan) DHB->Assembly Gly Glycine Gly->Assembly Lys Lysine Lys->Assembly Trp Tryptophan Trp->Assembly Insertion Phe Phenylalanine Phe->Assembly Insertion AmonabactinT This compound (DHB + Gly + Lys + Trp) Assembly->AmonabactinT AmonabactinP Amonabactin P (DHB + Gly + Lys + Phe) Assembly->AmonabactinP

References

comparison amonabactin enterobactin activity

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Enterobactin

The table below summarizes the key characteristics of enterobactin based on the search results.

Feature Description
Producer Organisms Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium [1] [2].
Chemical Structure A cyclic triserine lactone ester linked to three 2,3-dihydroxybenzoyl (DHB) catechol groups [1] [2].
Iron Binding Affinity (Kf, Fe3+) Approximately 1052 M-1, noted as one of the strongest known siderophores [2].
Primary Biological Role High-affinity iron acquisition under iron-limited conditions [2] [3] [4].
Additional Documented Roles Protection against oxidative stress [3] [5]. A concentration-dependent, dual role in copper tolerance and toxicity [5].
Biosynthesis Pathway Non-ribosomal peptide synthetase (NRPS) pathway; enzymes EntA, EntB, EntC, EntD, EntE, EntF convert chorismate to enterobactin [2] [6].
Regulation Repressed by the Fur (Ferric uptake regulator) protein under iron-rich conditions [2] [3].

Experimental Insights into Enterobactin

For the objective comparison you are preparing, here are some key experimental findings and methodologies related to enterobactin's activity.

  • Experimental Evidence for Oxidative Stress Protection: A 2016 study investigated the role of enterobactin in the oxidative stress response of E. coli [3]. The methodology involved exposing various mutant strains (impaired in enterobactin synthesis, uptake, or hydrolysis) to hydrogen peroxide (H2O2) and paraquat. The data showed that these mutants were significantly more susceptible to oxidative damage than the wild-type strain. The study concluded that for enterobactin to provide protection, it must be internalized into the cytoplasm and hydrolyzed by the esterase Fes, suggesting the free catechol groups of the linearized molecule are responsible for radical stabilization [3].
  • Experimental Evidence for Bimodal Copper Activity: Research from 2022 demonstrated that enterobactin has a concentration-dependent, dual role in copper toxicity [5]. At low concentrations, enterobactin protected E. coli cells from copper-induced oxidative stress, a effect that required cytoplasmic hydrolysis by Fes. Conversely, at high concentrations, enterobactin increased copper toxicity by reducing Cu2+ to the more toxic Cu+ [5]. This highlights that the observed activity can vary significantly with experimental conditions.

Research Status and Suggested Pathways

The search results confirm that amonabactin is not mentioned, preventing a direct, data-driven comparison. The following workflow outlines a recommended strategy to build a comprehensive comparison guide.

cluster_path1 Path 1: Literature Deep Dive cluster_path2 Path 2: Database Mining Start Start: Need to Compare Amonabactin & Enterobactin DataGap Identified Gap: No direct comparison data available Start->DataGap Strategy Develop Data Collection Strategy DataGap->Strategy LitReview Conduct focused literature review for 'Amonabactin' Strategy->LitReview DBs Query specialized databases: - PubMed/NCBI - Biochemical databases (e.g., ChEBI, UniChem) Strategy->DBs ExtractData Extract data on: - Producer Organisms - Structure - Iron Affinity (Kf) - Biological Roles - Biosynthesis LitReview->ExtractData Compare Systematically compare retrieved data points DBs->Compare Synthesize Synthesize Findings into Objective Comparison Guide ExtractData->Synthesize Compare->Synthesize

How to Proceed with Your Comparison Guide

Given the information gap, here are concrete steps you can take to compile the data needed for your publication:

  • Focus a literature search specifically on "Amonabactin": Use academic databases like PubMed, Scopus, or Web of Science. Look for review articles on siderophores or original research papers that characterize amonabactin, particularly from the bacterium Aeromonas hydrophila.
  • Extract comparable data points: Once you find relevant sources for amonabactin, compile the same categories of information that are available for enterobactin. Key data points for a meaningful comparison would include its iron-binding stability constant, structure, biosynthetic pathway, and any documented roles beyond iron acquisition.
  • Acknowledge the current literature landscape: In your guide, you can objectively state that while enterobactin is extensively studied with well-documented roles in iron acquisition and oxidative stress, direct comparative experimental data with amonabactin in the same study systems is limited. Your guide can then present the best available data for each siderophore side-by-side, noting where direct comparisons are not yet possible.

References

Comparative Analysis of Catecholate Siderophore Producers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a study that compared five different bacterial strains for the production of iron-chelating siderophores, which is highly relevant for understanding the performance of different siderophore types [1].

Bacterial Strain Siderophore Type Detected Maximum Siderophore Production (µmol L⁻¹) Iron-Chelating Capacity at pH 9.0
Azotobacter vinelandii Catechol and Hydroxamate 80-140 (at 72 h) Moderate
Bacillus megaterium Hydroxamate 80-140 (between 24-48 h) Highest
Bacillus subtilis Catechol 80-140 (between 24-48 h) High
Pantoea allii Hydroxamate 80-140 (between 24-48 h) Information Not Provided
Rhizobium radiobacter Catechol 80-140 (between 24-48 h) Information Not Provided
  • Key Findings: The study concluded that Bacillus megaterium, Bacillus subtilis, and Azotobacter vinelandii were the most promising strains for producing siderophores to correct iron deficiency under alkaline conditions, such as those found in calcareous soils [1].

Detailed Experimental Protocol

For researchers aiming to identify and characterize catecholate siderophores specifically, the Arnow Test is a standard colorimetric method. The following workflow details the procedure [2].

G Start Start Arnow Test Prep Prepare Siderophore Sample • Bring 100 µL sample to 1 mL with H₂O Start->Prep Step1 Add 1 mL of Reagent 1 (0.5 N HCl) Prep->Step1 Step2 Add 1 mL of Reagent 2 (10 g NaNO₂, 10 g NaMO in 10 mL H₂O) Step1->Step2 Step3 Add 1 mL of Reagent 3 (1 M NaOH) Step2->Step3 Step4 Add 1 mL H₂O and mix Step3->Step4 Incubate Incubate for 10-40 minutes Step4->Incubate Measure Measure Absorbance at 500 nm Incubate->Measure Standard For Standard Curve: Use DHBA (Dihydroxybenzoic Acid) Standard->Prep

Beyond Iron Chelation: Diverse Biological Roles

Siderophores can have biological functions that extend beyond simple iron acquisition, which is a critical consideration in drug development [3] [4]:

  • Ferrichrome in Nitrogen Metabolism: Research on the fission yeast Schizosaccharomyces pombe revealed that the fungal siderophore ferrichrome can confer tolerance to high ammonium levels. It cancels the growth suppression caused by ammonium, a phenomenon known as nitrogen catabolite repression (NCR), suggesting a complex crosstalk between iron and primary metabolism [3] [4].
  • Structural Diversity and Bioactivity: A study on Streptomyces varsoviensis discovered new catecholate siderophores with structural modifications like methylation and oxidation. One of these new linear compounds demonstrated moderate antibacterial activity against the food-borne pathogen *Listeria monocytogenes*, highlighting the potential for discovering siderophores with novel bioactivities [5].

References

siderophore receptor specificity testing

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison at a Glance

The table below summarizes the core experimental approaches for investigating siderophore receptors.

Method Key Principle Application Example Key Performance Data / Outcome Throughput Potential
Cross-Feeding Assays [1] Tests functional specificity by assessing if a siderophore from one strain can support the growth of another via a compatible receptor. Determining shared siderophore uptake systems between bacterial strains. Qualitative growth assessment (e.g., presence/absence of a growth zone). Medium
Genomic PCR (Single-plex) [2] [3] Detects the presence of a specific siderophore receptor gene in a bacterial genome using targeted primers. Specific detection of Aeromonas salmonicida via its fstA receptor gene [2] [3]. Sensitivity: 60 bacterial cells/100 mg of tissue; 100% specificity (69/69 strains) [2] [3]. High
Genomic PCR (Multiplex) [4] Simultaneously detects multiple siderophore biosynthesis and receptor genes in a single reaction. Population-level studies of siderophore system distribution, e.g., in E. coli [4]. Enables rapid genotyping of strain collections to correlate genes with ecological sources [4]. Very High
Genomic Mining & Phylogenetics [5] Uses bioinformatic pipelines to identify receptor genes in genome sequences and groups them by homology. Uncovering hidden diversity of pyoverdine receptors (FpvA) in Pseudomonas [5]. Identified 94 distinct receptor groups (91 of which were new) [5]. Very High (post-sequencing)

Detailed Experimental Protocols

Cross-Feeding Assay [1]

This method tests the functional compatibility between a siderophore and a potential receptor.

  • Prepare Indicator Strain: Grow an iron-starved culture of the indicator strain (the one whose receptor is being tested). This strain should be a siderophore biosynthesis mutant or a wild-type strain under strong iron limitation.
  • Prepare Test Siderophore: Inoculate the test strain (siderophore producer) on an iron-limited agar plate (e.g., containing Chrome Azurol S (CAS)) and incubate to allow siderophore production and diffusion.
  • Assemble Assay: Embed or spread the indicator strain in a soft agar overlay on a fresh iron-limited plate.
  • Apply Siderophore: Place a sterile filter disk containing the purified siderophore or a plug of agar from the test strain's growth plate onto the lawn of the indicator strain.
  • Incubate and Analyze: Incubate the plates and observe for a halo of growth around the disk/plug. A positive result indicates the indicator strain possesses a receptor that can import the tested siderophore.
Multiplex PCR for Receptor Genes [4]

This protocol is adapted from the method used to study siderophore systems in E. coli.

  • Primer Design: Design primers to target conserved regions of the desired receptor genes. Ensure the amplified products are of distinct sizes for easy differentiation on a gel [4].
  • DNA Extraction: Purify template DNA from bacterial cultures using a standard kit (e.g., QIAGEN DNeasy Blood and Tissue kit) [4].
  • PCR Setup: For a 25 µL reaction, use:
    • 10 ng of template DNA [4]
    • 12.5 µL of a commercial PCR master mix (e.g., Go-Taq Green Master Mix) [4]
    • 0.1 mM of each primer [4]
  • Amplification: Run the PCR with cycling conditions tailored to the primers. An example profile is [4]:
    • 35 cycles of:
      • 95°C for 30s (denaturation)
      • 55-60°C for 30s (annealing; temperature may require optimization)
      • 72°C for 1 min (elongation; can be shortened to 40s for smaller products)
    • Final extension: 72°C for 5 min.
  • Analysis: Resolve the PCR products by gel electrophoresis to determine which receptor genes are present.

Experimental Workflow Visualization

To better understand the logical flow of the genomic mining and functional validation process, the following diagram outlines a key workflow from the search results.

G Genomic Mining Workflow for Siderophore Receptors Start Start: Genome Sequencing Data Step1 Identify Receptor Genes (e.g., with HMM models) Start->Step1 Step2 Extract Recognition & Translocation Sequences Step1->Step2 Step3 Phylogenetic Analysis & Grouping Step2->Step3 Step4 Predict Receptor Specificity Step3->Step4 Step5 Functional Validation (e.g., Cross-Feeding Assay) Step4->Step5 End Diversity Analysis & Sharing Potential Step5->End

Key Research Implications

  • Method Selection Depends on Goal: For a quick, functional test of whether a siderophore can be used by a strain, cross-feeding assays are ideal [1]. For rapidly screening a large collection of isolates for known receptor genes, multiplex PCR is highly efficient [4]. To discover entirely new receptors or explore system diversity on a large scale, genomic mining is the most powerful approach [5].
  • Data from Different Methods are Complementary: The most robust conclusions are often drawn from combining methods. For instance, the genomic mining pipeline identified 94 receptor groups, a finding that now requires functional validation through cross-feeding or other phenotypic assays to confirm predicted specificities [5].

References

Experimental Protocols for Growth-Promoting Mutants

Author: Smolecule Technical Support Team. Date: February 2026

Although not specific to amonabactin, the following methodologies are commonly used to study bacterial mutants and their effects on growth. You can adapt these protocols for your work on amonabactin.

  • Transposon Mutagenesis for Mutant Generation: This is a powerful approach for creating mutant libraries. One advanced method is Random Bar Code Transposon-site sequencing (RB-TnSeq). This technique involves generating a large population of random transposon mutants, with each mutant strain carrying a unique DNA barcode. The location of each transposon insertion and its associated barcode are identified through a single, initial sequencing step (TnSeq). The fitness of these mutants across hundreds of different growth conditions can then be efficiently assessed simply by quantifying the barcodes (BarSeq) from a sample of the population, rather than performing full sequencing each time [1].

  • Screening for Growth-Promoting Phenotypes: A classic protocol involves screening mutant libraries for specific traits. For instance, to isolate mutants that overproduce a growth hormone like Indoleacetic Acid (IAA), one can select for resistance to toxic analogs. A relevant example is the selection of 5-fluorotryptophan-resistant mutants of Pseudomonas putida. Resistant colonies are then cultured, and their IAA production is quantified and compared to the wild-type strain using standard analytical methods like spectrophotometry or HPLC [2].

  • In-Planta Assay for Efficacy: The growth-promoting effect of bacterial mutants is ultimately validated through plant assays. A standard gnotobiotic root elongation assay is often used. In this method, surface-sterilized seeds are inoculated with the bacterial mutant or a control (e.g., wild-type strain or buffer). The seeds are then grown under sterile conditions on a semi-solid medium. After a set period, the primary root length of the seedlings is measured. A statistically significant increase in root length in the mutant-inoculated group compared to the control demonstrates a growth-stimulating effect [2].

Framework for a Comparative Guide

Should you obtain data on amonabactin and other alternatives, you can structure it using the following template. The table below outlines key comparison points, with amonabactin data left blank for you to complete.

Potential Comparison Points for Growth-Stimulating Mutants/Bacterial Strains

Feature Amonabactin Mutant IAA-Overproducing Mutant (e.g., P. putida GR12-2/aux1) PGPR Strains (e.g., Bacillus spp.)
Key Mechanism (e.g., Siderophore-mediated iron uptake) Overproduction of Indoleacetic Acid (IAA) [2] Multiple: VOC production, anti-pathogen activity, stress tolerance induction [3].
Experimental Organism Information needed Pseudomonas putida GR12-2 [2] Arabidopsis thaliana, various crops [3].
Quantitative Effect Information needed Produced ~4x more IAA than wild-type [2] Significant increases in plant biomass and root growth in vitro and in vivo [3].
Impact on Plant Growth Information needed Lost ability to stimulate root elongation in canola [2] Promotes foliar and root growth [3].
Other Notable Traits Information needed Unaltered growth rate, siderophore production, and ACC deaminase activity [2] Can induce systemic resistance to pathogens and drought [4] [3].

Visualizing Workflows and Pathways

Based on the information available, here are diagrams that illustrate a general experimental workflow and a common signaling pathway involved in plant growth promotion.

The diagram below outlines the key steps in the RB-TnSeq mutagenesis and fitness screening process [1].

RB_TnSeq_Workflow cluster_assay High-Throughput Fitness Assays Start Start Mutant Library Creation Tn Transposon Mutagenesis with Random Barcodes Start->Tn Lib Complex Mutant Library Tn->Lib TnSeq Single TnSeq Run (Map insertion sites & barcodes) Lib->TnSeq DB Barcode-Insertion Database TnSeq->DB AssayStart Competitive Growth in Condition X DB->AssayStart Library used for all future assays BarSeq BarSeq from gDNA (Quantify barcodes) AssayStart->BarSeq Analysis Fitness Analysis (Gene essentiality/phenotype) BarSeq->Analysis

The following diagram summarizes how Plant Growth-Promoting Rhizobacteria (PGPR) can influence plant physiology, a context in which bacterial metabolites like amonabactin operate [4] [3].

PGPR_Plant_Interaction PGPR PGPR Colonization in Rhizosphere Direct Direct Growth Promotion PGPR->Direct Hormones Phytohormone Modulation (e.g., IAA) Direct->Hormones Nutrient Improved Nutrient Uptake (e.g., Fe, P) Direct->Nutrient StressReduction Stress Reduction (e.g., ACC deaminase) Direct->StressReduction RootGrowth Enhanced Root Growth Hormones->RootGrowth Stimulates Nutrient->RootGrowth Supports ShootGrowth Enhanced Shoot Growth Nutrient->ShootGrowth Supports StressTolerance Induced Drought/Stress Tolerance StressReduction->StressTolerance Reduces ethylene inhibiting growth PlantPhysio Plant Physiological Responses RootGrowth->PlantPhysio ShootGrowth->PlantPhysio StressTolerance->PlantPhysio

Suggestions for Finding Specific Information

To locate the specific data you need on amonabactin, I suggest the following steps:

  • Refine Your Search: Use specialized academic databases like PubMed, Scopus, or Web of Science with more targeted queries, such as "amonabactin" AND "mutant" or "amonabactin" AND "growth promotion".
  • Check Key Authors: The research on amonabactin was pioneered in the late 1980s and 1990s. Look for papers by authors like J. B. Neilands or K. Konopka, and use citation-tracking tools to find more recent studies that have cited this foundational work.
  • Explore Related Pathways: Since amonabactin is a siderophore, researching other siderophore-deficient or overproducing mutants (e.g., in Pseudomonas species) could provide a useful comparative model, even if the specific molecule differs.

References

Comparison of Iron Sources in Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes findings from a 2025 preclinical study that compared the efficacy and tolerability of different iron sources in iron-deficient rats. Key performance indicators included bioavailability (as measured by hemoglobin regeneration) and gastrointestinal tolerability (measured via inflammatory markers) [1] [2].

Iron Source Type/Formulation Key Findings on Efficacy (vs. FeSO₄) Key Findings on Tolerability
Ferrous Sulfate (FeSO₄) Conventional iron salt Baseline for comparison; effective at reversing deficiency [1]. Increased expression of the pro-inflammatory cytokine IL-6 in the colon, indicating poorer gastrointestinal tolerability [1] [2].
Ferrous Bisglycinate Chelated iron Reversed iron deficiency; no significant difference in hemoglobin levels compared to FeSO₄ after 14 and 21 days of supplementation [1]. No adverse gastrointestinal effects were reported for any of the tested supplements, including ferrous bisglycinate [1].
LIPOFER Microcapsules Microencapsulated iron pyrophosphate Higher absorption rate suggested by steeper decrease in TIBC/Transferrin; led to higher hemoglobin levels [1] [2]. Did not increase IL-6 expression, indicating a more favorable tolerability profile than FeSO₄ [1] [2].
Other Microencapsulated Iron Pyrophosphate Microencapsulated iron pyrophosphate Reversed deficiency, but demonstrated a lower absorption rate and lower hemoglobin levels compared to LIPOFER [1]. No adverse gastrointestinal effects were reported [1].

Experimental Protocol for Iron Supplement Comparison

The data in the table above was generated using a rigorous and standardized in vivo protocol. Here is a detailed breakdown of the methodology [1]:

  • Iron Depletion Phase (24 days): Fifty Wistar rats were fed an iron-deficient diet (containing only 2–6 mg Fe/kg) to induce iron deficiency. A control group of ten rats was fed a diet with sufficient iron (200 mg Fe/kg) [1].
  • Iron Repletion Phase (21 days): The iron-deficient rats were divided into five groups. Each group was supplemented with a different iron source at a human-equivalent dose of 80 mg of elemental iron per day. The supplements were administered orally after a 5-hour fasting period to enhance absorption. All groups continued the iron-deficient diet during this phase [1].
    • Groups: (1) Control + Vehicle, (2) Fe-Deficient + Vehicle, (3) Fe-Deficient + Ferrous Sulfate, (4) Fe-Deficient + Ferrous Bisglycinate, (5) Fe-Deficient + LIPOFER, (6) Fe-Deficient + Other Microencapsulated Iron [1].
  • Tolerability Assessment Phase (9 weeks): Following the repletion phase, the animals continued to receive their respective iron supplements but were switched to a normal iron diet for an extended period of 9 weeks to evaluate long-term gastrointestinal tolerability [1].
  • Key Analyses:
    • Bioavailability: Measured by tracking hemoglobin (Hb) levels in blood samples at days 0, 14, and 21 of the repletion phase. Hemoglobin Regeneration Efficiency (HRE) was calculated based on the gain in iron content in hemoglobin relative to total iron intake [1].
    • Tolerability: Assessed by measuring the expression of the IL-6 gene in colon tissue, a marker of inflammation [1].

Iron Uptake Pathway in Hematopoietic Cells

For a complete understanding, it is crucial to know how iron is utilized at the cellular level, particularly in the context of blood cell formation (hematopoiesis). The following diagram illustrates the critical Transferrin Receptor 1 (Tfr1)-mediated iron uptake pathway, which is essential for supplying iron to hematopoietic stem and progenitor cells [3].

G Tfr1-Mediated Iron Uptake in Hematopoietic Cells Tf_Fe2 Diferric Transferrin (Tf-Fe²⁺) Tfr1 Transferrin Receptor 1 (Tfr1) Tf_Fe2->Tfr1 Binds to Endosome Endosome Tfr1->Endosome Clathrin-Mediated Endocytosis Iron Labile Iron Pool (Fe²⁺) Endosome->Iron Acidification & Release Heme_Synthesis Heme Synthesis Iron->Heme_Synthesis Cellular_Processes Cell Proliferation & Differentiation Iron->Cellular_Processes e.g., Iron-Sulfur Clusters Heme_Synthesis->Cellular_Processes

The proper function of this Tfr1-mediated pathway is fundamental to health. Research shows that disrupting this specific iron uptake mechanism in hematopoietic stem cells leads to severe cellular iron deficiency, which blocks cell proliferation and differentiation, and is ultimately lethal in animal models [3].

Research Implications and Future Directions

The data suggests that advanced formulations like microencapsulated iron (e.g., LIPOFER) offer a promising alternative to conventional salts by potentially improving absorption and tolerability [1]. Furthermore, the critical role of the Tfr1 pathway underscores that efficient cellular iron utilization is as important as dietary absorption.

Future research in this field may focus on:

  • Clinical Validation: Confirming these preclinical results in human trials.
  • Mechanistic Studies: Further elucidating how different iron compounds influence cellular pathways and the gut microbiome.
  • Formulation Innovation: Developing new chelates and encapsulation technologies to further optimize iron delivery.

References

A. hydrophila A. sobria siderophore production

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Siderophore Production

The table below summarizes the key characteristics of siderophore production in A. hydrophila based on the reviewed studies. No comparable quantitative data for A. sobria was found in the search results.

Feature Characteristics in A. hydrophila
Siderophore Type Hydroxamate [1]
Maximum Production Time ~48 hours of incubation [1]
Key Regulatory Factor AraC-like transcription factor (ORF02889) - deletion increases production [2]
Influence of Iron Limitation Significant upregulation of siderophore systems and increased production under iron-restricted conditions [3]
Associated Virulence Factors Increased protease, hemolysin, and lipase activity under iron limitation [3]

Experimental Data & Protocols

The data in the comparison table is supported by the following experimental findings and methodologies.

Quantitative Production Data
  • Source: A 2006 study isolated A. hydrophila from the freshwater fish Cyprinus carpio [1].
  • Methodology: The bacterium was cultured in a modified Fiss Minimal Medium with limited iron (0.5 μM). Siderophore quantity in the culture supernatant was measured at different time intervals using the Chrome Azurol S (CAS) assay and quantified against a standard curve of desferrioxamine mesylate (a hydroxamate siderophore) [1].
  • Key Finding: Production was time-dependent, increasing gradually to a peak at 48 hours of incubation (25.6 μg/mL) before declining thereafter [1].
Regulatory Mechanisms
  • Source: A 2023 study investigated an AraC-like transcription factor (ORF02889) in a virulent strain of A. hydrophila (LP-2) [2].
  • Methodology: A gene deletion mutant (Δorf02889) was constructed. Siderophore production was assessed by spotting bacterial culture on CAS agar plates and measuring the diameter of the orange halo after incubation [2].
  • Key Finding: Deletion of the orf02889 gene increased siderophore production, indicating this transcription factor acts as a negative regulator of siderophore synthesis in this strain [2].
System-Level Response to Iron Limitation
  • Source: A 2018 multi-omics study analyzed the response of A. hydrophila (strain NJ-35) to iron-limited conditions created by adding 200 μM of the iron chelator 2,2'-Dipyridyl (Bip) [3].
  • Methodology: The study used RNA Sequencing (RNA-seq) and isobaric tags for relative and absolute quantification (iTRAQ) proteomics to compare gene and protein expression profiles under normal and iron-restricted media [3].
  • Key Findings:
    • Upregulated Systems: Iron limitation led to the significant upregulation of genes and proteins involved in iron ion transport and enterobactin synthesis (a type of siderophore) [3].
    • Enhanced Virulence: This iron-starvation response was coupled with an increase in several virulence factors, including protease activity, hemolytic activity, and lipase activity [3].
    • Increased Pathogenicity: Artificial infection experiments confirmed that A. hydrophila cultured under iron-limited conditions caused higher mortality in fish models [3].

Siderophore Regulation in A. hydrophila

The following diagram illustrates the regulatory relationship between the AraC-like transcription factor and siderophore production in A. hydrophila, as revealed by the 2023 study [2].

regulation IronScarcity Iron-Scarce Environment ORF02889 AraC-like Transcription Factor (ORF02889) IronScarcity->ORF02889 Activates TargetGenes Virulence & Iron Transport Genes (e.g., corC) ORF02889->TargetGenes Directly Binds & Regulates SiderophoreOutput Siderophore Production TargetGenes->SiderophoreOutput Influences IncreasedProduction Increased Siderophore Production SiderophoreOutput->IncreasedProduction Leads to Deletion Gene Deletion (Δorf02889) Deletion->ORF02889 Removes

References

amonabactin functional validation mutant studies

Author: Smolecule Technical Support Team. Date: February 2026

Amonabactin and Its Role in Bacterial Virulence

Amonabactin is a catecholate siderophore produced by bacteria like Aeromonas hydrophila and some Staphylococcus species to acquire iron, an essential nutrient, from their hosts [1] [2]. Its function is primarily studied by creating mutants in the amonabactin biosynthesis gene, AmoG.

The core methodology for validating AmoG's function involves creating a defined mutant strain (ΔAmoG) and a genetically complemented strain (ΔAmoG-C) to confirm that any observed changes are due to the missing gene [1] [3]. The table below summarizes the key experiments used to characterize the ΔAmoG mutant.

Experimental Assay Purpose Key Findings in ΔAmoG vs. Wild-Type Protocol Summary
In vitro Growth under Iron Stress [1] Assess ability to grow in low-iron environments. Impaired growth in media with iron chelator (Dp) [1]. Strains cultured in LB broth with/without 100 μM 2,2'-dipyridyl; growth (OD₆₀₀) monitored over time [1].
Siderophore Production (CAS Assay) [1] [3] Detect and quantify siderophore production. Impaired iron-chelating ability [1]. Chrome Azurol S (CAS) agar plate assay; color change indicates siderophore presence [1] [3].
In vivo Infection & Mortality [3] Determine pathogenicity and lethality in a host model. Reduced lethality in crucian carp model [3]. Fish intramuscularly injected with 1x10⁶ CFU; mortality recorded over two weeks [3].
Bacterial Dissemination [1] [3] Measure spread from infection site to internal organs. Reduced bacterial load in kidney and spleen [1]. Tissues sampled at 24 hours post-infection (hpi); bacterial counts determined [1] [3].
Cellular Adherence & Cytotoxicity [3] Evaluate ability to attach to and damage host cells. Adherence and cytotoxicity to Caco-2 cells unaffected [3]. Caco-2 cells infected at MOI 10:1; adhesion index calculated; cytotoxicity via LDH release [3].
Gut Barrier Function [1] [3] Assess integrity of the intestinal barrier. Lower plasma D-lactic acid and LPS; increased goblet cells and tight junction protein expression [1] [3]. Plasma analyzed with ELISA (D-lactic acid) and LAL kits (LPS). Gut tissues examined via AB-PAS staining and IHC for Occludin [1] [3].

Comparative Analysis: Wild-Type vs. ΔAmoG Mutant

The following table provides a head-to-head comparison of the core phenotypes, showing how the absence of AmoG affects the bacterium's function and interaction with the host.

Feature Wild-Type (CCL1) ΔAmoG Mutant Complemented Strain (ΔAmoG-C)
Amonabactin Production Normal [1] Not detected [1] Restored [1]
Growth under Iron Limitation Normal [1] Severely impaired [1] Restored [1]
In vivo Pathogenicity (Lethality) High [3] Significantly reduced [3] Restored to wild-type level [3]
Impact on Host Wnt/β-catenin Pathway Inhibits pathway [1] Fails to inhibit pathway [1] Restores inhibition [1]
Effect on Gut Mucosal Barrier Disrupts barrier integrity [1] Barrier integrity maintained [1] Disrupts barrier integrity [1]

Mechanism of Action: How Amonabactin Modulates Host Immunity

Functional validation and transcriptomic analysis revealed that amonabactin, via AmoG, is a key virulence factor that promotes infection by modulating the host's Wnt/β-catenin signaling pathway [1]. The diagram below illustrates this mechanism.

WildType Wild-Type A. hydrophila (Amonabactin Present) WntPathway Wnt/β-catenin Pathway WildType->WntPathway Inhibits Mutant ΔAmoG Mutant (Amonabactin Absent) Mutant->WntPathway Fails to Inhibit Barrier Gut Mucosal Barrier WntPathway->Barrier Activates/Strengthens Outcome1 Compromised Barrier Systemic Infection Barrier->Outcome1 Outcome2 Enhanced Barrier Integrity Reduced Infection Barrier->Outcome2

Pathway Logic: The wild-type bacterium uses amonabactin to acquire iron and, directly or indirectly, inhibits the host's Wnt/β-catenin signaling pathway [1]. This inhibition weakens the gut mucosal barrier. In contrast, the ΔAmoG mutant cannot do this, allowing the Wnt/β-catenin pathway to remain active. An active pathway strengthens the gut barrier by promoting the expression of tight junction proteins and antimicrobial genes, leading to the containment of infection [1].

Key Insights for Research and Development

  • Amonabactin as a Virulence Factor: These studies firmly establish amonabactin not just as a nutrient-scavenging tool, but as a direct contributor to pathogenesis by modulating host immune signaling [1] [3].
  • Therapeutic Potential: Targeting amonabactin biosynthesis or its interaction with the host Wnt pathway could be a viable strategy for developing new anti-infectives against A. hydrophila [1].
  • Broader Relevance: The production of amonabactin has also been identified in clinically isolated Staphylococcus epidermidis, suggesting its importance may extend beyond a single genus [2].

References

Comparative Siderophore Production and Efficiency

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data on siderophore production and iron-chelating efficiency from recent studies, providing a basis for comparison.

Microorganism Siderophore Type(s) Maximum Siderophore Production Iron-Chelating Capacity / Key Finding Optimal Conditions / Context
Bacillus megaterium (ATCC 19213) [1] Hydroxamate [1] Not specified in extract Highest iron-chelating capacity at pH 9.0 [1] Alkaline conditions (pH 9.0) [1]
Bacillus subtilis (DSM 10) [1] Catechol [1] Not specified in extract Second-highest iron-chelating capacity at pH 9.0 [1] Alkaline conditions (pH 9.0) [1]
Azotobacter vinelandii (DSM 2289) [1] Catechol & Hydroxamate (Mixed) [1] Not specified in extract Third-highest iron-chelating capacity at pH 9.0 [1] Alkaline conditions (pH 9.0); slower growth (stationary phase at 72h) [1]
Synechococcus mundulus (Cyanobacteria) [2] Hydroxamate [2] 91.84% (siderophore units) [2] Effectively promoted maize growth in iron-limited hydroponic system [2] Optimized medium (pH 7.4, 0.0051 µM FeCl₃); maximum biomass 387.11 mg/L [2]
Priestia megaterium ZS-3 [3] Ferrioxamine E (a hydroxamate siderophore) [3] Not specified in extract Upregulated key iron uptake genes in A. thaliana (IRT1, FRO2) by over 87%; increased plant iron content [3] Iron-deficient environment with insoluble Fe₂O₃ as iron source [3]
Escherichia coli (Faecal vs. Environmental) [4] Enterobactin, etc. [4] Faecal isolates produced higher amounts than environmental isolates [4] Production of aerobactin and yersiniabactin siderophores was linked to a fitness advantage in the host gut [4] Iron-limited growth conditions; aerobactin production linked to strong siderophore excretion [4]

Experimental Protocols for Key Data

The quantitative data in the table above were generated using standardized and reliable microbiological methods.

  • Siderophore Production (CAS Assay): The data for Bacillus megaterium, B. subtilis, and Azotobacter vinelandii were obtained using the Chrome Azurol S (CAS) liquid assay [1]. This method involves mixing the culture supernatant with a blue CAS solution. When siderophores chelate the iron from this complex, the solution turns orange. The amount of siderophore is calculated as a percentage based on the reduction in blue color intensity measured at 630 nm [1]. The same method was used to quantify siderophore production in Synechococcus mundulus and E. coli studies [2] [4].
  • Siderophore-Type Identification: The chemical type of the siderophores (catecholate, hydroxamate) for the bacterial strains was determined using standard chemical tests, including the Arnow’s test (for catechols) and the Csáky’s test (for hydroxamates) on culture filtrates [1].
  • Iron-Chelating Capacity at High pH: The efficiency of the siderophores under alkaline conditions was tested by measuring the iron-chelating capacity at pH 9.0, simulating calcareous soils where iron availability is low [1].
  • Plant Growth-Promotion Experiments: The effects of the Priestia megaterium ZS-3 siderophore were tested on the model plant Arabidopsis thaliana. Plants were grown in a medium with insoluble Fe₂O₃ as the only iron source. A crude siderophore extract was then introduced, and its effect was measured by analyzing chlorophyll content, ferric-chelate reductase activity, and the expression levels of iron-uptake genes like IRT1 and FRO2 [3].

Bacterial Iron Uptake Pathway

The efficiency of a siderophore is intrinsically linked to the specific biological pathway a bacterium uses to import it. The following diagram illustrates the sophisticated, energy-dependent pathway used by Gram-negative bacteria like E. coli to acquire iron via siderophores.

G Fe_Env Fe³⁺ in Environment Fe_Siderophore Fe³⁺-Siderophore Complex Fe_Env->Fe_Siderophore  Scavenged Siderophore Siderophore Siderophore->Fe_Siderophore  Binds TBDT TBDT Receptor (e.g., FhuE, FepA) Fe_Siderophore->TBDT PeriplasmicBP Periplasmic Binding Protein (e.g., FhuD, FepB) TBDT->PeriplasmicBP  Energy from  TonB-ExbB-ExbD ABC_Transporter ABC Transporter (e.g., FhuBC, FepCDG) PeriplasmicBP->ABC_Transporter Reductase Reductase (e.g., FhuF, Fes) ABC_Transporter->Reductase Fe_Cytosol Fe²⁺ in Cytosol Reductase->Fe_Cytosol  Fe³⁺ reduced to Fe²⁺

This pathway highlights key points for evaluating siderophore efficiency [5] [6]:

  • Specificity and Recognition: A siderophore must be recognized by a specific TonB-dependent transporter (TBDT) in the outer membrane. For example, E. coli uses FhuE for ferric-coprogen and FepA for its own enterobactin [5].
  • Energy Dependence: The entire process is energy-dependent, requiring the TonB-ExbB-ExbD complex to transduce energy from the proton motive force across the inner membrane to the outer membrane transporter [5].
  • Intracellular Iron Release: The final, critical step is the reduction of Fe³⁺ to Fe²⁺ inside the cytoplasm by specific reductases (e.g., Fes, FhuF), as siderophores have a much lower affinity for the ferrous form, thereby releasing the bioavailable iron [5].

Key Insights for Evaluation

When evaluating siderophore efficiency for your own research or applications, consider these factors derived from the experimental data:

  • Match the Siderophore to the Environment: The superior performance of hydroxamate-type siderophores from B. megaterium and S. mundulus under alkaline conditions suggests they are particularly promising for applications in high-pH environments, such as agriculture on calcareous soils [1] [2].
  • Consider the Source Organism's Niche: The finding that gut (faecal) E. coli isolates produce more siderophores and are more likely to possess genes for additional siderophores like aerobactin indicates that efficiency is highly adapted to the iron-scarce host environment [4]. An organism's native habitat is a strong indicator of the conditions its siderophores are optimized for.
  • Look Beyond Pure Production Levels: A high level of siderophore production does not automatically translate to the most efficient iron delivery. The compatibility with the uptake pathway of the target organism is crucial, as illustrated by the multi-step process in the diagram above [5] [6].

References

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Dates

Last modified: 07-20-2023

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